molecular formula C6H14N2O2 B7766468 D-Lysine CAS No. 26853-89-4

D-Lysine

Cat. No.: B7766468
CAS No.: 26853-89-4
M. Wt: 146.19 g/mol
InChI Key: KDXKERNSBIXSRK-RXMQYKEDSA-N
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Description

D-lysine is the D-enantiomer of the alpha-amino acid lysine. It has a role as a bacterial metabolite and a fungal metabolite. It is a lysine and a D-alpha-amino acid. It is a conjugate base of a D-lysinium(1+). It is a conjugate acid of a D-lysinate. It is an enantiomer of a L-lysine.
This compound has been reported in Daphnia pulex with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2,6-diaminohexanoic acid
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InChI

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1
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InChI Key

KDXKERNSBIXSRK-RXMQYKEDSA-N
Source PubChem
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Canonical SMILES

C(CCN)CC(C(=O)O)N
Source PubChem
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Isomeric SMILES

C(CCN)C[C@H](C(=O)O)N
Source PubChem
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Molecular Formula

C6H14N2O2
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Related CAS

26853-89-4
Record name D-Lysine, homopolymer
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DSSTOX Substance ID

DTXSID4074986
Record name D-Lysine
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Molecular Weight

146.19 g/mol
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Physical Description

Solid
Record name D-Lysine
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Boiling Point

310.00 to 312.00 °C. @ 760.00 mm Hg
Record name D-Lysine
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CAS No.

923-27-3, 26853-89-4
Record name D-Lysine
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Melting Point

218.00 °C. @ 760.00 mm Hg
Record name D-Lysine
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Foundational & Exploratory

D-Lysine synthesis and purification protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to D-Lysine (B559543) Synthesis and Purification

This guide provides detailed technical information for the synthesis and purification of this compound, a crucial building block for various pharmaceuticals. The protocols outlined below are intended for researchers, scientists, and professionals in drug development, focusing on chemo-enzymatic and enzymatic cascade methods.

Section 1: Synthesis of this compound

The production of this compound predominantly starts from the readily available and less expensive L-lysine (B1673455). The core challenge lies in the stereochemical inversion. Two primary strategies have proven effective: a combined chemo-enzymatic approach and a fully enzymatic two-step cascade.

Chemo-Enzymatic Synthesis from L-Lysine

This method involves a two-stage process: the non-specific chemical racemization of L-lysine to a DL-lysine mixture, followed by the specific enzymatic degradation of the unwanted L-enantiomer.

Experimental Protocol:

Step 1: Chemical Racemization of L-Lysine This step converts L-lysine into a racemic mixture (DL-lysine).

  • Materials : L-lysine hydrochloride, sodium hydroxide (B78521) (NaOH) or aqueous acetic acid, salicylaldehyde (B1680747) (catalyst).

  • Procedure (Alkaline Condition) :

    • Prepare a 1.0 M NaOH solution.

    • Dissolve L-lysine in the NaOH solution.

    • Add 0.10 molar equivalent of salicylaldehyde as a catalyst.[1]

    • Heat the mixture to 100-135°C and stir for 4-105 hours.[1][2] The racemization can be completed within 4 hours under these conditions.[1]

  • Procedure (Acidic Condition) :

    • Dissolve L-lysine hydrochloride in a 70% aqueous acetic acid solution to a concentration of 0.15-0.375 g/mL.[3]

    • Add salicylaldehyde (15-45% of the lysine (B10760008) salt mass) as a catalyst.[3]

    • Heat the solution to 80-100°C and reflux for 1-3 hours.[3]

  • Work-up : After racemization, the DL-lysine can be crystallized by adding ethanol, achieving a purity of over 98%.[2][3]

Step 2: Asymmetric Degradation of L-Lysine This step selectively removes the L-isomer from the racemic mixture, leaving the desired D-isomer.

  • Biocatalyst : Intact cells of Comamonas testosteroni IAM 1048 or Hafnia alvei AS1.1009.[1][2][4]

  • Procedure :

    • Prepare a culture of the selected microorganism.

    • Introduce the DL-lysine mixture (substrate) into the fermentation tank at a concentration of approximately 100 g/L.[4]

    • Maintain optimal conditions for the microbial degradation: pH 8.0, temperature 37°C, and adequate agitation.[1][4]

    • The reaction is typically complete within 12 to 72 hours, resulting in the complete degradation of the L-isomer.[1][4]

    • The final mixture contains this compound, which can then be purified.[4]

Two-Enzyme Cascade System

This elegant bio-based process uses two distinct enzymes in a sequential, one-pot reaction to convert L-lysine into enantiopure this compound.[5][6]

Experimental Protocol:

Step 1: Enzymatic Racemization of L-Lysine A specific racemase enzyme is used to convert L-lysine to DL-lysine.

  • Biocatalyst : Engineered Escherichia coli whole cells expressing lysine racemase from Proteus mirabilis (strain BL21-LYR).[5][7]

  • Procedure :

    • Incubate the L-lysine substrate with the whole-cell biocatalyst.

    • The reaction rapidly proceeds, with L-lysine being racemized to DL-lysine in as little as 30 minutes.[5][6]

Step 2: Enzymatic Asymmetric Degradation of L-Lysine A second enzyme selectively degrades the L-lysine from the racemic mixture into cadaverine, which can be easily separated from this compound.[5]

  • Biocatalyst : Crude lysine decarboxylase enzyme.[5][7]

  • Procedure :

    • To the DL-lysine mixture from Step 1, add the crude lysine decarboxylase enzyme. The crude enzyme is preferred over whole or permeabilized cells for higher efficiency.[5][6]

    • Add pyridoxal (B1214274) 5′-phosphate (PLP) as a cofactor to a final concentration of 1.0 mM.[5]

    • Conduct the reaction in a sodium phosphate (B84403) buffer (pH 7.0).[5]

    • The L-lysine is completely degraded within 30 minutes, leaving a solution of this compound and cadaverine.[5]

Section 2: Purification of this compound

Following synthesis, this compound must be separated from remaining reactants, byproducts, and cellular debris. The most common methods are ion-exchange chromatography and crystallization.

Purification via Ion-Exchange Chromatography

Ion-exchange chromatography is a highly effective method for purifying lysine from complex mixtures like fermentation broths.[3][4][8]

Experimental Protocol:

  • Materials : Strongly acidic cation-exchange resin (e.g., Amberlite IR120, Dowex 50), aqueous ammonia (B1221849) solutions of varying concentrations.

  • Procedure :

    • Column Preparation : Pack a chromatography column with the cation-exchange resin and equilibrate it.

    • Loading : Load the crude this compound solution onto the column. This compound, being positively charged at acidic to neutral pH, will bind to the negatively charged resin.[8][9]

    • Washing : Wash the column with deionized water to remove unbound impurities.[9]

    • Elution : Elute the purified this compound from the resin by increasing the pH. This is typically done using a basic solution like aqueous ammonia (e.g., 2.0 M).[3][9]

    • Concentration : The collected eluate containing this compound is concentrated under vacuum to yield the purified product.[3]

Purification via Crystallization

Crystallization is used both for isolating the final high-purity product and for intermediate purification steps, such as separating DL-lysine after racemization or resolving enantiomers.[2][10]

Experimental Protocol:

  • Materials : Ethanol, hydrochloric acid (HCl), activated carbon.

  • Procedure for General Purification :

    • Concentrate the purified this compound solution obtained from ion exchange.

    • Adjust the pH to 3-4 with HCl to form this compound hydrochloride.[11]

    • Decolorize the solution by adding activated carbon (1-3% by mass) and heating to 80-90°C, followed by filtration.[12]

    • Induce crystallization by cooling the solution and/or adding a non-solvent like ethanol.[3]

    • Separate the this compound hydrochloride crystals by filtration or centrifugation.[2]

    • Dry the crystals under vacuum.[3]

  • Procedure for Chemical Resolution :

    • Dissolve DL-lysine hydrochloride in water.

    • Add a chiral resolving agent, such as L-(-)-camphorsulfonic acid.[11]

    • Heat the solution to 80-90°C to dissolve the components, then cool to 5-10°C to preferentially crystallize the L-(-)-camphorsulfonic acid-D-Lysine salt.[11]

    • Separate the crystals and wash with cold ethanol.[11]

    • The resolving agent is subsequently removed, typically using an ion-exchange resin, to yield pure this compound.[11]

Section 3: Data Presentation

The following tables summarize key quantitative data for the synthesis and purification protocols described.

Table 1: Comparison of this compound Synthesis Protocols

ParameterChemo-Enzymatic MethodTwo-Enzyme Cascade Method
Starting Material L-LysineL-Lysine
Key Reagents/Enzymes 1. Salicylaldehyde, NaOH/Acetic Acid2. C. testosteroni or H. alvei cells1. Lysine Racemase2. Lysine Decarboxylase, PLP
Reaction Time 16 - 177 hours (total)[1][2]1.5 hours (total)[5]
Final this compound Yield 36 - 56.6%[1][2]~48.8%[5][6]
Final Purity (ee%) >99.9%[2][4]≥99%[5][6]

Table 2: this compound Purification Parameters

MethodKey Reagents/ResinKey StepsFinal Purity
Ion-Exchange Strongly acidic cation-exchange resin, Aqueous AmmoniaLoad -> Wash -> Elute with NH₃ solution -> Concentrate>98%[3]
Crystallization Ethanol, HCl, Activated CarbonpH adjustment -> Decolorization -> Cooling/Anti-solvent addition -> Drying>99% Chemical Purity[4]
Chemical Resolution L-(-)-camphorsulfonic acid, EthanolDiastereomeric salt formation -> Preferential crystallization -> Removal of resolving agent>99.7% ee[11]

Mandatory Visualizations

chemo_enzymatic_workflow cluster_synthesis Chemo-Enzymatic Synthesis L_Lys L-Lysine DL_Lys DL-Lysine (Racemic Mixture) L_Lys->DL_Lys Chemical Racemization (Heat, Catalyst) D_Lys This compound DL_Lys->D_Lys Asymmetric Degradation (e.g., C. testosteroni) L_Lys_Degraded Degraded L-Lysine Products DL_Lys->L_Lys_Degraded two_enzyme_cascade_workflow cluster_synthesis Two-Enzyme Cascade Synthesis L_Lys L-Lysine DL_Lys DL-Lysine (Racemic Mixture) L_Lys->DL_Lys Step 1: Lysine Racemase D_Lys This compound DL_Lys->D_Lys Step 2: Lysine Decarboxylase (Selective for L-Lysine) Cadaverine Cadaverine DL_Lys->Cadaverine

References

D-Lysine vs. L-Lysine: A Comprehensive Biochemical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth comparative analysis of the biochemical properties of D-Lysine and L-Lysine. As enantiomers, these molecules share identical chemical formulas but exhibit profound differences in their biological activities, metabolic pathways, and applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of their stereospecific interactions with biological systems. The guide summarizes key quantitative data, outlines detailed experimental protocols for their differentiation, and visualizes relevant biochemical pathways and workflows.

Introduction

Lysine (B10760008) is an essential α-amino acid, meaning it cannot be synthesized de novo by the human body and must be obtained through diet.[1] It is a basic amino acid, carrying a positive charge at physiological pH due to its ε-amino group.[2] Like most amino acids, lysine is chiral and exists in two stereoisomeric forms: L-Lysine and this compound.[1] While L-lysine is the canonical amino acid incorporated into proteins during ribosomal translation and plays a myriad of roles in human physiology, this compound is not utilized in protein synthesis and has distinct metabolic fates and biological effects.[1][3] Understanding the nuanced biochemical differences between these two isomers is critical for various applications, from nutritional science to the design of novel therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of this compound and L-Lysine are largely identical due to their shared atomic composition and connectivity. However, their stereochemistry dictates their interaction with polarized light and chiral environments, such as enzyme active sites.

PropertyL-LysineThis compoundReference(s)
Molecular Formula C₆H₁₄N₂O₂C₆H₁₄N₂O₂[3]
Molecular Weight 146.19 g/mol 146.19 g/mol [3]
Appearance White crystalline powderWhite to off-white powder[4]
Melting Point ~224.5 °C (decomposes)~218 °C (decomposes)[5]
Water Solubility Highly soluble (>100 g/100 mL at 25°C)Soluble[6]
Optical Rotation [α] +25.9° (c=2, in 6.0N HCl)-25.2° (c=1, in 6N HCl)[3][7]
Stereochemistry S-configuration at the α-carbonR-configuration at the α-carbon[1]
Biological Activity Biologically active, proteinogenicGenerally not incorporated into proteins, specific biological effects[1]

Metabolic Pathways

The metabolic fates of L-Lysine and this compound are distinctly different, governed by the stereospecificity of metabolic enzymes.

L-Lysine Metabolism

L-Lysine is an essential amino acid, and its metabolism is well-characterized.

  • Biosynthesis: In microorganisms and plants, L-lysine is synthesized via two primary pathways: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. Humans cannot synthesize L-lysine.

  • Catabolism: The primary catabolic route for L-lysine in mammals is the saccharopine pathway, which occurs predominantly in the liver's mitochondria. This pathway converts lysine into acetyl-CoA, a key intermediate in the citric acid cycle. A secondary route, the pipecolate pathway, is more active in the brain.

L_Lysine_Catabolism L_Lysine L-Lysine Saccharopine Saccharopine L_Lysine->Saccharopine Lysine-α-ketoglutarate reductase (LKR) Pipecolate Pipecolic Acid L_Lysine->Pipecolate AAS α-Aminoadipate semialdehyde (AAS) Saccharopine->AAS Saccharopine dehydrogenase (SDH) AAA α-Aminoadipic acid (AAA) AAS->AAA AAS dehydrogenase AcetylCoA Acetyl-CoA AAA->AcetylCoA Multiple steps Pipecolate->AAS

Caption: Major catabolic pathways of L-Lysine in mammals.
This compound Metabolism

This compound is not a substrate for the enzymes in the L-Lysine metabolic pathways. Instead, its primary metabolic fate in mammals is oxidation by the flavoenzyme D-amino acid oxidase (DAAO).

  • Enzymatic Oxidation: DAAO is a peroxisomal enzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide. DAAO exhibits a strict stereoselectivity for D-isomers and is inactive towards L-amino acids.[8][9]

D_Lysine_Metabolism D_Lysine This compound DAAO D-Amino Acid Oxidase (DAAO) D_Lysine->DAAO Keto_acid α-Keto-ε-aminocaproate DAAO->Keto_acid H2O2 H₂O₂ DAAO->H2O2 NH3 NH₃ DAAO->NH3 O2 O₂ O2->DAAO

Caption: Metabolic pathway of this compound via D-Amino Acid Oxidase.

Biochemical Roles and Applications

The distinct metabolic fates and interactions of D- and L-lysine lead to vastly different biological roles and applications.

L-Lysine
  • Protein Synthesis: As a canonical amino acid, L-lysine is a fundamental building block of proteins.[1]

  • Post-Translational Modifications: The ε-amino group of L-lysine is a site for numerous important post-translational modifications, including methylation, acetylation, ubiquitination, and hydroxylation, which play crucial roles in regulating protein function and signaling.

  • Collagen and Carnitine Synthesis: L-lysine is essential for the cross-linking of collagen polypeptides and is a precursor for the synthesis of carnitine, which is vital for fatty acid metabolism.

  • Nutritional Supplement: L-lysine is widely used as a nutritional supplement in human food and animal feed.[2]

This compound
  • Drug Development and Delivery: Poly-D-lysine is used as a coating material to enhance cell attachment in cell culture.[10] The incorporation of this compound into antimicrobial peptides can reduce their toxicity to eukaryotic cells and increase their stability against proteases.[11]

  • Radioprotection: this compound has been shown to reduce the renal uptake of radioactivity during certain medical imaging and radiotherapy procedures, offering a protective effect to the kidneys.

  • Neurobiology: While the roles of D-serine and D-aspartate as neuromodulators acting on the NMDA receptor are well-documented, the specific signaling roles of this compound in the central nervous system are less clear but are an area of ongoing research.[12][13][14] D-amino acids, in general, are recognized as important signaling molecules in the brain and endocrine glands.[13]

Experimental Protocols

Differentiating between D- and L-lysine in a research setting requires stereospecific methodologies.

Protocol: D-Amino Acid Oxidase (DAAO) Activity Assay

This protocol describes a spectrophotometric assay to measure DAAO activity using this compound as a substrate. The assay is based on the production of a colored product resulting from the DAAO-catalyzed reaction.[8][9]

Materials:

  • 75 mM disodium (B8443419) pyrophosphate buffer, pH 8.5

  • This compound solutions of various concentrations in pyrophosphate buffer

  • Purified D-amino acid oxidase (DAAO) enzyme

  • Reagents for detecting hydrogen peroxide (e.g., Horseradish Peroxidase (HRP) and a suitable chromogenic substrate like 4-aminoantipyrine (B1666024) (4-AAP) and phenol) or α-keto acids (e.g., 2,4-dinitrophenylhydrazine, DNP).[8][15]

  • Spectrophotometer or microplate reader

Procedure (HRP-coupled assay for H₂O₂ detection):

  • Prepare a reaction mixture containing 100 mM disodium pyrophosphate buffer (pH 8.5), 15 mM 4-AAP, 200 mM phenol, and 250 U/mL HRP.

  • In a 96-well microplate, add a specific volume of the this compound solution (substrate).

  • To initiate the reaction, add a small volume (e.g., 10-20 µL) of the DAAO enzyme solution (containing ~0.2 Units of activity).

  • Incubate the plate at a controlled temperature (e.g., 25°C).

  • Measure the increase in absorbance at a specific wavelength (e.g., 505 nm for the 4-AAP/phenol product) over time.

  • The rate of change in absorbance is proportional to the DAAO activity.

  • A control reaction without this compound should be run to account for any background absorbance changes.

DAAO_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, 4-AAP, Phenol, HRP) start->prep_reagents add_substrate Add this compound (Substrate) to Microplate Wells prep_reagents->add_substrate add_enzyme Add DAAO Enzyme to Initiate Reaction add_substrate->add_enzyme incubate Incubate at Controlled Temperature (e.g., 25°C) add_enzyme->incubate measure Measure Absorbance Change over Time (e.g., at 505 nm) incubate->measure calculate Calculate DAAO Activity (Rate of Absorbance Change) measure->calculate end End calculate->end

Caption: Workflow for a spectrophotometric DAAO activity assay.
Protocol: Lysine Decarboxylase Activity Assay

This protocol outlines a manometric method to determine the activity of L-lysine decarboxylase, which specifically acts on L-lysine.[16]

Materials:

  • 500 mM Sodium Acetate (B1210297) Buffer, pH 6.0

  • 100 mM L-Lysine solution in acetate buffer

  • 50 mM Pyridoxal 5-Phosphate (PLP) solution

  • L-lysine decarboxylase enzyme solution

  • Warburg flasks or other manometric equipment

Procedure:

  • Set up Warburg flasks with the main chamber containing the buffer and L-lysine substrate.

  • Place the PLP cofactor and the enzyme solution in the side arm of the flask.

  • Equilibrate the flasks to the reaction temperature (e.g., 37°C).

  • Initiate the reaction by tipping the contents of the side arm into the main chamber.

  • Monitor the change in pressure over time due to the release of CO₂.

  • The rate of CO₂ production is directly proportional to the L-lysine decarboxylase activity.

  • A control flask without the enzyme or substrate should be included to account for changes in atmospheric pressure.

Conclusion

The stereoisomers of lysine, D- and L-lysine, while chemically similar, exhibit profound differences in their biochemical properties and physiological roles. L-lysine is an indispensable component of proteins and a key player in numerous metabolic processes. In contrast, this compound is largely excluded from these pathways and is instead metabolized by D-amino acid oxidase. These distinctions are not merely academic; they have significant implications for drug development, nutritional science, and our understanding of neurobiology. The methodologies and data presented in this guide are intended to provide researchers with a solid foundation for investigating and leveraging the unique properties of each lysine enantiomer.

References

A Technical Guide to D-Lysine: Chirality, Metabolism, and Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality

In the landscape of biochemistry, the spatial arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Amino acids, the fundamental building blocks of proteins, exist as chiral molecules, meaning they have non-superimposable mirror images, or enantiomers. While the L-enantiomer (e.g., L-lysine) is predominantly used in ribosomal protein synthesis, its counterpart, the D-enantiomer (D-lysine), has emerged from relative obscurity to be recognized for its distinct and vital biological roles.[1][2][3] Initially considered rare, D-amino acids are now known to be integral components in the physiology of bacteria, plants, and animals, participating in processes ranging from cell wall construction to neurotransmission.[2][4]

This technical guide provides an in-depth exploration of This compound (B559543), focusing on its unique chirality, its metabolic pathways in various organisms, and its growing significance in drug development and biotechnology. We will delve into the enzymatic machinery governing its synthesis and degradation, its structural roles, and the innovative ways it is being harnessed for therapeutic benefit.

Biosynthesis and Production of this compound

While most organisms primarily synthesize and utilize L-lysine, the production of this compound occurs through specific enzymatic pathways, both naturally and through biotechnological engineering.

Natural Biosynthesis

In some bacteria, this compound is a crucial component of the cell wall. The hyperthermophilic bacterium Thermotoga maritima, for example, incorporates this compound into its peptidoglycan.[5] This is accomplished through the action of a lysine (B10760008) racemase , an enzyme that directly converts L-lysine to this compound. This racemase exhibits high activity for lysine enantiomers and contributes to the production of this compound needed for cell wall integrity.[5]

Biotechnological Production

The industrial demand for enantiopure this compound, particularly for pharmaceutical applications, has driven the development of efficient biocatalytic production methods.[6] A prominent strategy is a two-enzyme cascade system that uses the abundant and inexpensive L-lysine as a starting material.[6][7]

This process involves two key steps:

  • Racemization: A lysine racemase is used to convert L-lysine into a racemic mixture of DL-lysine.[6]

  • Asymmetric Degradation: An enzyme that selectively degrades only the L-enantiomer, such as L-lysine decarboxylase or L-lysine monooxygenase, is introduced. This removes L-lysine from the mixture, leaving behind highly pure this compound.[6][7]

This enzymatic approach avoids the harsh conditions and complex purification steps associated with traditional chemical synthesis.[6][8]

G cluster_workflow Enzymatic Production of this compound L_Lys L-Lysine (Substrate) DL_Lys DL-Lysine (Racemic Mixture) L_Lys->DL_Lys  Lysine Racemase (Step 1: Racemization) DL_Lys->invis1 D_Lys Enantiopure this compound (Product) Byproduct Byproduct (e.g., Cadaverine) invis1->D_Lys  L-Lysine Specific Enzyme (e.g., Lysine Decarboxylase) (Step 2: Asymmetric Degradation) invis1->Byproduct G cluster_peptidoglycan Logical Role of this compound in Peptidoglycan Bacteria Certain Bacteria (e.g., T. maritima) LR Lysine Racemase Bacteria->LR D_Lys This compound LR->D_Lys L_Lys L-Lysine L_Lys->LR Converts PG_Mod Modified Peptidoglycan D_Lys->PG_Mod Incorporation PG Peptidoglycan Precursors PG->PG_Mod CWS Altered Cell Wall Structure & Properties PG_Mod->CWS G cluster_pathway Mammalian this compound Catabolism (Pipecolate Pathway) D_Lys This compound KAC α-Keto-ε-aminocaproate (KAC) D_Lys->KAC Oxidative Deamination DAAO D-Amino Acid Oxidase (DAAO) (Peroxisomal) DAAO->KAC P2C Δ¹-Piperideine-2-carboxylate (P2C) KAC->P2C Spontaneous Cyclization L_Pip L-Pipecolate P2C->L_Pip Reduction Reductase P2C Reductase (Cytosolic) Reductase->L_Pip Metabolism Further Metabolism L_Pip->Metabolism G cluster_logic Mechanism of Improved AMP Selectivity with this compound sub L-Lysine ➔ this compound Substitution in AMP charge Positive Charge Maintained sub->charge structure Amphipathic Secondary Structure Disrupted sub->structure anti Antimicrobial Activity (Moderately Decreased) charge->anti tox Eukaryotic Toxicity (Strongly Decreased) structure->tox result Improved Therapeutic Index anti->result tox->result

References

The Unseen Enantiomers: A Technical Guide to the Natural Occurrence and Analysis of D-Amino Acids in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the central dogma of biochemistry held that life, in its elegant complexity, was built almost exclusively from L-amino acids. Their chiral counterparts, D-amino acids, were largely considered biological curiosities, primarily confined to the cell walls of bacteria. However, the past few decades have witnessed a paradigm shift in our understanding. A growing body of evidence has unequivocally demonstrated the natural and significant presence of free D-amino acids in mammals, where they play crucial physiological roles, from neurotransmission to endocrine regulation. This in-depth technical guide provides a comprehensive overview of the natural occurrence of D-amino acids in mammalian systems, their metabolic pathways, and their emerging roles as biomarkers and therapeutic targets. Furthermore, this guide details the key experimental protocols necessary for the accurate detection and quantification of these once-overlooked molecules, empowering researchers to explore this exciting and rapidly evolving field.

The Widespread Presence of D-Amino Acids in Mammalian Tissues and Fluids

Contrary to earlier beliefs, specific D-amino acids are not mere trace contaminants but are found in substantial amounts in various mammalian tissues and fluids. Their concentrations are dynamically regulated and vary depending on the tissue, developmental stage, and physiological state. The most extensively studied D-amino acids in mammals include D-serine, D-aspartate, D-alanine, and more recently, D-cysteine.

Quantitative Distribution of D-Amino Acids

The precise quantification of D-amino acids is critical for understanding their physiological significance. The following tables summarize the reported concentrations of key D-amino acids in various mammalian tissues and fluids. It is important to note that concentrations can vary based on the analytical method used, the specific strain and age of the animal, and the precise dissection of the tissue.

Table 1: Concentration of D-Serine in Various Mammalian Tissues and Fluids

SpeciesTissue/FluidConcentrationReference(s)
HumanCerebrospinal Fluid (Healthy)2.72 - 3.97 µM/L[1]
HumanCerebrospinal Fluid (Alzheimer's)~5-fold higher than healthy[2]
RatBrain (Cerebral Cortex)0.25 µmol/g[3]
RatHippocampusHigh levels[4]
MouseHippocampus (Extracellular)~0.5 µM (neuronal SR dependent)[5]

Table 2: Concentration of D-Aspartate in Various Mammalian Tissues and Fluids

SpeciesTissue/FluidConcentrationReference(s)
HumanCerebrospinal Fluid (Healthy)-
HumanEmbryonic Prefrontal Cortex0.036 µmol/g[6]
HumanAdult Prefrontal Cortex0.008 µmol/g[6]
RatPituitary Gland (Adenohypophysis)78 ± 12 nmol/g[7][8]
RatHypothalamus55 ± 9 nmol/g[7][8]
RatTestes109 ± 8 nmol/g[9]

Table 3: Concentration of D-Alanine in Various Mammalian Tissues and Fluids

SpeciesTissue/FluidConcentrationReference(s)
HumanPlasma (Younger Adults)2.5 ± 1.8 nmol/ml[10][11]
HumanPlasma (Elderly)6.9 ± 4.8 nmol/ml[10][11]
MouseSerum (Conventional)Higher than germ-free[12]
MouseSerum (D-alanine administered)110-fold increase[13][14]

Table 4: Concentration of Other D-Amino Acids in Mammalian Tissues

D-Amino AcidSpeciesTissueConcentrationReference(s)
D-CysteineMouseEmbryonic Brain> 4 mM
D-CysteineMouseAdult Brain~50 µM
D-LeucineMouseBrainLow levels[15]
D-ProlineMouseBrainLow levels[16]
D-GlutamateMouseBrainTrace amounts[15]

Physiological Roles of D-Amino Acids in Mammals

The discovery of endogenous D-amino acids has unveiled their participation in a range of critical physiological processes, fundamentally altering our understanding of cellular communication and regulation.

D-Serine: A Key Neuromodulator

D-Serine has emerged as a major gliotransmitter and is now recognized as the primary endogenous co-agonist for the synaptic N-methyl-D-aspartate (NMDA) receptor in the mammalian brain.[17][18][19] Its binding to the "glycine site" of the NMDA receptor is essential for receptor activation, playing a pivotal role in synaptic plasticity, learning, and memory.[4][19] The distribution of D-serine in the brain closely mirrors that of NMDA receptors, with high concentrations found in the cerebral cortex, hippocampus, and amygdala.[4] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[2][20]

D-Aspartate: A Regulator of Neurogenesis and Endocrine Function

D-Aspartate is prominently found in the central nervous and endocrine systems.[21][22] In the brain, it is abundant during embryonic development and is involved in neurogenesis.[23][24] In the endocrine system, D-aspartate plays a significant role in hormone synthesis and release.[21][22] It has been shown to stimulate the release of luteinizing hormone (LH), growth hormone (GH), and testosterone (B1683101), acting on the hypothalamus-pituitary-gonadal axis.[9][21]

D-Alanine: A Link Between Microbiota and Host Physiology

While present endogenously, a significant portion of D-alanine in mammals is derived from the gut microbiota.[12] D-alanine can be absorbed from the intestine and distributed to various tissues.[25] It has been shown to have roles in the endocrine system and may participate in blood glucose regulation.[10] Altered levels of D-alanine have been associated with inflammatory conditions.[26]

D-Cysteine: A Newly Discovered Player in Neurodevelopment

Recent studies have identified endogenous D-cysteine in the mammalian brain, where it is highly enriched during embryonic development.[5][27] D-cysteine has been shown to regulate the proliferation of neural progenitor cells, suggesting a crucial role in brain development.[5][27]

Metabolism of D-Amino Acids in Mammals

The concentrations of D-amino acids are tightly controlled by a delicate balance of synthesis and degradation, mediated by specific enzymes.

Synthesis: The Role of Racemases

The endogenous production of D-amino acids from their L-enantiomers is catalyzed by a class of enzymes called racemases. In mammals, two key racemases have been identified:

  • Serine Racemase (SR): This pyridoxal-5'-phosphate (PLP)-dependent enzyme is responsible for the synthesis of D-serine from L-serine.[4][28][29] It is predominantly found in the brain, localized in both neurons and glial cells.[28][29] Serine racemase can also catalyze the synthesis of D-cysteine from L-cysteine.[8]

  • Aspartate Racemase: This enzyme catalyzes the conversion of L-aspartate to D-aspartate.[23][24] It is found in the brain and neuroendocrine tissues and plays a role in regulating adult neurogenesis.[23][24]

Degradation: The Function of D-Amino Acid Oxidase (DAAO)

The primary enzyme responsible for the degradation of many D-amino acids in mammals is D-amino acid oxidase (DAAO).[13] This FAD-containing flavoenzyme catalyzes the oxidative deamination of neutral and basic D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide.[9] DAAO is highly expressed in the kidney, liver, and hindbrain.[30] By degrading D-amino acids, DAAO plays a crucial role in maintaining their physiological levels and preventing potential toxicity from their accumulation.[12]

Experimental Protocols for the Analysis of D-Amino Acids

The accurate and sensitive analysis of D-amino acids in complex biological matrices is a significant analytical challenge due to their low abundance and the presence of a vast excess of their L-enantiomers. This section provides detailed methodologies for the key experimental techniques used in D-amino acid research.

Sample Preparation: The Critical First Step

Proper sample preparation is paramount to obtaining reliable and reproducible results. The primary goals are to remove interfering substances, such as proteins, and to prepare the sample for chromatographic analysis.

Protocol 4.1.1: Protein Precipitation from Plasma/Serum

  • Reagents and Materials:

  • Procedure (using Acetonitrile):

    • Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.

    • Add 300-400 µL of ice-cold ACN (a 3:1 or 4:1 ratio of ACN to sample is common).[20][21]

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

    • Incubate the sample at -20°C for 20-30 minutes to facilitate complete protein precipitation.[21]

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[21]

    • Carefully collect the supernatant, which contains the free amino acids, without disturbing the protein pellet.

    • The supernatant can be dried under a stream of nitrogen and reconstituted in a suitable solvent for derivatization or direct injection.

Protocol 4.1.2: Homogenization of Brain Tissue

  • Reagents and Materials:

    • Homogenization buffer (e.g., phosphate-buffered saline, PBS)

    • Tissue homogenizer (e.g., Dounce or Potter-Elvehjem)

    • Microcentrifuge tubes

    • Refrigerated microcentrifuge

  • Procedure:

    • Accurately weigh the dissected brain tissue.

    • Add a known volume of ice-cold homogenization buffer (e.g., 10 volumes of buffer to the tissue weight).

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Proceed with protein precipitation as described in Protocol 4.1.1, treating the homogenate as a liquid sample.

Chiral Derivatization: Enabling Enantiomeric Separation

For many chromatographic techniques, especially gas chromatography (GC), derivatization of amino acids is necessary to increase their volatility and improve chromatographic performance. For chiral analysis, derivatization can be performed with a chiral reagent to form diastereomers that can be separated on a non-chiral column, or with an achiral reagent followed by separation on a chiral column.

Protocol 4.2.1: Derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) for HPLC Analysis

  • Reagents and Materials:

    • Marfey's reagent (FDAA) solution (e.g., 1% in acetone)

    • Sodium bicarbonate solution (e.g., 1 M)

    • Hydrochloric acid (HCl) solution (e.g., 1 M) for quenching the reaction

    • Heating block or water bath

    • Microcentrifuge tubes

  • Procedure:

    • To the dried amino acid sample (or a known volume of the supernatant from protein precipitation), add 50 µL of 1 M sodium bicarbonate.

    • Add 100 µL of 1% FDAA in acetone.[31]

    • Vortex the mixture and incubate at 40°C for 1 hour.[31]

    • Quench the reaction by adding 20 µL of 1 M HCl.[8]

    • The sample is now ready for HPLC analysis.

Protocol 4.2.2: Silylation for GC-MS Analysis (using MTBSTFA)

  • Reagents and Materials:

    • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

    • Acetonitrile (ACN)

    • Heating block

    • GC vials with inserts

  • Procedure:

    • Ensure the amino acid sample is completely dry in a GC vial.

    • Add 50 µL of ACN and 50 µL of MTBSTFA to the vial.[32]

    • Seal the vial tightly and heat at 100°C for 2-4 hours.[32]

    • Cool the vial to room temperature before GC-MS analysis.

Chromatographic and Mass Spectrometric Analysis

The separation and detection of D-amino acids require specialized analytical instrumentation and methods.

Protocol 4.3.1: Chiral High-Performance Liquid Chromatography (HPLC)

  • Instrumentation:

    • HPLC system with a UV or fluorescence detector.

    • Chiral stationary phase (CSP) column (e.g., crown ether-based, teicoplanin-based, or Pirkle-type).[17][33]

  • Typical Conditions (for underivatized amino acids on a crown ether column):

    • Mobile Phase: Perchloric acid solution (pH 1.0-2.0) with an organic modifier like methanol.[17] The exact composition needs to be optimized for the specific amino acids of interest.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Often sub-ambient (e.g., 10-20°C) to enhance chiral recognition.[17]

    • Detection: UV detection at a low wavelength (e.g., 200-210 nm) or fluorescence detection after post-column derivatization.

Protocol 4.3.2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation:

    • GC system coupled to a mass spectrometer (quadrupole, ion trap, or time-of-flight).

    • Chiral capillary column (e.g., Chirasil-Val) for separation of derivatized enantiomers.

  • Typical Conditions (for silylated amino acids):

    • Injection: Splitless injection mode.

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at a low temperature (e.g., 60-80°C), then ramp up to a high temperature (e.g., 280-300°C) to elute all derivatives. A typical ramp rate is 5-10°C/min.[34][35]

    • MS Detection: Electron ionization (EI) with scanning in full scan mode for identification or selected ion monitoring (SIM) for quantification.

Protocol 4.3.3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation:

    • LC system coupled to a triple quadrupole or high-resolution mass spectrometer.

    • Chiral LC column or a reversed-phase column for separation of diastereomeric derivatives.

  • Typical Conditions (for Marfey's derivatives):

    • Mobile Phase: A gradient of water with a small amount of formic acid and acetonitrile with formic acid.

    • Ionization: Electrospray ionization (ESI) in positive or negative mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each D- and L-amino acid derivative.[27][36][37]

Visualizing the World of D-Amino Acids: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Signaling and Metabolic Pathways

D_Serine_NMDA_Receptor_Signaling D-Serine Signaling at the NMDA Receptor cluster_Astrocyte Astrocyte cluster_Neuron Neuron L_Serine L-Serine SerineRacemase Serine Racemase (SR) L_Serine->SerineRacemase Substrate D_Serine D-Serine SerineRacemase->D_Serine Synthesis Synaptic_Cleft Synaptic Cleft D_Serine->Synaptic_Cleft Release Astrocyte Astrocyte Neuron Neuron NMDA_Receptor NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation Synaptic_Cleft->NMDA_Receptor Binding Glutamate Glutamate Glutamate->Synaptic_Cleft Release Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Ca_Influx->Synaptic_Plasticity

Caption: D-Serine signaling pathway at the glutamatergic synapse.

D_Amino_Acid_Metabolism General Metabolism of D-Amino Acids in Mammals L_Amino_Acid L-Amino Acid (e.g., L-Serine, L-Aspartate) Racemase Amino Acid Racemase (e.g., Serine Racemase) L_Amino_Acid->Racemase Substrate D_Amino_Acid D-Amino Acid Racemase->D_Amino_Acid Synthesis DAAO D-Amino Acid Oxidase (DAAO) D_Amino_Acid->DAAO Degradation Physiological_Functions Physiological Functions (e.g., Neuromodulation) D_Amino_Acid->Physiological_Functions Biological Activity Products α-Keto Acid + NH₃ + H₂O₂ DAAO->Products D_Amino_Acid_Analysis_Workflow Experimental Workflow for D-Amino Acid Analysis Sample_Collection 1. Sample Collection (Tissue, Plasma, CSF) Sample_Preparation 2. Sample Preparation (Homogenization, Protein Precipitation) Sample_Collection->Sample_Preparation Derivatization 3. Chiral Derivatization (e.g., Marfey's Reagent) Sample_Preparation->Derivatization Chromatography 4. Chiral Separation (HPLC, GC, or LC) Derivatization->Chromatography Detection 5. Detection (MS/MS, UV, FID) Chromatography->Detection Data_Analysis 6. Data Analysis (Quantification, Identification) Detection->Data_Analysis Results Results (D-Amino Acid Concentrations) Data_Analysis->Results

References

D-Lysine Metabolic Pathway in the Brain: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acids, once considered enigmatic components of the mammalian system, are now recognized as crucial signaling molecules, particularly within the central nervous system. Among these, D-lysine has emerged as a molecule of interest due to its unique metabolic pathway in the brain and the potential physiological roles of its metabolites. This technical guide provides a comprehensive overview of the this compound metabolic pathway in the brain, focusing on its core enzymatic steps, the resulting metabolites, and their interactions with key neurotransmitter systems. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting this pathway for neurological and psychiatric disorders.

The Core this compound Metabolic Pathway in the Brain

In the adult mammalian brain, the primary route for lysine (B10760008) degradation is the pipecolate pathway, which is distinct from the saccharopine pathway that predominates in peripheral tissues and the developing brain.[1][2][3] this compound is a substrate for this pathway, and its metabolism is initiated by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO).[4][5]

The initial step involves the oxidative deamination of this compound by DAAO to produce α-keto-ε-aminocaproate (KAC). KAC is an unstable intermediate that spontaneously cyclizes to form the cyclic ketimine, Δ¹-piperideine-2-carboxylate (P2C).[4][5] Subsequently, P2C is reduced by a cytosolic reductase to yield L-pipecolic acid.[4] L-pipecolic acid is a major product of lysine metabolism in the mammalian brain.[6]

Diagram of the this compound Metabolic Pathway

D_Lysine_Metabolism D_Lysine This compound KAC α-Keto-ε-aminocaproate (KAC) D_Lysine->KAC DAAO P2C Δ¹-Piperideine-2-carboxylate (P2C) KAC->P2C Spontaneous cyclization L_Pipecolate L-Pipecolic Acid P2C->L_Pipecolate P2C Reductase

Core this compound metabolic pathway in the brain.

Quantitative Data

Table 1: D-Amino Acid Oxidase (DAAO) Kinetic Parameters for this compound

Quantitative kinetic data for DAAO with this compound as a substrate in specific brain regions is not extensively documented in the readily available literature. DAAO activity is known to be highest in the cerebellum and brainstem.[4] The table below presents available data and indicates where further research is needed.

Brain RegionSpeciesKm (mM)Vmax (nmol/min/mg protein)Reference
CerebellumRatData Not AvailableData Not Available
BrainstemRatData Not AvailableData Not Available
Whole BrainRatData Not AvailableData Not Available
Table 2: Concentrations of this compound and L-Pipecolic Acid in Rat Brain Regions

The concentration of this compound in specific brain regions is not well-documented. However, methods for the analysis of D-amino acids in brain tissue have been developed.[7] L-pipecolic acid, a key metabolite, has been quantified in several brain areas.[1][8][9][10]

MetaboliteBrain RegionSpeciesConcentration (nmol/g tissue)Reference
This compoundHippocampusRatData Not Available
StriatumRatData Not Available
CortexRatData Not Available
L-Pipecolic AcidHypothalamusRat~2.5[1][8]
Pons-MedullaRat~2.2[1][8]
CerebellumRat~2.0[1][8][9][10]
MidbrainRat~1.8[9][10]
HippocampusRat~1.5
StriatumRat~1.2
CortexRat~1.0

Signaling Pathway Interactions

The metabolites of the this compound pathway, particularly L-pipecolic acid, have been shown to interact with major neurotransmitter systems, suggesting a role in neuromodulation.

Interaction with the GABAergic System

L-pipecolic acid has been demonstrated to modulate the GABAergic system. It can enhance GABA-mediated responses and has been shown to inhibit GABA binding in the presence of barbiturates.[11][12] This suggests that L-pipecolic acid may act as a neuromodulator at GABA receptors.[11]

Diagram of L-Pipecolic Acid Interaction with GABAergic Signaling

GABA_Interaction cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor GABA Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens L_Pipecolate L-Pipecolic Acid L_Pipecolate->GABA_A_Receptor Modulates

L-Pipecolic acid modulation of GABAergic signaling.
Interaction with the NMDA Receptor

The interaction of this compound and its metabolites with the N-methyl-D-aspartate (NMDA) receptor is an area of active investigation. While D-serine is a well-established co-agonist at the NMDA receptor's glycine (B1666218) site, the direct effects of this compound are less clear. Some studies suggest that poly-L-lysine can induce nociceptive behavior through the activation of the NMDA receptor ion-channel complex.[13] However, more research is needed to elucidate the specific interactions of monomeric this compound and its metabolites with NMDA receptor subunits and their functional consequences.

Experimental Protocols

Measurement of D-Amino Acid Oxidase (DAAO) Activity

Several methods can be employed to measure DAAO activity in brain tissue homogenates.[2][8][14][15] A common approach is a spectrophotometric assay that measures the production of α-keto acids or hydrogen peroxide.

Protocol: Spectrophotometric Assay for DAAO Activity

  • Tissue Homogenization:

    • Dissect the brain region of interest (e.g., cerebellum, brainstem) on ice.

    • Homogenize the tissue in a suitable buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3) at a 1:10 (w/v) ratio.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the enzyme assay.

  • Assay Reaction:

    • Prepare a reaction mixture containing:

      • 100 mM Sodium Pyrophosphate buffer, pH 8.3

      • 0.1 mM FAD

      • Catalase (to remove H₂O₂)

      • A chromogenic substrate that reacts with the α-keto acid product (e.g., 2,4-dinitrophenylhydrazine) or a coupled enzyme system to detect H₂O₂ (e.g., horseradish peroxidase and a suitable substrate).[2]

      • This compound as the substrate (at various concentrations to determine kinetic parameters).

  • Measurement:

    • Initiate the reaction by adding the brain homogenate supernatant.

    • Incubate at 37°C.

    • Measure the change in absorbance over time at the appropriate wavelength for the chosen chromogenic substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

    • Plot V₀ against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Diagram of DAAO Activity Assay Workflow

DAAO_Assay_Workflow start Start homogenization Brain Tissue Homogenization start->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant add_supernatant Add Supernatant to Mixture supernatant->add_supernatant reaction_setup Prepare Reaction Mixture reaction_setup->add_supernatant incubation Incubate at 37°C add_supernatant->incubation measurement Spectrophotometric Measurement incubation->measurement analysis Data Analysis (Km, Vmax) measurement->analysis end End analysis->end

References

The Structural Significance of D-Lysine in Bacterial Cell Walls: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial cell wall, a critical structure for survival and a primary target for antibiotics, is a complex polymer of peptidoglycan. While L-amino acids are the canonical building blocks of life, the presence and role of their D-enantiomers in the cell wall are of significant interest. This technical guide provides an in-depth exploration of the role of D-Lysine (B559543) in the structure and function of the bacterial cell wall. We will delve into its biosynthesis, incorporation into the peptidoglycan, and its impact on cell wall integrity and antibiotic resistance. This document summarizes key quantitative data, provides detailed experimental protocols for relevant analyses, and visualizes critical pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Peptidoglycan (PG) is a vital component of the bacterial cell wall, forming a mesh-like layer that provides structural integrity and protection against osmotic stress.[1] The basic structure of PG consists of linear glycan strands of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, which are cross-linked by short peptide stems.[2] These peptide stems typically contain both L- and D-amino acids, with D-Alanine and D-Glutamate being the most common.[3] The presence of D-amino acids is a key feature that protects the peptidoglycan from degradation by most host proteases.[3]

While L-Lysine is a common component of the peptide stem in many Gram-positive bacteria, the incorporation of this compound is less frequent but has been observed, notably in the hyperthermophilic bacterium Thermotoga maritima.[2][4] The presence of this compound can significantly alter the architecture of the cell wall, influencing cross-linking patterns and interactions with the surrounding environment.[5] This guide will explore the multifaceted role of this compound in the bacterial cell wall, from its enzymatic synthesis to its functional implications.

Biosynthesis and Incorporation of this compound

The journey of this compound into the bacterial cell wall begins with its synthesis from the readily available L-Lysine. This conversion is catalyzed by a class of enzymes known as amino acid racemases.

Lysine (B10760008) Racemase: The Gateway to this compound

Lysine racemase (Lyr) is an enzyme that catalyzes the reversible conversion of L-Lysine to this compound.[6] These enzymes are crucial for providing the D-enantiomer for incorporation into the peptidoglycan. The kinetic properties of these enzymes are critical for understanding the availability of this compound within the bacterial cell.

Table 1: Kinetic Parameters of Lysine Racemases

Enzyme SourceSubstrateKm (mM)kcat (min-1)kcat/Km (M-1s-1)Reference
Soil Metagenome (Lyr)L-Lysine16.21 ± 0.260.085 ± 0.0038.7[7]
Soil Metagenome (Lyr)This compound23.48 ± 1.220.036 ± 0.0022.6[7]
Pseudomonas putida (Alanine Racemase Alr)L-Lysine--4-fold lower than D->L[8]
Pseudomonas putida (Alanine Racemase Alr)This compoundµM range--[8]

Note: The alanine (B10760859) racemase from P. putida shows some activity towards lysine, highlighting potential cross-reactivity of these enzymes.

Incorporation into the Peptidoglycan Stem Peptide by MurE Ligase

Once synthesized, this compound can be incorporated into the pentapeptide stem of the peptidoglycan precursor, Lipid II. This step is catalyzed by the MurE ligase, an ATP-dependent enzyme that adds the third amino acid to the UDP-MurNAc-L-Ala-D-Glu precursor.[9] The specificity of MurE is a critical determinant of the peptide stem composition. While many MurE ligases are specific for L-Lysine or meso-diaminopimelic acid (m-DAP), some exhibit broader specificity. For instance, the MurE from Thermotoga maritima can utilize both L- and this compound.[2] In contrast, the Staphylococcus aureus MurE shows no detectable activity with this compound.[5]

Structural Role of this compound in the Cell Wall

The incorporation of this compound into the peptidoglycan has significant structural consequences. It can alter the geometry of the peptide stem, leading to different cross-linking patterns. In T. maritima, the this compound is acylated on its ε-amino group by the γ-carboxylate of D-Glu, a departure from the conventional α-amino group linkage.[2] This unique linkage likely influences the overall architecture and rigidity of the cell wall in this extremophile.

This compound and Peptidoglycan Cross-linking

Peptidoglycan cross-linking is essential for the mechanical strength of the cell wall. This process is carried out by transpeptidases, also known as penicillin-binding proteins (PBPs). The nature of the amino acid at the third position of the peptide stem, including the presence of this compound, directly impacts the substrate specificity of these enzymes and the resulting cross-links. Altered cross-linking can affect cell shape, division, and susceptibility to antibiotics.

This compound and Antibiotic Resistance

The modification of the cell wall, including the incorporation of D-amino acids, can be a mechanism of antibiotic resistance. While direct evidence for this compound-mediated resistance is still emerging, the principle is well-established for other D-amino acids. For example, the substitution of the terminal D-Alanine in the pentapeptide with D-Lactate confers resistance to vancomycin.

Furthermore, antimicrobial peptides (AMPs), a class of host defense molecules, often target the bacterial cell membrane. The introduction of this compound into synthetic AMPs has been shown to enhance their stability against proteolytic degradation and, in some cases, improve their antimicrobial efficacy with reduced toxicity to eukaryotic cells.[10]

Table 2: Minimal Inhibitory Concentrations (MIC, µM) of a this compound Substituted Antimicrobial Peptide (CM15) and its Analogs

PeptideE. coliS. aureusS. epidermidisReference
CM15 (all L-amino acids)212[10]
D3,7,13 (three D-Lys substitutions)848[10]

This table illustrates how this compound substitutions can impact the antimicrobial activity of a peptide.

Experimental Protocols

Protocol for Peptidoglycan Isolation and Analysis

This protocol describes the purification of peptidoglycan sacculi from bacterial cultures and the subsequent analysis of its composition by ultra-performance liquid chromatography (UPLC).[11][12]

I. Materials:

  • Bacterial culture

  • Lysis buffer (e.g., boiling 4% SDS)

  • Ultracentrifuge

  • Pronase E

  • Muramidase (B13767233) (e.g., mutanolysin or cellosyl)

  • Sodium borohydride

  • Phosphoric acid

  • UPLC system with a C18 reverse-phase column

  • UPLC buffers (e-g., Buffer A: 0.1% formic acid in water; Buffer B: 0.1% formic acid in acetonitrile)

II. Procedure:

  • Cell Lysis: Harvest bacterial cells from culture by centrifugation. Resuspend the pellet and add to boiling SDS solution. Boil for 30 minutes to lyse the cells and solubilize membranes and cytoplasmic components.

  • Sacculi Isolation: Pellet the insoluble peptidoglycan sacculi by ultracentrifugation. Wash the pellet repeatedly with sterile water to remove all traces of SDS.

  • Enzymatic Digestion of Proteins: Resuspend the sacculi in a suitable buffer and treat with Pronase E to digest any remaining proteins covalently attached to the peptidoglycan. Inactivate the Pronase E by boiling.

  • Muramidase Digestion: Wash the sacculi to remove Pronase E and resuspend in a digestion buffer. Add muramidase to digest the glycan backbone into muropeptides. Incubate until digestion is complete.

  • Reduction of Muropeptides: Stop the muramidase reaction by boiling. Reduce the MurNAc residues to muramitol by adding sodium borohydride. This prevents the formation of anomers and ensures sharp peaks during chromatography.

  • UPLC Analysis: Quench the reduction reaction with phosphoric acid. Inject the solubilized and reduced muropeptides onto a C18 UPLC column. Elute with a gradient of Buffer B. Detect muropeptides by their absorbance at 204 nm.

  • Data Analysis: Identify and quantify the different muropeptide species based on their retention times and peak areas. Mass spectrometry can be used for definitive identification of peaks.

Protocol for Lysine Racemase Purification and Activity Assay

This protocol outlines the purification of a recombinant lysine racemase and a method to assay its activity.[7]

I. Materials:

  • E. coli strain overexpressing a tagged (e.g., His-tagged) lysine racemase

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl)

  • Lysozyme (B549824), DNase I

  • Ni-NTA affinity chromatography column

  • Wash and elution buffers for affinity chromatography

  • Dialysis tubing

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 2 mM CoCl2)

  • L-Lysine and this compound standards

  • HPLC with a chiral column (e.g., Crownpak CR(+))

II. Procedure:

  • Protein Expression and Cell Lysis: Induce the expression of the recombinant lysine racemase in E. coli. Harvest the cells and resuspend in lysis buffer. Lyse the cells by sonication or with lysozyme and DNase I.

  • Affinity Chromatography: Clarify the lysate by centrifugation. Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove unbound proteins.

  • Elution and Dialysis: Elute the bound racemase with elution buffer containing imidazole (B134444). Pool the fractions containing the purified enzyme and dialyze against a storage buffer to remove imidazole and for buffer exchange.

  • Racemase Activity Assay: a. Set up a reaction mixture containing the reaction buffer, a known concentration of L-Lysine (or this compound), and the purified enzyme. b. Incubate the reaction at the optimal temperature for a defined period. c. Stop the reaction by heat inactivation. d. Analyze the reaction mixture by HPLC using a chiral column to separate and quantify the L- and this compound enantiomers. e. Calculate the enzyme activity based on the rate of product formation.

Visualizing Key Pathways and Workflows

This compound Biosynthesis and Incorporation Pathway

D_Lysine_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall L_Lys L-Lysine D_Lys This compound L_Lys->D_Lys Lysine Racemase UDP_MurNAc_Tetra UDP-MurNAc-L-Ala-D-Glu-D-Lys D_Lys->UDP_MurNAc_Tetra UDP_MurNAc_Tri UDP-MurNAc-L-Ala-D-Glu UDP_MurNAc_Tri->UDP_MurNAc_Tetra MurE Ligase (ATP -> ADP + Pi) Lipid_II Lipid II Precursor (with this compound) UDP_MurNAc_Tetra->Lipid_II Translocase PG Peptidoglycan (with this compound) Lipid_II->PG Transglycosylase Transpeptidase

Caption: Biosynthesis of this compound and its incorporation into the bacterial cell wall peptidoglycan.

Experimental Workflow for Peptidoglycan Analysis

PG_Analysis_Workflow Start Bacterial Culture Lysis Cell Lysis (SDS, boiling) Start->Lysis Isolation Sacculi Isolation (Ultracentrifugation) Lysis->Isolation Pronase Pronase E Digestion Isolation->Pronase Muramidase Muramidase Digestion Pronase->Muramidase Reduction Reduction (NaBH4) Muramidase->Reduction UPLC UPLC Analysis Reduction->UPLC Analysis Data Analysis (Muropeptide Profiling) UPLC->Analysis

Caption: A streamlined workflow for the isolation and analysis of bacterial peptidoglycan.

Role of this compound in Modulating Cell Wall Properties

D_Lysine_Function D_Lys This compound Incorporation Altered_PG Altered Peptidoglycan Structure D_Lys->Altered_PG Signaling Intercellular Signaling D_Lys->Signaling Potential Role Crosslinking Modified Cross-linking Altered_PG->Crosslinking Integrity Altered Cell Wall Integrity Altered_PG->Integrity Resistance Changes in Antibiotic Susceptibility Integrity->Resistance

Caption: The functional consequences of this compound incorporation into the bacterial cell wall.

Conclusion and Future Perspectives

The presence of this compound in the bacterial cell wall, though not universal, represents a fascinating adaptation that influences the fundamental properties of this essential structure. Understanding the biosynthesis, incorporation, and structural ramifications of this compound provides valuable insights into bacterial physiology and can unveil novel targets for antimicrobial drug development. The detailed experimental protocols and visualized pathways presented in this guide offer a robust framework for researchers to further investigate the intriguing world of D-amino acids in bacteria. Future research should focus on elucidating the specific roles of this compound in a broader range of bacterial species, quantifying its impact on the biomechanical properties of the cell wall, and exploring the potential for targeting this compound metabolic pathways for the development of new therapeutics.

References

The Strategic Incorporation of D-Lysine: A Paradigm Shift in Peptide Structure and Stability for Therapeutic Advancement

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of peptide-based drug development, the pursuit of enhanced stability and optimized therapeutic profiles is paramount. This technical guide delves into the function of D-lysine, a non-canonical amino acid, as a powerful tool to modulate peptide structure, augment stability against enzymatic degradation, and refine biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage D-amino acid chemistry for the next generation of peptide therapeutics.

The Core Challenge: Proteolytic Vulnerability of L-Peptides

Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by endogenous proteases. This inherent instability leads to a short in vivo half-life, limiting their therapeutic efficacy and necessitating frequent administration. Proteases, such as trypsin and chymotrypsin, recognize specific cleavage sites within L-peptide sequences, leading to their breakdown and loss of function.

This compound as a Stereochemical Shield: Enhancing Proteolytic Resistance

The substitution of L-lysine with its D-enantiomer introduces a profound resistance to proteolytic cleavage. Proteases are highly stereospecific enzymes, evolved to recognize and act upon L-amino acid residues. The D-configuration of lysine (B10760008) presents a steric hindrance within the enzyme's active site, effectively preventing peptide bond hydrolysis. This "stereochemical shield" is a primary strategy for extending the biological half-life of therapeutic peptides.[1][2][3]

Studies on various peptides have demonstrated a significant increase in stability with this compound incorporation. For instance, the antimicrobial peptide (AMP) HPA3NT3-A2, when all its L-lysine residues were replaced with this compound (creating HPA3NT3-A2D), showed no degradation in 50% serum after 120 minutes, thereby maintaining its antimicrobial activity.[3] Similarly, the this compound-containing analog of the AMP CM15, D3,7,13, exhibited minimal digestion by trypsin and chymotrypsin, whereas the all-L-amino acid parent peptide was rapidly degraded.[1][2]

Quantitative Data on Peptide Stability
PeptideThis compound SubstitutionProteaseObservationReference
CM15NoneTrypsinReadily degraded within 20 minutes[1][2]
D3,13 (CM15 analog)Positions 3 and 13TrypsinSlightly reduced degradation compared to CM15[1][2]
D3,7,13 (CM15 analog)Positions 3, 7, and 13Trypsin & ChymotrypsinMinimal digestion under experimental conditions[1][2]
HPA3NT3-A2DAll L-Lys replaced with D-Lys50% SerumNo cleavage of peptide bonds after 120 minutes[3]

The Conformational Impact of this compound Integration

The introduction of a D-amino acid into a peptide sequence predominantly composed of L-amino acids can significantly alter its secondary structure. This is a critical consideration in peptide design, as the biological function of many peptides is intrinsically linked to their three-dimensional conformation.

Generally, L-to-D substitutions are known to destabilize α-helical structures.[4][5] This disruption is progressive with the number of this compound residues introduced.[1] For example, circular dichroism (CD) studies on the CM15 peptide and its this compound analogs showed a progressive loss of helical content with an increasing number of this compound substitutions.[1][2] This alteration of the secondary structure can be advantageous. For instance, in some antimicrobial peptides, a reduction in helicity is correlated with a decrease in toxicity to eukaryotic cells, thereby improving the peptide's therapeutic index.[1][2]

Conversely, in peptides where a specific conformation is essential for receptor binding, the introduction of this compound can be detrimental to activity.[4] However, D-amino acids can also be strategically employed to induce specific structural motifs, such as β-turns and β-hairpins, which can be beneficial for certain applications.[5][6]

Quantitative Data on Secondary Structure and Cytotoxicity
Peptide (CM15 Analog)Helical Content (% of CM15)Hemolytic Activity (% at 64 µM)Macrophage Cytotoxicity (LD50 in µM)Reference
CM15 (all L-amino acids)100%~80%-[1][2]
D1,13~84%~25%-[1]
D3,13~69%<6%78[1][2]
D3,14~69%<6%-[1]
D3,7,13-<1%98[1][2]
D3,7,14-<1%-[1]
D3,6,7,13,14-<1%-[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Containing Peptides

Objective: To synthesize a peptide with a this compound residue at a specific position.

Methodology:

  • Resin Selection and Swelling: Choose a suitable resin (e.g., Wang or Rink amide resin). Swell the resin in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Attach the C-terminal protected L-amino acid to the resin.

  • Deprotection: Remove the temporary Nα-protecting group (e.g., Fmoc) using a base like piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Amino Acid Coupling Cycle (for subsequent amino acids, including this compound):

    • Activate the carboxyl group of the next protected amino acid (e.g., Fmoc-D-Lys(Boc)-OH) using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

    • Wash the resin with DMF.

    • Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling cycles for each subsequent amino acid in the sequence.

  • Final Deprotection: Once the peptide chain is fully assembled, remove the Nα-Fmoc group from the final amino acid.

  • Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Boc from this compound).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

In Vitro Proteolytic Stability Assay

Objective: To assess the resistance of a this compound containing peptide to enzymatic degradation.

Methodology:

  • Peptide and Enzyme Preparation: Prepare stock solutions of the test peptide (both L- and this compound versions) and the protease (e.g., trypsin) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Reaction Setup: In a microcentrifuge tube, mix the peptide solution with the protease solution to a final desired concentration (e.g., enzyme-to-substrate ratio of 1:100 w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% TFA in acetonitrile) or a specific protease inhibitor.

  • Sample Preparation: Centrifuge the quenched samples to precipitate any proteins. Collect the supernatant containing the peptide and its degradation products.

  • Analysis: Analyze the supernatant by RP-HPLC. Monitor the peak corresponding to the intact peptide.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero. The half-life (t1/2) can then be determined.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure of a peptide in solution.

Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.

  • Instrument Setup: Use a CD spectropolarimeter. Set the scanning wavelength range, typically from 190 to 260 nm.

  • Blank Measurement: Record a baseline spectrum of the buffer alone in a quartz cuvette (e.g., 1 mm path length).

  • Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions.

  • Data Processing: Subtract the buffer baseline spectrum from the peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

  • Analysis: Analyze the resulting spectrum for characteristic features of different secondary structures (α-helix: negative bands at ~208 and ~222 nm; β-sheet: negative band at ~218 nm; random coil: strong negative band near 200 nm).

Visualizing the Workflow and Impact of this compound

The following diagrams, generated using the DOT language, illustrate the experimental workflow for evaluating this compound substituted peptides and the conceptual impact of this modification.

experimental_workflow cluster_design Peptide Design & Synthesis cluster_evaluation Biophysical & Biological Evaluation cluster_analysis Data Analysis & Optimization start Define Target Peptide design Design this compound Analogs start->design synthesis Solid-Phase Peptide Synthesis design->synthesis purification Purification & Characterization synthesis->purification stability Proteolytic Stability Assay purification->stability structure Circular Dichroism purification->structure activity Biological Activity Assays (e.g., MIC) purification->activity toxicity Cytotoxicity Assays (e.g., Hemolysis, MTT) purification->toxicity analysis Analyze Structure-Activity Relationship (SAR) stability->analysis structure->analysis activity->analysis toxicity->analysis optimization Lead Optimization analysis->optimization

Experimental workflow for the design and evaluation of this compound substituted peptides.

d_lysine_impact cluster_l_peptide L-Peptide cluster_d_peptide D-Peptide l_peptide L-Lysine Peptide l_structure Defined Secondary Structure (e.g., α-helix) l_peptide->l_structure l_stability Low Proteolytic Stability l_peptide->l_stability l_activity High Biological Activity (Potentially High Toxicity) l_peptide->l_activity d_peptide This compound Substituted Peptide l_peptide->d_peptide This compound Substitution d_structure Altered Secondary Structure (e.g., Disrupted α-helix) d_peptide->d_structure d_stability High Proteolytic Stability d_peptide->d_stability d_activity Modulated Biological Activity (Potentially Lower Toxicity) d_peptide->d_activity

Conceptual impact of this compound substitution on peptide properties.

Conclusion

The strategic incorporation of this compound into peptide sequences offers a robust and versatile approach to overcoming the inherent limitations of native L-peptides. By enhancing proteolytic stability and modulating secondary structure, this compound substitution can lead to peptides with improved pharmacokinetic profiles and refined biological activities. A thorough understanding of the structural and functional consequences of this modification, guided by rigorous experimental evaluation, is crucial for the successful design and development of novel peptide-based therapeutics. This guide provides a foundational framework for researchers to explore the potential of this compound in their drug discovery and development endeavors.

References

The Enigmatic Role of D-Lysine in Enzyme Inhibition and Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the multifaceted role of D-Lysine (B559543) in the realm of enzyme studies. While L-Lysine is well-established as a feedback inhibitor in its own biosynthetic pathway, the functions of its D-enantiomer are more nuanced and varied. This document explores the known interactions of this compound with enzymes, its application in biochemical assays, and its emerging significance in therapeutic research, providing a comprehensive overview for researchers and professionals in drug development.

This compound and the Lysine (B10760008) Biosynthesis Pathway

The primary pathway for lysine biosynthesis in plants and bacteria, the diaminopimelate (DAP) pathway, is a key target for the development of novel herbicides and antibiotics.[1][2][3][4] This is because animals, including humans, do not synthesize lysine and must obtain it from their diet, making inhibitors of this pathway potentially less toxic to mammals.[4][5]

The rate-limiting step in this pathway is catalyzed by dihydrodipicolinate synthase (DHDPS) .[1][5] L-Lysine acts as an allosteric feedback inhibitor of DHDPS, regulating its own production.[1][2] While this compound is not the primary natural inhibitor, studies on lysine-insensitive DHDPS mutants have been crucial in understanding the allosteric binding site and the mechanism of inhibition.[6][7] These studies often involve selecting for mutants that can grow in the presence of lysine analogues like S-2-aminoethyl-L-cysteine (AEC), which mimics the inhibitory effect of lysine.[6][7]

Key Enzymes in the Lysine Biosynthesis (DAP) Pathway:

  • Aspartate kinase (AK)

  • Aspartate semialdehyde dehydrogenase

  • Dihydrodipicolinate synthase (DHDPS)

  • Dihydrodipicolinate reductase (DHDPR)

  • Diaminopimelate aminotransferase (DAPAT)

  • Diaminopimelate epimerase (DAPEpi)

  • Diaminopimelate decarboxylase (DAPDC)

Inhibitors targeting DHDPS, DHDPR, and DAPAT have been developed with herbicidal and antibacterial potential.[2]

This compound in Other Enzymatic and Biological Contexts

Beyond the DAP pathway, this compound exhibits several other biologically significant interactions and effects.

Lysine Racemases

Some bacteria possess lysine racemases , enzymes that catalyze the interconversion of L-Lysine and this compound.[8] In the hyperthermophilic bacterium Thermotoga maritima, a novel lysine racemase was identified as part of the this compound biosynthetic pathway, which is essential for the incorporation of this compound into its peptidoglycan cell wall.[8] The study of these enzymes is crucial for understanding bacterial cell wall synthesis and for identifying potential antimicrobial targets.

Inhibition of Non-Enzymatic Glycation

This compound has been shown to effectively decrease the non-enzymatic glycation of proteins in vitro.[9] This process, where glucose binds to proteins without the control of an enzyme, can alter protein structure and function, contributing to pathological conditions. This compound, which is not incorporated into mammalian proteins, can compete with L-lysine residues on proteins for glycation, thus reducing the overall level of protein modification.[9] The inhibitory effect of this compound on glycation is dose-dependent.[9]

Component of Antimicrobial Peptides (AMPs)

The introduction of this compound residues into antimicrobial peptides (AMPs) is a strategy to enhance their therapeutic potential.[10] Substituting L-Lysine with this compound can lead to:

  • Increased stability: D-amino acids are resistant to degradation by proteases that typically recognize L-amino acids.[10]

  • Reduced toxicity: this compound substitutions can decrease the hemolytic activity and cytotoxicity of AMPs towards eukaryotic cells, thereby improving their selectivity for bacterial membranes.[10]

  • Modulated antimicrobial activity: The number and position of this compound substitutions can influence the peptide's secondary structure and its effectiveness against different bacterial strains.[10]

Quantitative Data on this compound Interactions

Quantitative data on the direct inhibition of enzymes by this compound is not extensively available in the literature. However, data from related studies provides valuable context.

Table 1: Michaelis-Menten Constants (Km) for Lysine 5,6-aminomutase

SubstrateKm (mM)
DL-Lysine1.1 ± 0.2
DL-4-Oxalysine0.4 ± 0.1
Source: Kinetic and biochemical analysis of the mechanism of action of lysine 5,6-aminomutase[11]

Table 2: Minimal Inhibitory Concentrations (MIC) of CM15 and its this compound Diastereomers (µM)

PeptideE. coli D31P. aeruginosa PAO1S. aureus UAMS-1S. epidermidis RP62A
CM15 (all L-amino acids)23244
D1,1346488
D3,1346488
D3,7,138>6488
D3,7,148>643232
D3,6,7,13,14>64>64>64>64
Source: Effects of this compound Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15[10]

Experimental Protocols

Dihydrodipicolinate Synthase (DHPS) Activity Assay for Lysine Inhibition

This protocol is adapted from studies on lysine-insensitive DHPS mutants.[7]

  • Enzyme Extraction:

    • Culture E. coli cells expressing the DHPS enzyme.

    • Centrifuge the culture and resuspend the cell pellet in a suitable buffer (e.g., 150 mM NaCl, 16 mM Na2HPO4, 4 mM NaH2PO4, pH 7.3) containing 20 mM pyruvate.

    • Lyse the cells using a French press.

    • Centrifuge the lysate to remove cell debris.

    • Heat the supernatant to 60°C for 15 minutes to denature heat-labile proteins, followed by centrifugation.

    • Desalt the supernatant using a Sephadex G-25 column to remove small molecules like pyruvate.

  • Activity Assay:

    • The assay mixture contains buffer, the enzyme extract, and the substrates for the DHPS reaction (pyruvate and L-aspartate-β-semialdehyde).

    • To determine lysine inhibition, add varying concentrations of L-lysine (e.g., 50, 100, 500, 1000, 5000 µM) to the assay medium. While the original studies use L-lysine, this compound could be substituted to investigate its inhibitory potential.

    • The reaction product, (S)-2,3-dihydrodipicolinate, can be detected spectrophotometrically by its reaction with O-aminobenzaldehyde to form a yellow dihydroquinolizinium derivative.

    • Measure the absorbance at a specific wavelength to determine the enzyme activity.

    • Calculate the percentage of inhibition at each lysine concentration.

In Vitro Protein Glycation Inhibition Assay

This protocol is based on the study of this compound's effect on non-enzymatic glycation.[9]

  • Incubation:

    • Prepare solutions of the protein to be studied (e.g., human albumin, IgG, collagen) in a suitable buffer.

    • Add D-glucose to the protein solutions at various physiological and pathological concentrations (e.g., 5.0, 10.0, and 20.0 mmol/L).

    • To test the inhibitory effect, add this compound at different concentrations (e.g., 0.25, 0.5, 1.0, 2.0, and 4.0 mmol/L) to the protein-glucose solutions.

    • Incubate the mixtures at 37°C for a specified period (e.g., 10-20 days).

  • Quantification of Glycation:

    • The extent of glycation can be measured by quantifying the amount of glucose incorporated into the protein. This can be done using methods like measuring the formation of ketoamines (a product of glycation).

    • Compare the level of glycation in the presence and absence of this compound to determine its inhibitory effect.

Signaling and Metabolic Pathways

Lysine Biosynthesis (DAP) Pathway and Feedback Inhibition

The DAP pathway is a critical metabolic route in bacteria and plants. The final product, L-Lysine, allosterically inhibits DHDPS, the first committed enzyme in the pathway, thereby regulating its own synthesis.

Lysine_Biosynthesis_and_Inhibition cluster_pathway Lysine Biosynthesis (DAP) Pathway Aspartate Aspartate Intermediate_1 Intermediate_1 Aspartate->Intermediate_1 AK Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 DHDPS Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 DHDPR meso-DAP meso-DAP Intermediate_3->meso-DAP Multiple Steps L_Lysine L_Lysine meso-DAP->L_Lysine DAPDC DHDPS DHDPS L_Lysine->DHDPS Allosteric Feedback Inhibition Lysine_Racemase Lysine_Racemase L_Lysine->Lysine_Racemase D_Lysine D_Lysine Lysine_Racemase->D_Lysine

Caption: Lysine biosynthesis pathway with L-Lysine feedback inhibition and racemization.

Nutrient-Sensing Signaling Pathways

Lysine levels can influence major nutrient-sensing signaling pathways, such as the Target of Rapamycin (TOR) and Amino Acid Response (AAR) pathways, which regulate cell growth, proliferation, and metabolism.[12][13] While these studies focus on L-Lysine, the potential for this compound to interact with these pathways, perhaps through competition for transporters or indirect metabolic effects, warrants further investigation.

Nutrient_Sensing_Pathway cluster_tor TOR Pathway cluster_aar AAR Pathway Lysine Lysine TOR_Complex TOR_Complex Lysine->TOR_Complex Activates S6K S6K TOR_Complex->S6K 4E-BP1 4E-BP1 TOR_Complex->4E-BP1 Protein_Synthesis Protein_Synthesis S6K->Protein_Synthesis 4E-BP1->Protein_Synthesis GCN2 GCN2 eIF2a eIF2a GCN2->eIF2a ATF4 ATF4 eIF2a->ATF4 Gene_Expression Gene_Expression ATF4->Gene_Expression Lysine_Deficiency Lysine_Deficiency Lysine_Deficiency->GCN2 Activates

References

D-Lysine as a Building Block in Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide-based therapeutics is a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among these, the D-enantiomer of lysine (B10760008), D-lysine, has emerged as a valuable building block in drug discovery. Its use can significantly enhance the pharmacokinetic properties of peptides, leading to more robust and effective drug candidates. This technical guide provides a comprehensive overview of the application of this compound in drug discovery, with a focus on its impact on peptide stability, cytotoxicity, and antimicrobial activity. Detailed experimental protocols, quantitative data, and visualizations of relevant workflows and signaling pathways are presented to aid researchers in this field.

The primary advantage of substituting L-lysine with this compound lies in the increased resistance of the resulting peptide to proteolytic degradation.[1][2][3] Proteases, the enzymes responsible for peptide bond cleavage, are chiral and have evolved to recognize and act upon L-amino acids.[4] The presence of a D-amino acid at a cleavage site introduces steric hindrance, preventing the peptide from fitting into the active site of the protease, thereby significantly reducing the rate of degradation and increasing the peptide's in vivo half-life.[1][3][4] This enhanced stability is a critical factor in the development of peptide-based drugs.

Data Presentation

The incorporation of this compound into peptide sequences has a quantifiable impact on their biological activity and safety profile. The following tables summarize key quantitative data from studies on this compound-containing antimicrobial peptides (AMPs).

Table 1: Minimal Inhibitory Concentrations (MIC) of this compound Containing Peptides

PeptideTarget OrganismMIC (µM)Reference
CM15E. coli0.5[5]
S. aureus0.5[5]
S. epidermidis1[5]
P. aeruginosa4[5]
D1,13 CM15E. coli2[5]
S. aureus2[5]
S. epidermidis2[5]
P. aeruginosa8[5]
D3,13 CM15E. coli2[5]
S. aureus4[5]
S. epidermidis2[5]
P. aeruginosa8[5]
D3,7,13 CM15E. coli4[5]
S. aureus8[5]
S. epidermidis4[5]
P. aeruginosa16[5]
HPA3NT3-A2E. coli1 - 4[6]
S. aureus1 - 4[6]
HPA3NT3-A2D (D-Lys)E. coli1 - 4[6]
S. aureus1 - 4[6]
PSTO2S. aureus2[7]
MRSA8[7]
E. coli16[7]
SRD7 (D-Lys)S. aureus2[7]
MRSA4[7]
E. coli8[7]

Table 2: Cytotoxicity Data of this compound Containing Peptides

PeptideAssayCell TypeValueReference
CM15HemolysisHuman RBCs~50% at 64 µM[5]
LD50Murine Macrophages3.8 µM[5]
D1,13 CM15HemolysisHuman RBCs~25% at 64 µM[5]
LD50Murine Macrophages5.4 µM[5]
D3,13 CM15HemolysisHuman RBCs<6% at 64 µM[5]
LD50Murine Macrophages78 µM[5]
D3,7,13 CM15HemolysisHuman RBCs<1% at 64 µM[5]
LD50Murine Macrophages98 µM[5]
PSTO2HemolysisHorse RBCs~20% at 100 µM[7]
SRD7 (D-Lys)HemolysisHorse RBCs~10% at 100 µM[7]

Experimental Protocols

Synthesis of this compound from L-Lysine

This compound can be synthesized from the readily available L-lysine through a two-enzyme cascade system.[1] This method involves the racemization of L-lysine to DL-lysine, followed by the asymmetric degradation of the L-enantiomer.

Materials:

  • L-lysine

  • Lysine racemase (e.g., from Pseudomonas putida)

  • L-lysine decarboxylase (e.g., from Hafnia alvei)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Salicylaldehyde (for chemical racemization alternative)[8]

  • Sodium hydroxide (B78521) (for chemical racemization alternative)[8]

Procedure:

  • Enzymatic Racemization:

    • Dissolve L-lysine in the reaction buffer to a desired concentration (e.g., 1 M).

    • Add lysine racemase to the solution.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation until equilibrium is reached (approximately 50% this compound). Monitor the reaction progress using chiral HPLC.

  • Asymmetric Degradation:

    • To the DL-lysine mixture, add L-lysine decarboxylase.

    • Incubate under optimal conditions for the enzyme (e.g., pH 6.0, 37°C). This will selectively convert L-lysine to cadaverine (B124047).

    • Monitor the degradation of L-lysine using HPLC.

  • Purification of this compound:

    • Once the L-lysine has been completely degraded, the this compound can be purified from the reaction mixture containing cadaverine and other byproducts using techniques such as ion-exchange chromatography.

Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides

The following is a general protocol for Fmoc-based solid-phase peptide synthesis, with specific considerations for incorporating this compound.

Materials:

  • Fmoc-protected amino acids (including Fmoc-D-Lys(Boc)-OH)

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and coupling reagent (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • To couple Fmoc-D-Lys(Boc)-OH , follow the same procedure as for L-amino acids. No special considerations are typically needed for the coupling step itself.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from this compound).

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protease Stability Assay

This assay determines the stability of a peptide in the presence of a specific protease.

Materials:

  • This compound-containing peptide and its all-L-amino acid counterpart

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., Tris-HCl or PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Peptide Incubation:

    • Prepare solutions of the test peptides in the reaction buffer at a known concentration (e.g., 1 mg/mL).

    • Add the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

  • Analysis:

    • Analyze the samples by RP-HPLC. The amount of intact peptide remaining at each time point is quantified by measuring the area of its corresponding peak in the chromatogram.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining against time to determine the degradation rate and the peptide's half-life in the presence of the protease.

Hemolysis Assay

This assay assesses the cytotoxicity of a peptide by measuring its ability to lyse red blood cells (RBCs).[9][10][11][12]

Materials:

  • Fresh red blood cells (e.g., human or rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Peptide solutions of various concentrations in PBS

  • Positive control: 1% Triton X-100 in PBS

  • Negative control: PBS

  • 96-well plate

  • Spectrophotometer

Procedure:

  • RBC Preparation:

    • Collect fresh blood in a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at 1000 x g for 10 minutes to pellet the RBCs.

    • Carefully remove the plasma and buffy coat.

    • Wash the RBCs three times with PBS by resuspension and centrifugation.

    • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the peptide solutions at different concentrations to triplicate wells.

    • Add 100 µL of PBS to the negative control wells.

    • Add 100 µL of 1% Triton X-100 to the positive control wells.

  • Incubation:

    • Add 100 µL of the 2% RBC suspension to all wells.

    • Incubate the plate at 37°C for 1 hour.

  • Centrifugation:

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Measurement:

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculation of Percent Hemolysis:

    • % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for the development of this compound-containing antimicrobial peptides and a simplified representation of a signaling pathway that could be targeted by such peptides in cancer therapy.

experimental_workflow cluster_design Peptide Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation start Identify Lead L-Peptide design Design this compound Analogs start->design synthesis Solid-Phase Peptide Synthesis design->synthesis mic MIC Determination synthesis->mic stability Protease Stability Assay synthesis->stability toxicity Hemolysis & Cytotoxicity Assays synthesis->toxicity sar Structure-Activity Relationship Analysis mic->sar stability->sar toxicity->sar optimization Iterative Design & Synthesis sar->optimization animal Animal Model of Infection sar->animal optimization->synthesis pkpd Pharmacokinetics/ Pharmacodynamics animal->pkpd end Lead Candidate Selection pkpd->end signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peptide This compound Peptide receptor Death Receptor (e.g., Fas, TRAIL-R) peptide->receptor Binding & Activation caspase8 Caspase-8 receptor->caspase8 Recruitment & Activation caspase3 Caspase-3 caspase8->caspase3 Cleavage & Activation apoptosis Apoptosis caspase3->apoptosis Execution of Apoptosis

References

The Role of D-Lysine in Neurological Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-amino acids, once considered anomalies in mammalian systems, are now recognized as key players in the central nervous system (CNS). While D-serine and D-aspartate have been extensively studied for their roles as neuromodulators, the function of other D-amino acids, such as D-Lysine, remains less understood. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism within the neurological context. Contrary to the direct signaling roles of its counterparts, this compound is largely considered biologically inert in the brain. Its primary interaction with the CNS is through its catabolism via the pipecolate pathway, initiated by the enzyme D-amino acid oxidase (DAAO). This guide will delve into the metabolic fate of this compound, its derivatives, and its applications in neuroscience research, while also contrasting its activity with the more neurologically active L-Lysine.

Introduction: The D-Amino Acid Landscape in the Brain

The mammalian brain contains significant concentrations of several D-amino acids, which are increasingly appreciated for their physiological roles. The most prominent of these are D-serine and D-aspartate, which act as crucial co-agonists and agonists, respectively, at the N-methyl-D-aspartate (NMDA) receptor.[1] This receptor is fundamental for synaptic plasticity, learning, and memory. Consequently, dysregulation of D-serine and D-aspartate has been implicated in the pathophysiology of schizophrenia and Alzheimer's disease.[1] In contrast, this compound does not share this direct modulatory role at the NMDA receptor and is generally considered to be inert in terms of direct neuronal signaling.[1][2]

The Core Mechanism: Metabolism of this compound in the Central Nervous System

The primary mechanism associated with this compound in the brain is its metabolic degradation. Unlike extracerebral tissues where the saccharopine pathway is the main route for lysine (B10760008) catabolism, the brain predominantly utilizes the pipecolate pathway.[3] this compound serves as a substrate for this pathway.

The catabolism of this compound is initiated by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO).[2][3] DAAO catalyzes the oxidative deamination of various D-amino acids.[4] In the brain, DAAO activity is highest in the cerebellum and brainstem.[3]

The metabolic cascade for this compound proceeds as follows:

  • Oxidative Deamination: D-amino acid oxidase (DAAO) acts on this compound to produce α-keto-ε-aminocaproate (KAC).[3]

  • Spontaneous Cyclization: KAC spontaneously cyclizes to form the ketimine, Δ¹-piperideine-2-carboxylate (P2C).[3]

  • Reduction: A cytosolic P2C reductase then reduces P2C to L-pipecolate.[3]

Interestingly, both this compound and L-Lysine converge to form L-pipecolate in the brain, indicating that the pipecolate pathway is the major route for the degradation of both enantiomers in this tissue.[3]

Data Presentation: Key Enzymes in this compound Metabolism
EnzymeLocationSubstrateProductRole in this compound Metabolism
D-Amino Acid Oxidase (DAAO)PeroxisomesThis compoundα-keto-ε-aminocaproate (KAC)Initiates the catabolism of this compound in the brain.
P2C ReductaseCytosolΔ¹-piperideine-2-carboxylate (P2C)L-PipecolateReduces the intermediate P2C to form L-pipecolate.

Mandatory Visualization: this compound Metabolic Pathway

D_Lysine_Metabolism cluster_peroxisome Peroxisome cluster_cytosol Cytosol dLysine This compound KAC α-keto-ε-aminocaproate (KAC) dLysine->KAC D-Amino Acid Oxidase (DAAO) P2C Δ¹-piperideine-2-carboxylate (P2C) KAC->P2C Spontaneous Cyclization lPipecolate L-Pipecolate P2C->lPipecolate P2C Reductase Oleoyl_D_Lysine_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_vesicle Glycine Vesicles Glycine Glycine Glycine_vesicle->Glycine Release GlyT2 Glycine Transporter 2 (GlyT2) Glycine->GlyT2 Reuptake Glycine_receptor Glycine Receptor Glycine->Glycine_receptor Binding Oleoyl_D_Lysine Oleoyl-D-Lysine Oleoyl_D_Lysine->GlyT2 Inhibition Inhibition Inhibition of Pain Signal Glycine_receptor->Inhibition Activation PDL_Coating_Workflow start Start prepare_solution Prepare 50 µg/mL Poly-D-Lysine Solution start->prepare_solution coat_surface Add PDL Solution to Culture Surface prepare_solution->coat_surface incubate Incubate for ≥ 1 hour at Room Temperature coat_surface->incubate aspirate_pdl Aspirate PDL Solution incubate->aspirate_pdl wash1 Wash with Sterile Water aspirate_pdl->wash1 wash2 Wash with Sterile Water (2nd time) wash1->wash2 dry Air Dry in Sterile Hood wash2->dry end Coated Surface Ready for Use dry->end

References

Methodological & Application

Application Notes and Protocols for the Incorporation of D-Lysine into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic incorporation of D-Lysine into synthetic peptides. This document outlines the significant advantages of this modification, particularly in enhancing peptide stability and therapeutic potential, and provides detailed protocols for synthesis and analysis.

Introduction to this compound Incorporation

The substitution of L-amino acids with their D-enantiomers is a powerful strategy in peptide drug design. Incorporating this compound, in particular, offers several key benefits. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, as proteases are typically specific to L-amino acids.[1][2][3] This enhanced stability can lead to a longer in vivo half-life and improved pharmacokinetic profiles.[3]

Furthermore, the introduction of this compound can modulate the secondary structure of peptides, such as alpha-helices.[4][5] This structural alteration can lead to a desirable decrease in cytotoxicity towards eukaryotic cells while maintaining potent antimicrobial or other biological activities.[1][4][5] By strategically replacing L-Lysine with this compound, researchers can fine-tune the therapeutic index of peptide candidates, making them more selective and safer for therapeutic use.[4][5]

Key Advantages of this compound Incorporation

  • Enhanced Proteolytic Stability: D-amino acids are not recognized by most endogenous proteases, leading to significantly increased peptide stability.[1][2][3]

  • Reduced Cytotoxicity: Disruption of secondary structures, like the amphipathic alpha-helix in antimicrobial peptides (AMPs), by this compound incorporation has been shown to decrease hemolytic activity and toxicity to mammalian cells.[1][4][5]

  • Improved Therapeutic Index: By reducing toxicity more than antimicrobial activity, the overall therapeutic window of the peptide can be widened.[4][5]

  • Modulation of Bioactivity: The position and number of this compound substitutions can be used to fine-tune the biological activity and selectivity of a peptide.[5]

Data Summary: Effects of this compound Substitution on Antimicrobial Peptides

The following tables summarize quantitative data from studies on the antimicrobial peptide CM15 and its analogs containing this compound substitutions. This data illustrates the impact of this compound on antimicrobial activity and toxicity.

Table 1: Minimum Inhibitory Concentration (MIC) of CM15 and this compound Analogs against various bacteria.

PeptideE. coli (μM)S. aureus (μM)P. aeruginosa (μM)S. epidermidis (μM)
CM15 (all L-amino acids) 22164
D-Lys (positions 3, 13) 44>648
D-Lys (positions 3, 14) 88>648
D-Lys (positions 3, 7, 13) 88>6416
D-Lys (positions 3, 7, 14) >6416>6416

Data extracted from a study on CM15 analogs, demonstrating that while this compound substitution can lead to a moderate decrease in antimicrobial activity, the peptides often remain potent against several bacterial strains.[4]

Table 2: Hemolytic Activity and Macrophage Toxicity of CM15 and this compound Analogs.

PeptideHemolysis at 64 μM (%)Macrophage LD50 (μM)
CM15 (all L-amino acids) ~45%3.2
D-Lys (positions 1, 13) ~16%10.5
D-Lys (positions 3, 13) <6%65.1
D-Lys (positions 3, 14) <6%68.3
D-Lys (positions 3, 7, 13) <1%>100
D-Lys (positions 3, 7, 14) <1%>100

This table showcases the significant reduction in toxicity to eukaryotic cells upon this compound substitution in CM15 analogs.[4]

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis and analysis of peptides incorporating this compound using Fmoc/tBu solid-phase peptide synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Containing Peptides

This protocol is based on the widely used Fmoc/tBu SPPS strategy.[6][7][8]

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide).[9]
  • Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes in a reaction vessel.[6]

2. Amino Acid Coupling:

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20-50% piperidine (B6355638) in DMF for 5-20 minutes. Perform this step twice.
  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine and byproducts.
  • Coupling of L- or D-Amino Acids:
  • Activate the carboxyl group of the incoming Fmoc-protected amino acid (L- or D-enantiomer, including Fmoc-D-Lys(Boc)-OH). Use a coupling reagent cocktail, for example, HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.[9][10]
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours to allow the coupling reaction to proceed.
  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[9][10]
  • Washing: Wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.
  • Repeat the deprotection, washing, and coupling steps for each amino acid in the desired peptide sequence.

3. Cleavage and Deprotection:

  • After the final amino acid is coupled, wash the peptide-resin thoroughly with DCM and dry it under vacuum.[10]
  • Prepare a cleavage cocktail to remove the peptide from the resin and cleave the side-chain protecting groups. A common cocktail for the Fmoc/tBu strategy is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[11]
  • Treat the peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
  • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Analysis

1. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
  • Purify the peptide using a preparative RP-HPLC system with a C18 column.[12]
  • Use a gradient of water and acetonitrile (both containing 0.1% TFA) to elute the peptide.[10]
  • Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.
  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

2. Analysis and Characterization:

  • Mass Spectrometry: Confirm the molecular weight of the purified peptide using mass spectrometry techniques such as MALDI-TOF or ESI-MS to verify the correct incorporation of this compound.[10]
  • Analytical RP-HPLC: Assess the purity of the final peptide product.[12]
  • Circular Dichroism (CD) Spectroscopy: Analyze the secondary structure of the peptide in different environments (e.g., aqueous buffer, membrane-mimetic environments like TFE or SDS micelles) to determine the effect of this compound incorporation on conformation.[12]

Visualizations

Experimental Workflow for this compound Peptide Synthesis and Analysis

G cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Coupling Amino Acid Coupling (L- or this compound) Fmoc_Deprotection->Coupling Wash Washing Coupling->Wash Wash->Fmoc_Deprotection Repeat for each AA Cleavage Cleavage & Deprotection Wash->Cleavage Final Cycle Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC Preparative RP-HPLC Crude_Peptide->HPLC Analysis Purity & Identity Check (Analytical HPLC, MS) HPLC->Analysis Structure_Analysis Structural Analysis (Circular Dichroism) Analysis->Structure_Analysis Bio_Assay Biological Assays Analysis->Bio_Assay

Caption: Workflow for synthesis and analysis of this compound peptides.

Signaling Pathway Disruption by this compound Containing AMPs

cluster_peptide Peptide Interaction cluster_membrane Cell Membrane cluster_outcome Biological Effect L_Peptide L-Peptide (e.g., CM15) Euk_Membrane Eukaryotic Membrane L_Peptide->Euk_Membrane Strong Interaction (Amphipathic Helix) Bac_Membrane Bacterial Membrane L_Peptide->Bac_Membrane D_Peptide This compound Peptide D_Peptide->Euk_Membrane Weak Interaction (Disrupted Helix) D_Peptide->Bac_Membrane Cytotoxicity High Cytotoxicity Euk_Membrane->Cytotoxicity Reduced_Toxicity Reduced Cytotoxicity Euk_Membrane->Reduced_Toxicity Antimicrobial_Activity Antimicrobial Activity Bac_Membrane->Antimicrobial_Activity Bac_Membrane->Antimicrobial_Activity Slightly Reduced

Caption: this compound peptides show reduced eukaryotic cell interaction.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with D-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the construction of custom peptide sequences with high fidelity. The incorporation of non-canonical amino acids, such as D-amino acids, into peptide chains offers a powerful strategy to enhance their therapeutic potential. D-amino acids, the enantiomers of the naturally occurring L-amino acids, can significantly increase peptide stability against proteolytic degradation, modulate receptor binding affinity, and alter biological activity.

This document provides a detailed guide to the solid-phase synthesis of peptides containing D-Lysine using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. It includes comprehensive experimental protocols, a summary of expected quantitative data, and visualizations of the synthesis workflow and a relevant biological signaling pathway.

Key Applications of this compound Containing Peptides

The inclusion of this compound in a peptide sequence can confer several advantageous properties:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which primarily recognize L-amino acid residues. This leads to a longer in vivo half-life.

  • Modulation of Biological Activity: The stereochemistry of an amino acid can be critical for its interaction with biological targets. Substituting an L-Lysine with a this compound can alter the peptide's conformation, leading to changes in receptor binding and downstream signaling. For instance, this compound containing peptides have been shown to modulate the activity of ion channels involved in pain signaling.

  • Improved Pharmacokinetic Properties: Increased stability and altered binding can lead to improved pharmacokinetic profiles, making this compound containing peptides attractive candidates for therapeutic development.

Data Presentation: Synthesis Efficiency and Purity

The efficiency of solid-phase peptide synthesis can be influenced by the stereochemistry of the amino acids being incorporated. While the coupling of D-amino acids is generally efficient, minor decreases in yield and purity compared to their L-counterparts can sometimes be observed due to subtle differences in reaction kinetics and potential for side reactions. The following table provides a representative comparison of expected outcomes for the synthesis of a model decapeptide containing either L-Lysine or this compound.

ParameterPeptide with L-LysinePeptide with this compoundNotes
Crude Yield (%) 75 - 8570 - 80Yields can vary based on sequence and synthesis conditions.
Purity by RP-HPLC (%) > 95> 95Target purity is typically achieved after purification.
Coupling Efficiency per Cycle (%) > 99.5> 99.0Monitored by Kaiser test or other in-process controls.
Major Impurities Deletion sequences, incomplete deprotectionDeletion sequences, incomplete deprotection, potential for minor epimerizationEpimerization is a potential side reaction, though generally low with modern coupling reagents.

Note: The data presented are typical values and may vary depending on the specific peptide sequence, resin, coupling reagents, and instrumentation used.

Experimental Protocols

The following protocols detail the manual Fmoc-SPPS for a generic peptide containing a this compound residue.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-D-Lys(Boc)-OH and other required Fmoc-L-amino acids

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activating Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane), Methanol

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation and Washing: Cold diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This cycle is repeated for each amino acid in the sequence.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling (Incorporation of Fmoc-D-Lys(Boc)-OH):

    • In a separate vial, dissolve Fmoc-D-Lys(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next cycle.

Protocol 2: Cleavage and Deprotection
  • Final Deprotection:

    • After the final amino acid coupling, perform a final Fmoc deprotection as described in Protocol 1, step 2.

    • Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage from Resin:

    • Add the cleavage cocktail to the dried resin in a fume hood.

    • Gently agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • A white precipitate should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying:

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the desired peptide.

  • Analysis:

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Verify the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Mandatory Visualizations

Experimental Workflow for SPPS with this compound

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (HBTU/HOBt/DIPEA) Wash1->Coupling Kaiser Kaiser Test Coupling->Kaiser Wash2 Wash (DMF/DCM) Wash2->Deprotection Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Cycle Kaiser->Coupling Positive (Recouple) Kaiser->Wash2 Negative Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization

SPPS workflow for this compound peptide synthesis.
Signaling Pathway: Modulation of Nav1.8 Ion Channel in Nociceptive Neurons

Peptides containing D-amino acids can act as modulators of ion channels involved in pain signaling. The voltage-gated sodium channel Nav1.8 is predominantly expressed in nociceptive (pain-sensing) neurons of the dorsal root ganglion (DRG) and plays a crucial role in the transmission of pain signals.[1][2][3] this compound-containing peptide antagonists can bind to the Nav1.8 channel, altering its gating properties and reducing neuronal excitability, thereby producing an analgesic effect.

Nav1_8_Pathway cluster_neuron Nociceptive Neuron (DRG) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_stimulus Noxious Stimulus cluster_peptide Peptide Modulator Nav1_8 Nav1.8 Channel Na_Influx Na+ Influx Nav1_8->Na_Influx Opens AP Action Potential Propagation PainSignal Pain Signal to CNS AP->PainSignal Depolarization Membrane Depolarization Na_Influx->Depolarization Depolarization->AP Stimulus Heat, Mechanical, Chemical Stimulus Stimulus->Nav1_8 Activates D_Lys_Peptide This compound Peptide Antagonist D_Lys_Peptide->Nav1_8 Binds & Inhibits

Modulation of Nav1.8 signaling by a this compound peptide.

References

Application Notes and Protocols for the Enzymatic Production of D-Lysine from L-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-lysine is a valuable chiral building block in the synthesis of various pharmaceuticals, including analogs of the luteinizing-hormone-releasing hormone and as a component of drug delivery systems like poly-D-lysine. Traditional chemical methods for the production of this compound often involve harsh reaction conditions and can result in low optical purity. Enzymatic synthesis presents a highly specific, efficient, and environmentally benign alternative.

This document provides detailed application notes and protocols for the enzymatic production of enantiopure this compound from L-lysine. The described method utilizes a two-enzyme cascade system, which first racemizes L-lysine to a DL-lysine mixture and then selectively degrades the L-enantiomer, leaving the desired this compound.

Principle of the Two-Enzyme Cascade System

The enzymatic conversion of L-lysine to this compound is achieved through a two-step process:

  • Racemization: L-lysine is converted into a racemic mixture of D- and L-lysine (DL-lysine) using a lysine (B10760008) racemase. This enzyme is typically sourced from microorganisms such as Proteus mirabilis.

  • Asymmetric Degradation: The L-lysine in the racemic mixture is selectively degraded by an L-lysine specific enzyme, such as L-lysine decarboxylase. This leaves behind the enantiomerically pure this compound. The by-product of this reaction, cadaverine, can be easily separated from this compound.

Data Presentation

The following tables summarize the key quantitative data for the enzymatic production of this compound.

Table 1: Optimal Reaction Conditions for the Two-Enzyme Cascade System

ParameterLysine Racemase (Whole Cell)L-Lysine Decarboxylase (Crude Enzyme)
Enzyme Source Proteus mirabilis (expressed in E. coli)Escherichia coli
Biocatalyst Form Whole CellsCrude Enzyme Extract
Optimal pH 7.06.0
Optimal Temperature 37°C50°C
Cofactor Requirement NonePyridoxal (B1214274) 5'-phosphate (PLP)
Metal Ion Requirement NoneFe²⁺ (enhances activity)

Table 2: Production of this compound from Varying Concentrations of L-Lysine[1]

Initial L-Lysine (mmol/L)This compound Produced (mmol/L)Molar Yield (%)Enantiomeric Excess (ee, %)
680287.246.9>99.0
1030480.147.5>99.0
1370625.448.2>99.0
1710750.748.8>99.0

Experimental Protocols

Protocol 1: Preparation of Biocatalysts

A. Preparation of Whole-Cell Lysine Racemase Biocatalyst

  • Gene Cloning and Expression:

    • The gene for lysine racemase from Proteus mirabilis is cloned into an appropriate expression vector (e.g., pET-28a) and transformed into an expression host such as E. coli BL21(DE3).

    • Culture the recombinant E. coli in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 20-30°C) for several hours or overnight.

  • Harvesting and Preparation of Whole Cells:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).

    • The washed cell pellet can be used directly as the whole-cell biocatalyst or stored at -80°C for future use.

B. Preparation of Crude L-Lysine Decarboxylase Enzyme

  • Gene Cloning and Expression:

    • The gene for L-lysine decarboxylase (e.g., cadA from E. coli) is cloned and expressed in a suitable E. coli host as described for the lysine racemase.

  • Cell Lysis and Crude Extract Preparation:

    • Harvest and wash the cells as described above.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, containing 1 mM PLP and a protease inhibitor cocktail).

    • Lyse the cells using a suitable method such as sonication or high-pressure homogenization.

    • Centrifuge the cell lysate at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to remove cell debris.

    • The resulting supernatant is the crude enzyme extract and can be used directly for the decarboxylation reaction.

Protocol 2: Two-Step Enzymatic Synthesis of this compound

Step 1: Racemization of L-Lysine

  • Prepare a reaction mixture containing L-lysine (e.g., 1710 mmol/L) in 200 mM sodium phosphate buffer (pH 7.0).

  • Add the prepared whole-cell lysine racemase biocatalyst to the reaction mixture. The amount of biocatalyst will need to be optimized for the specific activity of the prepared cells.

  • Incubate the reaction at 37°C with gentle agitation for 1 hour. This will result in a racemic mixture of DL-lysine.

Step 2: Asymmetric Degradation of L-Lysine

  • Adjust the pH of the reaction mixture from Step 1 to 6.0 using a suitable acid (e.g., HCl).

  • Add the crude L-lysine decarboxylase extract to the reaction mixture.

  • Add pyridoxal 5'-phosphate (PLP) to a final concentration of 0.1 mM and FeSO₄ to a final concentration of 1-10 mM.

  • Incubate the reaction at 50°C with gentle agitation for 0.5 to 1 hour. During this time, the L-lysine will be converted to cadaverine.

  • Terminate the reaction by heating the mixture (e.g., to 100°C for 10 minutes) or by adding a quenching agent.

Protocol 3: Analysis of this compound Production

A. Sample Preparation

  • Take a sample from the final reaction mixture.

  • Centrifuge the sample to remove any solids (e.g., cell debris, precipitated protein).

  • The supernatant can be directly analyzed by HPLC, or may require dilution with the mobile phase.

B. HPLC Method for Chiral Separation of Lysine Enantiomers

  • Column: A chiral column suitable for the separation of amino acid enantiomers, such as a Crownpak CR(+) column, is recommended.

  • Mobile Phase: An acidic mobile phase, for example, aqueous perchloric acid (pH 1.5) with a small percentage of methanol (B129727) (e.g., 5%), is often used.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable for non-derivatized amino acids.

  • Quantification: The concentrations of this compound and any remaining L-lysine are determined by comparing the peak areas to a standard curve of known concentrations of D- and L-lysine.

  • Enantiomeric Excess (ee) Calculation:

    • ee (%) = [ (Peak Area of this compound - Peak Area of L-Lysine) / (Peak Area of this compound + Peak Area of L-Lysine) ] x 100

Visualizations

Enzymatic_Production_of_D_Lysine cluster_step1 Step 1: Racemization cluster_step2 Step 2: Asymmetric Degradation L_Lysine L-Lysine Lysine_Racemase Lysine Racemase (from P. mirabilis) L_Lysine->Lysine_Racemase DL_Lysine DL-Lysine (Racemic Mixture) DL_Lysine_input DL-Lysine Lysine_Racemase->DL_Lysine D_Lysine This compound (Enantiopure Product) Cadaverine Cadaverine (Byproduct) L_Lysine_Decarboxylase L-Lysine Decarboxylase (from E. coli) L_Lysine_Decarboxylase->D_Lysine L_Lysine_Decarboxylase->Cadaverine DL_Lysine_input->L_Lysine_Decarboxylase

Caption: Two-step enzymatic cascade for this compound production.

Experimental_Workflow cluster_biocatalyst_prep Biocatalyst Preparation cluster_enzymatic_reaction Enzymatic Reaction cluster_analysis Analysis Racemase_Prep Lysine Racemase (Whole Cell Prep) Racemization Racemization of L-Lysine Racemase_Prep->Racemization Decarboxylase_Prep L-Lysine Decarboxylase (Crude Extract Prep) Degradation Asymmetric Degradation Decarboxylase_Prep->Degradation Racemization->Degradation Sample_Prep Sample Preparation Degradation->Sample_Prep HPLC Chiral HPLC Analysis Sample_Prep->HPLC Data_Analysis Data Analysis (Yield & ee Calculation) HPLC->Data_Analysis

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for Poly-D-Lysine (PDL) Coating in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly-D-lysine (PDL) is a synthetic, positively charged polymer widely utilized as a coating substrate in cell culture to promote the adhesion of various cell types, particularly neurons, to plastic and glass surfaces. The attachment of neuronal cells is a critical prerequisite for their survival, differentiation, and neurite outgrowth in vitro. Unlike its enantiomer, poly-L-lysine (PLL), PDL is resistant to enzymatic degradation by cellular proteases, making it the preferred choice for long-term neuronal cultures.[1] The mechanism of action is based on the electrostatic attraction between the cationic polymer and the anionic components of the cell membrane, facilitating a stable, non-specific cell-matrix interaction.[2][3][4] This application note provides a detailed protocol for the preparation and application of PDL coating for neuronal cell culture, along with quantitative data and diagrams to ensure reproducibility and optimal results.

Data Presentation: Quantitative Parameters for PDL Coating

The following table summarizes the key quantitative parameters for successful PDL coating based on established protocols.

ParameterRecommended RangeNotes
PDL Molecular Weight 50,000 - 150,000 DaThis range is ideal for neuronal applications, providing a balance of viscosity and binding sites.[2][5]
PDL Stock Solution 1 - 2 mg/mL in sterile waterCan be stored in aliquots at -20°C.[6][7]
Working Concentration 50 µg/mL - 0.1 mg/mLDiluted from the stock solution in sterile water, PBS, or borate (B1201080) buffer.[1][2][5][8]
Coating Volume Sufficient to cover the entire culture surfacee.g., 1 mL per 25 cm² of culture area.[9][10]
Incubation Time 1 - 2 hours at room temperatureCan range from 5 minutes to overnight, but 1 hour is a common and effective duration.[1][2][8]
Rinsing Solution Sterile distilled water or PBSCrucial for removing excess PDL which can be cytotoxic.[2][6]
Number of Rinses 2 - 3 timesEnsures thorough removal of residual PDL.[2][8]
Drying Time At least 2 hours in a laminar flow hoodA completely dry surface is essential before cell seeding.[2][5]
Storage of Coated Plates Up to 2 weeks at 4°C (wrapped)For longer storage, up to 3 months is possible, but freshly coated plates are recommended.[2][11]

Experimental Protocols

This section provides a detailed, step-by-step protocol for coating culture vessels with PDL. All procedures should be performed under sterile conditions in a laminar flow hood.

Materials
  • Poly-D-lysine hydrobromide (MW 70,000-150,000)

  • Sterile tissue culture grade water

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Sterile pipette tips

  • Culture vessels (e.g., multi-well plates, petri dishes, glass coverslips)

  • 0.22 µm syringe filter

Protocol

1. Preparation of 1 mg/mL Poly-D-Lysine Stock Solution: a. In a laminar flow hood, aseptically dissolve 100 mg of PDL in 100 mL of sterile tissue culture grade water to create a 1 mg/mL stock solution.[7] b. For non-sterile PDL powder, sterilize the solution by passing it through a 0.22 µm syringe filter.[12] c. Aliquot the stock solution into sterile conical tubes and store at -20°C for long-term use. For short-term storage, the solution can be kept at 2-8°C.[13]

2. Preparation of 50 µg/mL PDL Working Solution: a. Thaw an aliquot of the 1 mg/mL PDL stock solution. b. Dilute the stock solution 1:20 in sterile DPBS or sterile water to achieve a final working concentration of 50 µg/mL.[2][6] For example, add 500 µL of the 1 mg/mL stock solution to 9.5 mL of sterile DPBS.

3. Coating of Culture Vessels: a. Add a sufficient volume of the 50 µg/mL PDL working solution to completely cover the culture surface.[2] b. Gently rock the vessel to ensure an even coating. c. Incubate the culture vessel at room temperature for 1 hour.[2][6]

4. Rinsing and Drying: a. After incubation, aspirate the PDL solution. b. Wash the surface thoroughly 3 times with sterile distilled water.[2][6] This step is critical as excess PDL can be toxic to cells.[2] c. After the final wash, aspirate all the water and leave the culture vessel uncovered in the laminar flow hood to dry for at least 2 hours.[2][5]

5. Storage and Use: a. The coated and dried culture vessels can be used immediately for cell seeding. b. For storage, wrap the vessels with Parafilm™ to maintain sterility and store at 4°C for up to two weeks.[2]

Visualizations

Mechanism of Neuronal Adhesion to PDL-Coated Surface

cluster_0 PDL-Coated Surface cluster_1 Neuronal Cell Surface Culture Surface (Glass or Polystyrene) PDL Poly-D-Lysine Coating (Positively Charged) CellMembrane Cell Membrane (Negatively Charged) CellMembrane->PDL Electrostatic Interaction

Caption: Electrostatic attraction between the negatively charged neuronal cell membrane and the positively charged PDL coating.

Experimental Workflow for PDL Coating

A Prepare 1 mg/mL PDL Stock Solution B Dilute to 50 µg/mL Working Solution A->B C Add PDL Solution to Culture Vessel B->C D Incubate at Room Temperature for 1 hour C->D E Aspirate PDL Solution D->E F Rinse 3x with Sterile Water E->F G Air Dry in Hood (min. 2 hours) F->G H Ready for Cell Seeding or Storage at 4°C G->H

Caption: Step-by-step workflow for coating culture surfaces with Poly-D-Lysine.

References

Application Notes and Protocols for Enhancing Peptide Protease Resistance with D-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The susceptibility of therapeutic peptides to proteolytic degradation is a significant hurdle in their clinical development, limiting their bioavailability and in vivo half-life. A key strategy to overcome this is the incorporation of D-amino acids, such as D-lysine, into the peptide sequence. This modification sterically hinders the action of proteases, which are stereospecific for L-amino acids, thereby enhancing the peptide's stability without drastically altering its overall chemical properties.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing this compound to improve peptide resistance to proteases.

Principle of Protease Resistance

Proteases are enzymes that catalyze the cleavage of peptide bonds. Their catalytic activity is highly dependent on the specific stereochemistry of the amino acid residues at the cleavage site. Naturally occurring peptides and proteins are composed of L-amino acids. Consequently, proteases have evolved to recognize and bind to L-amino acid sequences. The incorporation of a D-amino acid, the enantiomer of the natural L-amino acid, creates a local distortion in the peptide backbone that does not fit into the active site of the protease.[2][5] This steric hindrance prevents the enzyme from effectively cleaving the adjacent peptide bonds, thus rendering the peptide more resistant to degradation.[1][6]

Key Advantages of this compound Incorporation:

  • Increased Protease Stability: Significantly enhances resistance to common proteases such as trypsin and chymotrypsin, which specifically cleave at lysine (B10760008) and arginine residues.[1][5][6]

  • Improved Bioavailability: By preventing rapid degradation, the in vivo half-life of the peptide can be extended.[4]

  • Reduced Toxicity: In some cases, D-amino acid substitution can lead to a decrease in cytotoxicity towards eukaryotic cells.[1][6]

  • Maintained Activity: With careful selection of the substitution site, the biological activity of the peptide can be retained.[1][6]

Applications in Drug Development

The use of this compound modified peptides is a promising strategy in the development of new therapeutics, particularly in the following areas:

  • Antimicrobial Peptides (AMPs): Enhancing the stability of AMPs in biological fluids is crucial for their systemic application against infections.[1][6][7]

  • Anticancer Peptides: Improving the in vivo stability of peptides designed to target and kill cancer cells.[4]

  • Peptide-based Vaccines: Increasing the stability of peptide antigens to improve their immunogenicity.[4]

  • Targeting Ligands: Ensuring the integrity of peptides used to deliver drugs or imaging agents to specific tissues or cells.

Quantitative Data on this compound Modified Peptides

The following tables summarize quantitative data from studies on peptides modified with this compound, demonstrating the impact on protease resistance, antimicrobial activity, and cytotoxicity.

Table 1: Protease Stability of this compound Modified Peptides

PeptideModificationProteaseIncubation Time (min)% Intact Peptide RemainingReference
CM15L-amino acids onlyTrypsin20~0%[6]
D³,¹³-CM15D-Lys at positions 3 & 13Trypsin20~0%[6]
D³,⁷,¹³-CM15D-Lys at positions 3, 7 & 13Trypsin60100%[6]
CM15L-amino acids onlyChymotrypsin20~0%[6]
D³,⁷,¹³-CM15D-Lys at positions 3, 7 & 13Chymotrypsin60100%[6]
HPA3NT3-A2L-Lys residues50% Serum120Degraded[7]
HPA3NT3-A2DAll L-Lys replaced with D-Lys50% Serum120No cleavage[7]

Table 2: Antimicrobial and Hemolytic Activity of this compound Modified CM15 Analogs

PeptideMIC against E. coli (µM)MIC against S. aureus (µM)Hemolysis at 64 µM (%)Reference
CM1522>50%[1]
D¹,¹³-CM1544~25%[1]
D³,¹³-CM1548<6%[1]
D³,⁷,¹³-CM1588<1%[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Containing Peptides

This protocol outlines the manual synthesis of a peptide containing this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected L-amino acids

  • Fmoc-D-Lys(Boc)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Shaking vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution to the resin. Shake for 5 minutes. Drain and repeat for another 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents to the resin substitution) and HBTU/HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Coupling Confirmation: Perform a Kaiser test to ensure the coupling reaction is complete (beads will be yellow). If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence. To incorporate this compound, use Fmoc-D-Lys(Boc)-OH in the coupling step.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to cold diethyl ether to precipitate the crude peptide.

  • Purification and Analysis:

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8]

Protocol 2: In Vitro Protease Stability Assay

This protocol describes a method to assess the stability of a this compound modified peptide against a specific protease, such as trypsin.

Materials:

  • Peptide stock solution (L- and this compound versions)

  • Protease stock solution (e.g., Trypsin in a suitable buffer)

  • Reaction buffer (e.g., Tris-HCl or PBS, pH optimized for the protease)

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) or a specific protease inhibitor)

  • Incubator or water bath at 37°C

  • RP-HPLC system

Procedure:

  • Reaction Setup:

    • Prepare a solution of the peptide in the reaction buffer at a known concentration (e.g., 1 mg/mL).

    • Pre-incubate the peptide solution at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the protease stock solution to the peptide solution to start the reaction. A typical enzyme-to-substrate ratio is 1:20 to 1:100 (w/w).[9]

  • Time-Course Incubation:

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching of Reaction:

    • Immediately add the quenching solution to the withdrawn aliquot to stop the enzymatic reaction.

  • Sample Analysis:

    • Analyze the samples by RP-HPLC. The percentage of the remaining intact peptide is determined by integrating the peak area of the peptide at each time point relative to the time 0 sample.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and half-life of the L- and this compound containing peptides.

Visualizations

Protease_Resistance_Mechanism cluster_L_Peptide L-Peptide Interaction cluster_D_Peptide D-Peptide Interaction L-Peptide L-Peptide Protease_Active_Site Protease Active Site L-Peptide->Protease_Active_Site Binds Cleavage Peptide Cleavage Protease_Active_Site->Cleavage Catalyzes D-Peptide This compound Peptide Protease_Active_Site_D Protease Active Site D-Peptide->Protease_Active_Site_D Steric Hindrance (No Binding) No_Cleavage No Cleavage (Resistance) Protease_Active_Site_D->No_Cleavage No Reaction

Caption: Mechanism of this compound induced protease resistance.

Experimental_Workflow Start Peptide Design (L- vs this compound) SPPS Solid-Phase Peptide Synthesis Start->SPPS Purification RP-HPLC Purification & Mass Spec Analysis SPPS->Purification Assays In Vitro Assays Purification->Assays Protease_Stability Protease Stability Assay Assays->Protease_Stability Biological_Activity Biological Activity Assay (e.g., MIC) Assays->Biological_Activity Cytotoxicity Cytotoxicity Assay (e.g., Hemolysis) Assays->Cytotoxicity Data_Analysis Data Analysis & Comparison Protease_Stability->Data_Analysis Biological_Activity->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Experimental workflow for evaluating this compound modified peptides.

References

Application Notes and Protocols for D-Lysine in Antimicrobial Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) represent a promising class of therapeutics to combat the growing threat of antibiotic-resistant bacteria. However, their clinical translation is often hampered by issues of cytotoxicity to host cells and poor stability in vivo due to proteolytic degradation. A key strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids, such as D-lysine, into AMP sequences.

These application notes provide an overview of the strategic use of this compound in AMP design, summarizing its impact on antimicrobial activity, cytotoxicity, and proteolytic stability. Detailed protocols for the synthesis and evaluation of this compound-containing AMPs are also provided to guide researchers in this field.

Application Notes: The Role of this compound in Enhancing AMP Therapeutic Potential

The substitution of L-lysine with its D-enantiomer is a powerful tool in antimicrobial peptide engineering. This modification can significantly improve the therapeutic index of AMPs by modulating their biological properties.

Key Advantages of this compound Incorporation:

  • Reduced Cytotoxicity: One of the most significant benefits of incorporating this compound is the marked reduction in toxicity towards eukaryotic cells. This includes decreased hemolytic activity (lysis of red blood cells) and lower cytotoxicity against other mammalian cell types, such as macrophages.[1][2][3] The disruption of the perfect amphipathic secondary structure, often an α-helix, by D-amino acids is thought to lessen the peptide's ability to indiscriminately disrupt the membranes of host cells.[1][2][3]

  • Enhanced Proteolytic Stability: Natural peptides composed of L-amino acids are susceptible to degradation by proteases present in biological fluids. The introduction of this compound residues renders the peptide bonds resistant to cleavage by common proteases like trypsin and chymotrypsin, thereby increasing the peptide's half-life and bioavailability in vivo.[2][4][5]

  • Improved Therapeutic Index: While the incorporation of this compound can sometimes lead to a moderate decrease in antimicrobial activity, the substantial reduction in cytotoxicity results in a significantly improved therapeutic index (the ratio of the toxic dose to the therapeutic dose).[1][2][6] This enhanced selectivity for bacterial over mammalian cells is a critical step towards developing safer and more effective AMP-based drugs.

  • Mechanism of Action: The primary mechanism of action for many AMPs, including those containing this compound, involves the disruption of the bacterial cell membrane.[1][2] this compound substitution can alter the peptide's secondary structure, which in turn influences its interaction with and disruption of the negatively charged bacterial membranes.[1][7]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on this compound-containing antimicrobial peptides, providing a clear comparison of their biological activities.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Containing AMPs (µM)

PeptideE. coliS. aureusP. aeruginosaS. epidermidisReference
CM15 (all L-amino acid)2282[1]
D³,¹³-CM1544324[1]
D³,⁷,¹³-CM1588648[1]
HPA3NT3-A2 (all L-amino acid)1-41-4>64Not Tested[4]
HPA3NT3-A2D (all this compound)1-41-4>64Not Tested[4]
PSTO216232Not Tested[6]
SRD7 (PSTO2 analog with this compound)Not Tested1Not TestedNot Tested[6]
SR2D10 (PSTO2 analog with this compound)Not Tested1Not TestedNot Tested[6]

Table 2: Cytotoxicity of this compound Containing AMPs

PeptideHemolytic Activity (% at 64 µM)LD₅₀ against RAW264.7 Macrophages (µM)Reference
CM15 (all L-amino acid)~50%4.1[1]
D¹,¹³-CM15~16%5.4[1]
D³,¹³-CM15<6%78[1]
D³,⁷,¹³-CM15<1%98[1]
HPA3NT3-A2 (all L-amino acid)0% at 250 µM11.7% toxicity at 250 µM (HaCaT cells)[4][8]
HPA3NT3-A2D (all this compound)Not specified, low toxicityNot specified, low toxicity[4]

Table 3: Proteolytic Stability of this compound Containing AMPs

PeptideStability against Trypsin and ChymotrypsinReference
D³,⁷,¹³-CM15Resistant to digestion[2]
HPA3NT3-A2D (all this compound)Increased half-life in serum[4]
d-lys-MPIIncreased stability[7]
D-lys-CPImproved stability[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of this compound-containing antimicrobial peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of this compound-containing peptides using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2][6]

Materials:

  • Fmoc-protected L-amino acids

  • Fmoc-protected this compound

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Automated or manual peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (L or this compound) in DMF.

    • Add the coupling reagents (e.g., DIC and OxymaPure) to the amino acid solution.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and discard the supernatant.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of water/ACN mixture.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/ACN gradient containing 0.1% TFA.

    • Collect the fractions containing the pure peptide and confirm its identity and purity by mass spectrometry.

  • Lyophilization: Lyophilize the pure peptide fractions to obtain a dry powder.

Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Repeat Repeat for each Amino Acid Coupling->Repeat Next Amino Acid Repeat->Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Lyophilized Peptide Purification->Final_Product

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of the synthesized peptides against various bacterial strains.[9][10][11]

Materials:

  • Synthesized peptides

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates (low-binding, e.g., polypropylene)

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single bacterial colony into MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Peptide Dilution Series:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide stock solution in MHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions.

  • Controls:

    • Positive Control: Wells with bacteria and no peptide.

    • Negative Control: Wells with MHB only (no bacteria or peptide).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bact_Culture Prepare Bacterial Culture (5x10^5 CFU/mL) Inoculation Inoculate Wells with Bacterial Culture Bact_Culture->Inoculation Peptide_Dilutions Prepare Serial Peptide Dilutions in 96-well Plate Peptide_Dilutions->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Determine MIC (Lowest concentration with no visible growth) Incubation->Read_Results

Protocol 3: Hemolysis Assay

This protocol is used to assess the cytotoxicity of the peptides against red blood cells.[12][13][14]

Materials:

  • Synthesized peptides

  • Fresh human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (for positive control)

  • 96-well microtiter plates

  • Centrifuge

  • Microplate reader

Procedure:

  • RBC Preparation:

    • Collect fresh blood in a tube containing an anticoagulant.

    • Centrifuge the blood to pellet the RBCs.

    • Wash the RBCs three times with PBS, centrifuging and removing the supernatant after each wash.

    • Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

  • Peptide Dilution: Prepare serial dilutions of the peptides in PBS in a 96-well plate.

  • Assay Setup:

    • Add the RBC suspension to each well containing the peptide dilutions.

    • Negative Control (0% hemolysis): RBCs with PBS only.

    • Positive Control (100% hemolysis): RBCs with 1% Triton X-100.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 450 nm or 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis RBC_Prep Prepare Washed RBC Suspension Incubate Incubate Peptides with RBCs for 1h at 37°C RBC_Prep->Incubate Peptide_Dilutions Prepare Serial Peptide Dilutions Peptide_Dilutions->Incubate Centrifuge Centrifuge to Pellet Intact RBCs Incubate->Centrifuge Measure_Abs Measure Absorbance of Supernatant Centrifuge->Measure_Abs Calculate Calculate % Hemolysis Measure_Abs->Calculate

Protocol 4: Serum Stability Assay

This protocol assesses the stability of the peptides in the presence of serum proteases.[15][16][17]

Materials:

  • Synthesized peptides

  • Human or animal serum

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., 10% trifluoroacetic acid or acetonitrile)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Incubation:

    • Dissolve the peptide in serum to a final concentration.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the peptide-serum mixture.

    • Immediately stop the enzymatic degradation by adding a quenching solution.

  • Protein Precipitation:

    • Precipitate the serum proteins by adding a precipitating agent (e.g., acetonitrile) and incubating on ice.

    • Centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation products.

    • Quantify the amount of remaining intact peptide at each time point by measuring the peak area.

    • The identity of the peaks can be confirmed by mass spectrometry.

  • Half-Life Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t₁/₂) of the peptide in serum.

Serum_Stability_Workflow Incubation Incubate Peptide in Serum at 37°C Sampling Take Aliquots at Different Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Precipitation Precipitate Serum Proteins Quenching->Precipitation Analysis Analyze Supernatant by RP-HPLC/MS Precipitation->Analysis Calculation Calculate Peptide Half-life Analysis->Calculation

Conclusion

The strategic incorporation of this compound into antimicrobial peptide sequences is a highly effective method for enhancing their therapeutic potential. By reducing cytotoxicity and increasing proteolytic stability, this compound modification can lead to the development of safer and more effective AMP-based therapeutics. The protocols provided herein offer a comprehensive guide for the synthesis and evaluation of these promising drug candidates. Further research into the optimal positioning and number of this compound substitutions will continue to advance the field of antimicrobial peptide design.

References

Application Notes and Protocols for Poly-D-Lysine Hydrogels in 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment, offering a more physiologically relevant model for cell biology research, drug discovery, and regenerative medicine compared to traditional two-dimensional (2D) cultures. Poly-D-lysine (PDL) hydrogels have emerged as a versatile platform for 3D cell culture due to their biocompatibility, tunable mechanical properties, and their ability to promote cell adhesion. This document provides detailed application notes and protocols for the preparation, characterization, and use of PDL hydrogels for 3D cell culture.

Poly-D-lysine is a synthetic, positively charged polymer that enhances cell adhesion through electrostatic interactions with the negatively charged cell membrane.[1] Unlike its L-lysine counterpart, poly-D-lysine is resistant to enzymatic degradation by cells, providing a more stable scaffold for long-term cultures.[2] By creating a hydrogel matrix with PDL, researchers can encapsulate cells within a supportive 3D environment that can be tailored to specific cell types and research applications.

Data Presentation

The physical and biological properties of PDL hydrogels can be modulated by varying the polymer concentration, cross-linking density, and the incorporation of other biomaterials. Below is a summary of key quantitative data for consideration.

PropertyTypical Value/RangeSignificance in 3D Cell Culture
Young's Modulus 0.5 - 15 kPaInfluences cell behavior, including proliferation, differentiation, and migration. Softer gels can mimic brain tissue, while stiffer gels can mimic muscle or pre-calcified bone.
Swelling Ratio 10 - 40Affects nutrient and waste diffusion, as well as the final mechanical properties of the hydrogel.
Gelation Time 5 - 30 minutesCritical for ensuring uniform cell distribution and viability during the encapsulation process.
Cell Viability > 90%High cell viability is essential for the validity of 3D cell culture experiments.
Pore Size 5 - 100 µmDictates cell migration, nutrient transport, and cell-cell interactions within the hydrogel matrix.

Experimental Protocols

Protocol 1: Preparation of Photo-Crosslinkable Poly-D-Lysine/PEGDA Hydrogels for 3D Cell Encapsulation

This protocol describes the preparation of a biocompatible hydrogel using photo-polymerizable poly-D-lysine and poly(ethylene glycol) diacrylate (PEGDA). This method allows for rapid and controllable gelation in the presence of cells.

Materials:

  • Photo-polymerizable Poly-D-Lysine (synthesized as described in literature or commercially available)

  • Poly(ethylene glycol) diacrylate (PEGDA), MW 3.4 kDa

  • Photoinitiator (e.g., Irgacure 2959)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Cell suspension in culture medium

  • UV light source (365 nm)

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve PEGDA in sterile PBS to achieve the desired final concentration (e.g., 10% w/v).

    • Dissolve the photo-polymerizable PDL in the PEGDA solution. The final concentration of PDL can be varied (e.g., 0.5-2% w/v) to optimize cell adhesion and hydrogel properties.

    • Dissolve the photoinitiator (Irgacure 2959) in the PDL/PEGDA solution to a final concentration of 0.05% w/v. Ensure complete dissolution.

  • Cell Encapsulation:

    • Trypsinize and count cells. Resuspend the cell pellet in a small volume of culture medium to achieve a high cell density.

    • Gently mix the cell suspension with the hydrogel precursor solution. Work quickly to prevent premature settling of cells.

  • Hydrogel Formation:

    • Pipette the cell-hydrogel precursor solution into a mold or the well of a culture plate.

    • Expose the solution to UV light (365 nm) for 5-10 minutes to initiate photo-crosslinking. The exposure time may need to be optimized based on the photoinitiator concentration and light intensity.

  • 3D Cell Culture:

    • After gelation, add pre-warmed complete cell culture medium to each well.

    • Culture the cell-laden hydrogels under standard cell culture conditions (37°C, 5% CO₂).

    • Change the culture medium every 2-3 days.

Protocol 2: Rheological Characterization of PDL Hydrogels

This protocol outlines the steps to determine the viscoelastic properties of the PDL hydrogels using an oscillatory rheometer.[3]

Procedure:

  • Time Sweep: To determine the gelation time, place the hydrogel precursor solution on the rheometer plate and start the measurement. Monitor the storage modulus (G') and loss modulus (G'') over time. The gelation point is typically identified as the crossover point where G' > G''.[4]

  • Strain Sweep: To identify the linear viscoelastic (LVE) region, apply a range of strain amplitudes at a constant frequency. The LVE region is the range where G' and G'' are independent of the applied strain.

  • Frequency Sweep: To determine the hydrogel's stiffness, perform a frequency sweep within the LVE region. The storage modulus at low frequencies in the plateau region represents the stiffness of the hydrogel.[5]

Protocol 3: Live/Dead Viability Assay for Cells in 3D PDL Hydrogels

This protocol uses a two-color fluorescence assay to distinguish between live and dead cells within the hydrogel.

Materials:

  • LIVE/DEAD™ Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Sterile PBS

Procedure:

  • Prepare Staining Solution: Prepare a working solution of Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) in sterile PBS according to the manufacturer's instructions.

  • Staining:

    • Remove the culture medium from the hydrogels.

    • Wash the hydrogels twice with sterile PBS.

    • Add the staining solution to the hydrogels, ensuring they are fully covered.

  • Incubation: Incubate the hydrogels at 37°C for 30-60 minutes, protected from light.[6]

  • Imaging:

    • Wash the hydrogels three times with PBS.

    • Image the hydrogels using a fluorescence or confocal microscope with appropriate filters for green and red fluorescence.

Protocol 4: Immunofluorescence Staining of Cells in 3D PDL Hydrogels

This protocol allows for the visualization of specific proteins and cellular structures within the 3D hydrogel.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Fixation:

    • Wash the hydrogels with PBS.

    • Fix the hydrogels in 4% PFA for 30 minutes at room temperature.

  • Permeabilization:

    • Wash the fixed hydrogels with PBS.

    • Permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes.

  • Blocking:

    • Wash the hydrogels with PBS.

    • Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the hydrogels with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the hydrogels three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 3-6 hours at room temperature, protected from light.

  • Counterstaining and Imaging:

    • Wash the hydrogels three times with PBS.

    • Incubate with a nuclear counterstain like DAPI for 20 minutes.

    • Wash with PBS and image using a fluorescence or confocal microscope.

Mandatory Visualizations

experimental_workflow cluster_prep Hydrogel Precursor Preparation cluster_encap Cell Encapsulation cluster_gel Hydrogel Formation & Culture cluster_analysis Downstream Analysis prep_pdl Dissolve Photo-PDL in PEGDA Solution prep_pi Add Photoinitiator prep_pdl->prep_pi mix Mix Cells with Precursor Solution prep_pi->mix prep_cells Prepare Cell Suspension prep_cells->mix pipette Pipette into Mold mix->pipette uv UV Cross-linking (365 nm) pipette->uv culture Add Media & Incubate uv->culture rheology Rheology culture->rheology viability Live/Dead Assay culture->viability if_stain Immunofluorescence culture->if_stain

Experimental workflow for PDL hydrogel preparation and analysis.

signaling_pathway cluster_ecm Extracellular Matrix (Hydrogel) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDL Poly-D-Lysine Integrin Integrin Receptor (αβ heterodimer) PDL->Integrin Adhesion FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Paxillin Paxillin FAK->Paxillin Phosphorylation Proliferation Cell Proliferation & Survival FAK->Proliferation Downstream Signaling (e.g., Akt) Src->FAK Phosphorylation Actin Actin Cytoskeleton Paxillin->Actin Cytoskeletal Reorganization

Integrin-mediated signaling in a 3D PDL hydrogel environment.

References

Application Notes & Protocols: D-Lysine as a Carrier in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Lysine, the D-enantiomer of the essential amino acid lysine (B10760008), and its polymeric forms like Poly-D-Lysine (PDL) and this compound dendrimers are gaining significant attention as versatile carriers in drug delivery. Unlike their naturally occurring L-lysine counterparts, this compound-based carriers exhibit enhanced stability due to their resistance to enzymatic degradation by proteases.[1][2] Their cationic nature facilitates electrostatic interactions with negatively charged cell membranes, promoting efficient cellular uptake, a crucial step for intracellular drug and gene delivery.[3][4] This document provides a detailed overview of the applications, quantitative data, and experimental protocols for utilizing this compound-based systems in drug delivery research.

Key Applications

This compound carriers are employed in various biomedical applications, primarily leveraging their positive charge and stability.

  • Gene Delivery: Cationic polymers of this compound (PDL) can condense negatively charged plasmid DNA (pDNA) and siRNA into nanoparticles, protecting them from nuclease degradation and facilitating their entry into cells.[1][2] PDL has shown particular promise as an efficient vector for gene delivery to neuroblastoma cells.[5]

  • Anti-Cancer Drug Delivery: this compound based dendrimers, highly branched and monodisperse macromolecules, serve as high-capacity carriers for anticancer drugs like 5-fluorouracil (B62378) and methotrexate.[6][7] They can improve drug solubility, provide stable drug release, and can be functionalized with targeting moieties for selective delivery to tumor cells, potentially reducing systemic toxicity.[6][7]

  • Brain Drug Delivery: The modification of drugs with this compound has been explored to enhance their transport across the blood-brain barrier (BBB).[8] While this compound itself is relatively inert in the brain, it can utilize specific amino acid transporters to facilitate drug entry.[8][9]

  • Diagnostic Nanosystems: Poly-D-Lysine has been used to coat nanoparticles for diagnostic purposes. For instance, PDL-coated gold nanoparticles can be designed to detect pro-inflammatory macrophages by responding to the reactive oxygen species (ROS) they produce.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound-based carriers.

Table 1: Transfection Efficiency of Poly-D-Lysine (PDL) Complexes in SH-SY5Y Neuroblastoma Cells

DNA:PDL Ratio Treatment Duration (hours) EGFP Expression (%) vs. Control Reference
1:2 96 7.73 ± 0.8 [1]
1:2 144 7.37 ± 1.87 [1]
1:4 48 9.49 ± 0.97 [1]
1:4 96 9.75 ± 1.02 [1]
1:4 144 18.06 ± 1.7 [1]

Data represents the percentage of cells expressing Enhanced Green Fluorescent Protein (EGFP) after transfection.

Table 2: Cytotoxicity of this compound Based Carriers in Different Cell Lines | Carrier | Cell Line | Concentration/Ratio | Cell Viability (%) | Reference | | :--- | :--- | :--- | :--- | | Poly-D-Lysine | SH-SY5Y | 1:4 (DNA:PDL) | ~70% after 144h |[1] | | Poly-D-Lysine | HeLa | 1:4 (DNA:PDL) | >90% after 144h |[1] | | Poly-D-Lysine | 3T3 | 1:4 (DNA:PDL) | ~60% after 144h |[1] | | Lysine Dendrimer (G1-G3) | Normal Cells (HEK293) | Not Specified | Low Toxicity |[6] | Cell viability is often assessed relative to untreated control cells.

Table 3: Physicochemical Properties of this compound Based Nanoparticles

Nanoparticle System Size (nm) Zeta Potential (mV) Application Reference
PDL-FITC AuNPs ~50 Not Specified Macrophage Sensing [10]
6th Gen. Poly(L-lysine) Dendrimer 4.7 - 5.7 (pH dependent) Not Specified Gene Carrier [11]
Methotrexate-Lysine Conjugate Not Applicable Not Applicable Brain Delivery [8]

Size and surface charge are critical parameters influencing the stability and cellular interaction of nanoparticles.

Experimental Protocols

Detailed methodologies for key experiments involving this compound carriers are provided below.

Protocol 1: Synthesis of Poly-D-Lysine (PDL)-pDNA Nanoparticles for Gene Delivery

This protocol is adapted from studies on gene transfer in neuroblastoma cells.[1][5]

Objective: To form nanocomplexes of plasmid DNA (pDNA) and Poly-D-Lysine (PDL) for cellular transfection.

Materials:

  • Poly-D-Lysine (PDL) hydrobromide (MW 70,000-150,000 Da)

  • Plasmid DNA (e.g., pEGFP-N1) at 1 µg/µL in TE buffer

  • Nuclease-free water

  • Serum-free cell culture medium (e.g., DMEM)

Procedure:

  • Prepare PDL Stock Solution: Dissolve PDL in nuclease-free water to a final concentration of 1 mg/mL. Sterilize by passing through a 0.22 µm filter. Store at 4°C.

  • Dilution of Reagents:

    • For a single transfection well (24-well plate), dilute 1 µg of pDNA in 50 µL of serum-free medium.

    • In a separate tube, dilute the required amount of PDL in 50 µL of serum-free medium. The amount is determined by the desired N/P ratio (the ratio of nitrogen atoms in PDL to phosphate (B84403) groups in DNA). For a 1:4 DNA:PDL mass ratio, use 4 µg of PDL.

  • Complex Formation:

    • Add the diluted PDL solution to the diluted pDNA solution dropwise while gently vortexing.

    • Incubate the mixture at room temperature for 30 minutes to allow for stable complex formation. The total volume will be 100 µL.

  • Transfection:

    • Add the 100 µL of PDL-pDNA complex to cells (seeded the day before to be 70-80% confluent) in a 24-well plate containing 400 µL of complete medium.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells under standard conditions (37°C, 5% CO2).

  • Post-Transfection Analysis: Analyze gene expression (e.g., via fluorescence microscopy for EGFP) after 48-72 hours.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol assesses the cytotoxicity of this compound based drug carriers.

Objective: To quantify the effect of this compound carriers on the metabolic activity and viability of cells.

Materials:

  • Cells seeded in a 96-well plate

  • This compound carrier formulation (e.g., PDL-pDNA complexes, drug-loaded dendrimers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of the this compound carrier. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition:

    • After incubation, remove the treatment medium.

    • Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Visualizations

The following diagrams illustrate key workflows and mechanisms related to this compound drug delivery systems.

G cluster_prep Preparation of this compound Carrier cluster_delivery Cellular Delivery & Action Carrier This compound Polymer (e.g., PDL, Dendrimer) Conjugation Complexation / Conjugation Carrier->Conjugation Drug Therapeutic Agent (Drug, pDNA, siRNA) Drug->Conjugation Purification Purification (e.g., Dialysis) Conjugation->Purification FinalProduct Drug-Loaded This compound Carrier Purification->FinalProduct Systemic Systemic Administration FinalProduct->Systemic Uptake Cellular Uptake (Endocytosis) Systemic->Uptake Release Intracellular Drug Release Uptake->Release Effect Therapeutic Effect Release->Effect

Caption: General workflow for this compound drug delivery system development.

G Mechanism of Cellular Uptake Carrier Positively Charged This compound Carrier (+) Interaction Electrostatic Interaction Carrier->Interaction Membrane Negatively Charged Cell Membrane (-) Membrane->Interaction Endocytosis Endocytosis Interaction->Endocytosis Endosome Endosome Formation Endocytosis->Endosome Escape Endosomal Escape (Proton Sponge Effect) Endosome->Escape Release Drug Release in Cytoplasm Escape->Release

Caption: Cellular uptake of cationic this compound drug carriers.

G cluster_workflow In Vitro Efficacy Evaluation Workflow cluster_assays Biological Assays start Prepare Drug-Loaded This compound Carrier char Physicochemical Characterization (Size, Charge, Loading) start->char treat Treat Cultured Cells (Cancer vs. Normal) start->treat uptake Cellular Uptake (Flow Cytometry, Microscopy) treat->uptake toxicity Cytotoxicity (MTT / LDH Assay) treat->toxicity efficacy Therapeutic Efficacy (e.g., Apoptosis Assay) treat->efficacy analysis Data Analysis & Comparison uptake->analysis toxicity->analysis efficacy->analysis conclusion Determine Carrier Effectiveness analysis->conclusion

Caption: Workflow for the in vitro evaluation of this compound carriers.

References

Application Notes and Protocols for the Analytical Quantification of D-Lysine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-lysine, a stereoisomer of the essential amino acid L-lysine, has garnered increasing interest in biomedical research due to its potential roles in various physiological and pathological processes. Unlike its L-counterpart, which is a fundamental building block of proteins, this compound is present in smaller quantities and is thought to be involved in neurotransmission, bacterial cell wall synthesis, and as a potential biomarker for certain diseases. Accurate quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for elucidating its biological functions and exploring its therapeutic and diagnostic potential.

This document provides detailed application notes and protocols for the analytical quantification of this compound, focusing on robust and widely used methodologies. It includes information on sample preparation, chromatographic separation, detection techniques, and data analysis.

Analytical Methodologies

The quantification of this compound in biological samples presents a significant analytical challenge due to the need to differentiate it from the much more abundant L-lysine. The primary methods employed involve chiral separation techniques coupled with sensitive detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Chiral Derivatization

LC-MS/MS is a powerful and highly sensitive technique for the quantification of this compound.[1][2][3] The core of this method lies in the pre-column derivatization of lysine (B10760008) with a chiral reagent, which converts the enantiomers (D- and L-lysine) into diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral reversed-phase chromatography column.[4]

Common Chiral Derivatization Reagents:

  • Marfey's Reagent (FDAA or 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide): This is one of the most widely used reagents for the chiral analysis of amino acids.[4][5] It reacts with the primary amino groups of lysine to form stable diastereomeric derivatives that can be readily separated and detected.[4][5]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl is another effective derivatizing agent for amino acids, enabling sensitive fluorescence or UV detection.[6][7]

  • (R)-BiAC: This reagent is utilized for LC/MS analysis of D/L-amino acids, allowing for high-resolution separation and sensitive detection at the attomole level.[8]

Table 1: Performance Characteristics of LC-MS/MS Methods for Lysine Quantification

ParameterMethod with FMOC-Cl Derivatization[6][7]Method with Dansyl Chloride Derivatization[9]
Limit of Detection (LOD) 0.73 µmol/L< 1.24 µM
Limit of Quantification (LOQ) 2.37 µmol/L< 4.14 µM
Recovery > 97.5%92% ± 2%
Linearity Not explicitly statedUp to 225 µM
Biological Matrix Rumen fluid, human plasma, goat plasma, human urine, goat urineLi2CO3 buffer, phosphate (B84403) buffer solution, rumen inoculum
Experimental Protocol: this compound Quantification by LC-MS/MS with FDAA Derivatization

This protocol outlines the key steps for quantifying this compound in a plasma sample.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[10]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the amino acids.

  • Evaporation: Dry the supernatant under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 50 µL of 50 mM sodium bicarbonate buffer (pH 9.0).

2. Chiral Derivatization:

  • Add 50 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone (B3395972) to the reconstituted sample.

  • Incubate the mixture at 40°C for 1 hour.

  • After incubation, add 25 µL of 2 M HCl to stop the reaction.

  • Filter the derivatized sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A standard high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the diastereomers (e.g., starting with 10% B, increasing to 90% B over 15 minutes).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Monitor the specific multiple reaction monitoring (MRM) transitions for the D- and L-lysine-FDAA derivatives.

4. Data Analysis and Quantification:

  • Generate a standard curve using known concentrations of this compound and L-lysine standards that have undergone the same derivatization procedure.

  • Quantify the amount of this compound in the biological samples by interpolating the peak areas from the standard curve.

Enzymatic Assays

Enzymatic assays offer a highly specific and often simpler alternative for the quantification of lysine.[11][12] These methods typically rely on an enzyme that specifically acts on either the D- or L-enantiomer of lysine.

  • L-lysine specific decarboxylase/oxidase: This enzyme can be used in methods to determine L-lysine concentrations. By combining this with a racemase, it's possible to develop a two-enzyme cascade system for the production of enantiopure this compound from L-lysine, which can also be adapted for quantification purposes.[13]

  • Saccharopine dehydrogenase: This enzyme has been used for the rapid determination of plasma lysine concentrations.[11]

  • Fluorometric Assay Kits: Commercially available kits provide a sensitive method for quantifying L-lysine based on the enzymatic metabolism of lysine, which produces a fluorescent product.[14] While these are typically for L-lysine, they can be adapted for this compound measurement in conjunction with a racemase or by using a this compound specific enzyme if available.

Table 2: Performance of a Fluorometric Lysine Assay Kit [14]

ParameterValue
Detection Limit < 5 µM
Excitation Wavelength 538 nm
Emission Wavelength 587 nm
Sample Type Plasma, serum, saliva, cell culture medium
Experimental Protocol: Fluorometric L-Lysine Quantification

This protocol is based on a typical commercial fluorometric assay kit.[14]

1. Sample Preparation:

  • Deproteinization: For plasma or serum samples, deproteinize using a 10 kDa spin column to remove interfering enzymes.[14]

  • Dilution: Dilute the samples as necessary with the provided assay buffer to fall within the linear range of the assay.

2. Assay Procedure:

  • Standard Curve Preparation: Prepare a series of L-lysine standards of known concentrations in the assay buffer.

  • Reaction Mix Preparation: Prepare a reaction mix containing the lysine enzyme mix, developer, and probe as per the kit instructions.

  • Incubation: Add the reaction mix to both the standards and the samples in a 96-well microplate. Incubate at room temperature for the time specified in the kit protocol (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence intensity at the recommended excitation and emission wavelengths (e.g., Ex/Em = 538/587 nm).

3. Data Analysis:

  • Subtract the background fluorescence (a well with no lysine) from all readings.

  • Plot the fluorescence values of the standards against their concentrations to generate a standard curve.

  • Determine the L-lysine concentration in the samples from the standard curve.

Visualizations

Experimental Workflow for LC-MS/MS Quantification of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Chiral Derivatization cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Drying Drying (Nitrogen Stream) SupernatantCollection->Drying Reconstitution Reconstitution (Buffer) Drying->Reconstitution AddReagent Add Chiral Derivatization Reagent (e.g., FDAA) Reconstitution->AddReagent Incubation Incubation AddReagent->Incubation StopReaction Stop Reaction (Acidification) Incubation->StopReaction Filtration Filtration StopReaction->Filtration LC_Separation LC Separation (Reversed-Phase) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis & Quantification MS_Detection->DataAnalysis

Caption: Workflow for this compound quantification by LC-MS/MS.

Logical Relationship of Chiral Derivatization for LC-MS/MS

logical_relationship Enantiomers This compound & L-Lysine (Enantiomers) Diastereomers Diastereomeric Derivatives Enantiomers->Diastereomers + ChiralReagent Chiral Derivatizing Reagent (e.g., FDAA) ChiralReagent->Diastereomers Separation Separation on Achiral Column Diastereomers->Separation Quantification Differential Quantification Separation->Quantification

Caption: Principle of chiral derivatization for lysine analysis.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Cell Adhesion on Poly-D-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with cell adhesion on poly-D-lysine (PDL) coated surfaces.

Frequently Asked Questions (FAQs)

Q1: What is Poly-D-Lysine and how does it promote cell adhesion?

Poly-D-Lysine (PDL) is a synthetic, positively charged polymer of the D-isomer of the amino acid lysine (B10760008). In cell culture, it is widely used as a coating for plasticware and glassware to enhance cell attachment. The mechanism of action is based on electrostatic interaction. Cell membranes are typically negatively charged due to the presence of sialic acid and other anionic molecules. The positively charged ε-amino groups of the lysine residues in PDL create a net positive charge on the culture surface, which then attracts and binds the negatively charged cell surface, promoting adhesion.[1][2] This is particularly beneficial for fastidious cells like primary neurons and for experiments conducted in low-serum or serum-free conditions.[2][3]

Q2: What is the difference between Poly-D-Lysine and Poly-L-Lysine?

Both PDL and Poly-L-Lysine (PLL) are used to promote cell adhesion through the same electrostatic mechanism. The key difference lies in their susceptibility to enzymatic degradation. PDL, being the synthetic D-isomer, is not recognized by cellular proteases and is therefore resistant to degradation. This makes it the preferred choice for long-term cultures.[1][2] PLL, the naturally occurring L-isomer, can be broken down by cellular enzymes over time, which may affect long-term cell attachment and viability.

Q3: Which molecular weight of Poly-D-Lysine should I use?

The molecular weight of PDL can influence its coating efficiency and subsequent cell adhesion. Generally, higher molecular weight PDL (>300,000 Da) has more charge sites per molecule, which can enhance cell attachment.[4] However, very high molecular weight PDL can also lead to highly viscous solutions that are difficult to handle. A common compromise is to use PDL in the molecular weight range of 70,000-150,000 Da, which provides a good balance of handling viscosity and sufficient binding sites.[4] Lower molecular weight PDL (30,000-70,000 Da) is less viscous but may have fewer attachment sites.

Q4: Can I reuse a Poly-D-Lysine solution for coating?

It is generally not recommended to reuse PDL coating solutions. To ensure consistent and optimal coating, a fresh, sterile solution should be used for each new batch of cultureware.

Troubleshooting Guide

Issue 1: Cells are not adhering to the PDL-coated surface.

Possible Causes & Solutions

  • Inadequate Coating: The entire surface may not have been evenly covered with the PDL solution. Ensure the volume of the PDL solution is sufficient to cover the entire growth surface. Gently rock the plate or dish to ensure even distribution.

  • Incorrect PDL Concentration: The concentration of the PDL solution may be too low for your specific cell type. The optimal concentration can vary between cell lines. A typical starting concentration is 50 µg/mL, but this may need to be optimized.[3]

  • Insufficient Incubation Time: The incubation time for the PDL solution may have been too short. While some protocols suggest as little as 5 minutes, a 1-hour incubation at room temperature is a common recommendation.[3][5][6][7] For some applications, overnight incubation at 4°C may be beneficial.

  • Improper Rinsing: Residual PDL can be toxic to cells.[3] It is crucial to thoroughly rinse the coated surface with sterile, tissue culture-grade water or PBS (without calcium and magnesium) after removing the PDL solution. A minimum of two to three rinses is recommended.[3]

  • Surface Drying Out: Allowing the coated surface to dry completely for at least 2 hours in a sterile environment before plating cells is a common practice and can improve adhesion.[6][7]

  • Poor Quality of PDL: Ensure the PDL is not expired and has been stored correctly (typically at -20°C for stock solutions). Lot-to-lot variability can also occur.

  • Substrate Issues: Not all plastic or glassware is suitable for cell culture. Ensure you are using tissue culture-treated plasticware. For glassware, thorough cleaning and acid washing may be necessary to ensure a hydrophilic surface for even coating.

Issue 2: Uneven cell distribution or clumping on the PDL-coated surface.

Possible Causes & Solutions

  • Uneven Coating: As with a complete lack of adhesion, an uneven coating of PDL will lead to patches of poor cell attachment. Ensure the entire surface is covered during incubation.

  • Cell Seeding Technique: Pipetting the cell suspension directly into the center of the well can lead to higher cell density in the middle. Gently add the cell suspension and then rock the plate in a north-south and east-west motion to ensure an even distribution of cells.

  • Cell Clumping in Suspension: Before seeding, ensure you have a single-cell suspension. Gently pipette the cell suspension up and down several times to break up any clumps. Over-trypsinization during cell detachment can also lead to clumping.

  • Presence of Serum: If plating in serum-containing medium, residual serum proteins can compete with PDL for binding to the surface if the surface was not properly rinsed and dried.

Issue 3: Cells initially attach but then detach over time.

Possible Causes & Solutions

  • Use of Poly-L-Lysine instead of Poly-D-Lysine: For long-term cultures, PLL can be enzymatically degraded by cells, leading to detachment. Switch to PDL for experiments lasting more than a few days.[1][2]

  • Cell Health: Poor cell viability at the time of plating will result in poor attachment and subsequent detachment. Ensure your cells are healthy and in the logarithmic growth phase.

  • Toxicity from Residual PDL: Inadequate rinsing can lead to residual PDL which can be toxic to cells over time.[3]

  • Medium Components: Certain components in the culture medium could potentially interfere with cell adhesion over time.

Data Presentation

Table 1: Effect of Poly-D-Lysine Molecular Weight on Cell Adhesion

Molecular Weight (Da)Viscosity of SolutionNumber of Attachment Sites per MoleculeRecommended For
30,000 - 70,000LowLowerGeneral use, easier to handle
70,000 - 150,000ModerateModerateGood balance for most applications, including neuronal cultures
>300,000HighHigherPotentially stronger attachment, but can be difficult to handle due to high viscosity

This table is a qualitative summary based on information suggesting that higher molecular weight PDL has more attachment sites but is more viscous.[4]

Table 2: General Guidelines for PDL Coating Parameters

ParameterRecommended RangeNotes
Concentration 10 - 100 µg/mLA common starting concentration is 50 µg/mL. Optimal concentration is cell-type dependent.[3]
Incubation Time 5 minutes - 24 hours1 hour at room temperature is a widely used standard.[3][5][6][7]
Incubation Temperature Room Temperature or 4°CRoom temperature is common for shorter incubations. 4°C is often used for overnight incubations.
Rinsing 2-3 timesUse sterile, tissue culture-grade water or PBS without Ca2+/Mg2+.[3]
Drying At least 2 hoursIn a sterile environment.[6][7]

Experimental Protocols

Protocol 1: Preparation of Poly-D-Lysine Stock and Working Solutions

Materials:

  • Poly-D-Lysine hydrobromide powder (e.g., MW 70,000-150,000)

  • Sterile, tissue culture-grade water

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Stock Solution (1 mg/mL):

    • In a sterile environment (e.g., a laminar flow hood), dissolve 10 mg of Poly-D-Lysine powder in 10 mL of sterile, tissue culture-grade water in a 15 mL conical tube.

    • Gently vortex or pipette up and down to ensure the powder is completely dissolved.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile 15 mL conical tube.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.

  • Working Solution (e.g., 50 µg/mL):

    • Thaw an aliquot of the 1 mg/mL stock solution at room temperature.

    • In a sterile 50 mL conical tube, dilute the stock solution to the desired final concentration using sterile, tissue culture-grade water or PBS (without Ca2+/Mg2+). For example, to make 10 mL of a 50 µg/mL working solution, add 500 µL of the 1 mg/mL stock solution to 9.5 mL of sterile water or PBS.

    • Mix gently by inverting the tube.

    • The working solution should be prepared fresh for each use.

Protocol 2: Coating Cultureware with Poly-D-Lysine

Materials:

  • PDL working solution (e.g., 50 µg/mL)

  • Sterile culture plates, dishes, or flasks

  • Sterile, tissue culture-grade water or PBS (without Ca2+/Mg2+)

  • Aspirator or pipette

Procedure:

  • Add a sufficient volume of the PDL working solution to completely cover the growth surface of the cultureware. (e.g., 1 mL for a 35 mm dish, 2 mL for a 6-well plate well).

  • Gently rock the cultureware to ensure the entire surface is evenly coated.

  • Incubate at room temperature for 1 hour.

  • Aspirate the PDL solution from the cultureware.

  • Wash the surface thoroughly by adding sterile water or PBS. Aspirate the wash solution. Repeat this wash step two more times for a total of three washes.[3]

  • Leave the cultureware in a sterile environment (laminar flow hood) with the lids slightly ajar to allow the surface to dry completely for at least 2 hours.

  • The coated cultureware is now ready for cell seeding. If not used immediately, store at 4°C for up to one week.

Protocol 3: Basic Cell Adhesion Assay using Crystal Violet

Materials:

  • PDL-coated and non-coated (as a control) 96-well plates

  • Cell suspension of interest

  • Serum-free culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Crystal Violet solution in water

  • 10% Acetic acid solution in water

  • Plate reader

Procedure:

  • Prepare a single-cell suspension of the cells of interest in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).

  • Add 100 µL of the cell suspension to each well of the PDL-coated and non-coated 96-well plates.

  • Incubate the plate at 37°C in a CO2 incubator for the desired adhesion time (e.g., 1-2 hours).

  • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells. Be careful not to disturb the attached cells.

  • Fix the remaining adherent cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.

  • Wash the wells twice with 200 µL of PBS.

  • Stain the cells by adding 100 µL of 0.1% Crystal Violet solution to each well and incubating for 20 minutes at room temperature.

  • Wash the wells thoroughly with water until the water runs clear.

  • Allow the plate to air dry completely.

  • Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

  • Read the absorbance at 570-595 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Visualizations

G Mechanism of Cell Adhesion to Poly-D-Lysine cluster_0 Cell Membrane cluster_1 Culture Surface Cell Cell Interior Negatively Charged Cell Membrane (-) (Sialic Acid, etc.) Interaction Electrostatic Attraction Cell:f1->Interaction PDL Poly-D-Lysine (+) (Positively Charged Amino Groups) Culture Dish Surface Interaction->PDL:f0

Caption: Electrostatic attraction between the negatively charged cell membrane and the positively charged Poly-D-Lysine coated surface.

G Troubleshooting Workflow for Poor Cell Adhesion start Poor Cell Adhesion Observed q1 Was the entire surface evenly coated? start->q1 a1_yes Ensure sufficient volume and gentle rocking. q1->a1_yes No q2 Was the PDL concentration and incubation time adequate? q1->q2 Yes a1_yes->q2 a2_yes Optimize concentration (e.g., 50 µg/mL) and time (e.g., 1 hour). q2->a2_yes No q3 Was the surface rinsed and dried properly? q2->q3 Yes a2_yes->q3 a3_yes Rinse 2-3 times with sterile water/PBS and dry for at least 2 hours. q3->a3_yes No q4 Are the cells healthy and in a single-cell suspension? q3->q4 Yes a3_yes->q4 a4_yes Use healthy, log-phase cells and ensure no clumping. q4->a4_yes No end Cell adhesion should be improved. q4->end Yes a4_yes->end

Caption: A decision tree for troubleshooting common causes of poor cell adhesion on PDL-coated surfaces.

G Factors Influencing Poly-D-Lysine Coating Efficiency center PDL Coating Efficiency mw Molecular Weight mw->center conc Concentration conc->center time Incubation Time time->center temp Incubation Temperature temp->center rinse Rinsing Protocol rinse->center dry Drying dry->center sub Substrate Quality (Plastic vs. Glass) sub->center pdlq PDL Quality (Age, Storage) pdlq->center

Caption: Key factors that can impact the effectiveness of a Poly-D-Lysine coating for cell culture.

References

Technical Support Center: Optimizing Poly-D-Lysine for Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize poly-D-lysine (PDL) concentration for your primary neuron cultures.

Frequently Asked Questions (FAQs)

Q1: What is Poly-D-Lysine (PDL) and why is it used for primary neuron culture?

A1: Poly-D-lysine (PDL) is a synthetic, positively charged polymer of the D-isomer of the amino acid lysine. In primary neuron culture, it is used as a coating substrate on culture surfaces (plastic or glass) to promote the attachment and growth of neurons.[1][2] Neurons, being sensitive and anchorage-dependent cells, often adhere poorly to untreated surfaces.[1] The positively charged PDL interacts electrostatically with the negatively charged components of the neuronal cell membrane, facilitating robust adhesion, which is crucial for neurite outgrowth, branching, and synapse formation.[1][2]

Q2: What is the difference between Poly-D-Lysine (PDL) and Poly-L-Lysine (PLL)?

A2: Both PDL and Poly-L-Lysine (PLL) are used to enhance cell adhesion. The key difference lies in their stereoisomers. PDL is made from the D-enantiomer of lysine, while PLL is made from the L-enantiomer. A significant advantage of PDL is its resistance to enzymatic degradation by cell-secreted proteases, making it more stable and ideal for long-term experiments.[1][3] Some studies suggest that PLL can sometimes be toxic to cells, and certain researchers have observed decreased viability and impaired attachment of primary neurons on PLL-coated surfaces.[4]

Q3: What is the optimal concentration of PDL for coating?

A3: The optimal PDL concentration can vary depending on the neuron type, culture vessel, and specific protocol. However, a common working concentration range is between 10 µg/mL and 100 µg/mL.[5][6][7] It is crucial to optimize this concentration for your specific experimental conditions. Too low a concentration can lead to poor attachment and cell clustering, while excessively high concentrations can be toxic to neurons.[7][8]

Q4: Can I store PDL-coated plates?

A4: Yes, PDL-coated plates can be prepared in advance and stored. After coating and rinsing, allow the plates to dry completely in a sterile environment. The dried, coated plates can then be wrapped with Parafilm® and stored at 4°C for up to two weeks.[2][5]

Troubleshooting Guide

Problem 1: Poor Neuronal Attachment or Cell Detachment

Possible Causes & Solutions

Possible CauseRecommended Solution
Suboptimal PDL Concentration The concentration of PDL is critical. Test a range of concentrations (e.g., 10, 20, 50, 100 µg/mL) to find the optimal one for your specific neuron type and culture conditions.[7][9]
Inadequate Incubation Time Ensure sufficient incubation time for the PDL solution to coat the surface. Recommended times range from 1 hour at room temperature to overnight at 4°C.[6][10]
Improper Rinsing Residual PDL can be toxic to neurons.[11][12] Rinse the coated surfaces thoroughly (2-3 times) with sterile distilled water or PBS to remove any unbound PDL.[2][11]
Surface Type (Glass vs. Plastic) Neurons may adhere differently to glass versus plastic. Glass coverslips are smoother and may require additional treatment (e.g., acid washing) before PDL coating to improve attachment.[13][14]
Low Quality or Degraded PDL Use high-molecular-weight PDL (70-150 kDa), as it generally provides better attachment.[9] Ensure your PDL solution is fresh or has been stored properly (aliquoted and frozen at -20°C).[9]
Problem 2: Neuronal Clumping or Aggregation

Possible Causes & Solutions

Possible CauseRecommended Solution
Uneven PDL Coating Ensure the entire culture surface is evenly covered with the PDL solution during incubation.[2] An uneven coating can lead to areas of poor attachment, causing cells to migrate and clump together.[9]
Low Seeding Density Plating neurons at too low a density can sometimes lead to aggregation.[15] Try optimizing the seeding density for your specific neuron type. A general guideline is 1,000–5,000 cells per mm².[15]
Suboptimal PDL Concentration A PDL concentration that is too low can result in weak attachment and subsequent cell clustering.[7][8]
Dissociation Issues Ensure a single-cell suspension is achieved after tissue dissociation. Incomplete dissociation can lead to cell clumps from the start. Using a cell strainer (e.g., 40 µm) can help.[9]
Problem 3: Neuronal Toxicity or Poor Health

Possible Causes & Solutions

Possible CauseRecommended Solution
Excessive PDL Concentration Very high concentrations of PDL can be detrimental to neuronal health and maturation.[7][8] If you observe rounded, floating, or unhealthy neurons, try reducing the PDL concentration.
Incomplete Rinsing As mentioned, residual PDL can be toxic. Thorough rinsing is critical for cell viability.[11][12]
Contaminated Reagents Ensure all reagents, including the water and buffers used to prepare the PDL solution, are sterile and free of endotoxins.
Use of Borate (B1201080) Buffer Some protocols advise against using borate buffer to dissolve PDL, as it has been observed to increase cell clumping when used with certain culture media supplements.[5] Sterile water or PBS are common alternatives.[2][7]

Experimental Protocols

Protocol 1: Preparation of PDL Stock and Working Solutions

Materials:

  • Poly-D-lysine hydrobromide (MW 70,000-150,000)

  • Sterile, distilled water or Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Sterile conical tubes

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 1 mg/mL Stock Solution:

    • Aseptically dissolve 10 mg of PDL in 10 mL of sterile water.

    • Filter-sterilize the solution using a 0.22 µm filter.

    • Aliquot the stock solution into sterile polypropylene (B1209903) vials and store at -20°C for long-term storage or at 4°C for up to one month.[5]

  • Prepare a Working Solution (e.g., 50 µg/mL):

    • Thaw an aliquot of the 1 mg/mL PDL stock solution.

    • Dilute the stock solution 1:20 in sterile water or DPBS to achieve a final concentration of 50 µg/mL. For example, add 50 µL of the stock solution to 950 µL of sterile water.

Protocol 2: Coating Culture Vessels with PDL

Materials:

  • PDL working solution (e.g., 50 µg/mL)

  • Sterile culture plates or glass coverslips

  • Sterile distilled water or PBS

  • Laminar flow hood

Procedure:

  • Add a sufficient volume of the PDL working solution to completely cover the culture surface. Refer to the table below for recommended volumes.

  • Incubate at room temperature for 1-2 hours or overnight at 4°C.[5][6]

  • Aspirate the PDL solution.

  • Rinse the surface thoroughly 2-3 times with sterile distilled water or PBS.[2][11] Ensure complete removal of the rinsing solution after the final wash.

  • Allow the coated surface to dry completely in the laminar flow hood (approximately 2 hours).[2]

  • The coated vessels can be used immediately or stored at 4°C for up to two weeks.[2][5]

Table 1: Recommended PDL Working Solution Volumes for Different Culture Vessels

Culture VesselRecommended Volume per Well/Dish
96-well plate50 µL[12]
24-well plate300 µL[12]
12-well plate500 µL
6-well plate1.5 mL[12]
35 mm dish2 mL
60 mm dish5 mL

Visual Guides

PDL_Optimization_Workflow cluster_prep Preparation cluster_coating Coating & Culture cluster_assessment Assessment cluster_analysis Analysis & Decision prep_pdl Prepare PDL Stock (1 mg/mL) dilute_pdl Dilute to Working Concentrations (e.g., 10, 20, 50, 100 µg/mL) prep_pdl->dilute_pdl coat_plates Coat Plates with Different PDL Concentrations dilute_pdl->coat_plates seed_neurons Seed Primary Neurons coat_plates->seed_neurons culture_neurons Culture for Desired Period seed_neurons->culture_neurons assess_attachment Assess Attachment & Morphology (Microscopy) culture_neurons->assess_attachment assess_viability Assess Viability (e.g., Live/Dead Assay) culture_neurons->assess_viability analyze_results Analyze Results assess_attachment->analyze_results assess_viability->analyze_results optimal_conc Determine Optimal PDL Concentration analyze_results->optimal_conc Good Results troubleshoot Troubleshoot Issues (Clumping, Detachment, Toxicity) analyze_results->troubleshoot Poor Results troubleshoot->dilute_pdl Adjust Concentration

Caption: Workflow for optimizing PDL concentration.

Troubleshooting_Logic cluster_symptoms Identify Primary Symptom cluster_solutions1 Solutions for Poor Attachment cluster_solutions2 Solutions for Clumping cluster_solutions3 Solutions for Toxicity start Observe Poor Neuronal Culture symptom1 Poor Attachment/ Detachment start->symptom1 symptom2 Cell Clumping start->symptom2 symptom3 Low Viability/ Toxicity start->symptom3 sol1a Increase PDL Concentration symptom1->sol1a sol1b Increase Incubation Time symptom1->sol1b sol1c Ensure Thorough Rinsing symptom1->sol1c sol1d Check PDL Quality/MW symptom1->sol1d sol2a Ensure Even Coating symptom2->sol2a sol2b Optimize Seeding Density symptom2->sol2b sol2c Check Cell Dissociation symptom2->sol2c sol3a Decrease PDL Concentration symptom3->sol3a sol3b Verify Thorough Rinsing symptom3->sol3b sol3c Use Sterile, Endotoxin-Free Reagents symptom3->sol3c

Caption: Troubleshooting logic for common PDL-related issues.

References

preventing cell death from toxic poly-D-lysine coating

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Poly-D-Lysine (PDL) as a coating for cell culture, with a focus on preventing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: Why are my cells dying after being plated on a PDL-coated surface?

The most common cause of cell death is the presence of residual, unbound PDL on the culture surface.[1][2] Free PDL in the medium is toxic to cells. This issue is typically resolved by implementing a thorough rinsing protocol after coating and before seeding the cells.

Q2: What is the mechanism of PDL-induced cell toxicity?

PDL is a synthetic polymer with a high positive charge. This strong cationic nature allows it to interact with and disrupt the negatively charged cell membrane, which can lead to cytotoxicity.[3][4][5] In some cell types, such as THP-1 monocytes, poly-lysine has been shown to induce pyroptosis, a form of inflammatory programmed cell death, through the activation of the NLRP3 inflammasome.[6][7]

Q3: Is there a difference between Poly-D-Lysine (PDL) and Poly-L-Lysine (PLL)?

Both PDL and PLL are used to promote cell adhesion. The key difference is their susceptibility to enzymatic degradation. PDL, being the synthetic D-isomer, is resistant to proteases secreted by cells, making it ideal for long-term cultures.[5] PLL, the L-isomer, can be degraded over time, which may not be suitable for extended experiments.[5] While both can be toxic if not rinsed properly, some studies suggest certain cell types may show differential viability on the two isomers.[8][9]

Q4: What is the recommended concentration and molecular weight for PDL coating?

The optimal concentration and molecular weight depend on the cell type.[2][10]

  • Concentration: A typical working concentration range is 50-100 µg/mL.[2][11]

  • Molecular Weight (MW): PDL with a MW greater than 30,000 Da is generally effective for promoting cell adhesion.[12] A common range is 70,000-150,000 Da, which offers a good balance between viscosity for easy handling and a sufficient number of binding sites for cell attachment.[10][13] Higher molecular weight polymers (>300,000 Da) have more binding sites but result in more viscous solutions.[13]

Q5: My PDL solution looks cloudy or has formed crystals. Can I still use it?

If you observe crystals, particularly when diluting PDL in phosphate-buffered saline (PBS), it may be due to the salts in the buffer. It is often recommended to dissolve and dilute PDL in sterile, tissue culture grade water to avoid this issue. If the coating appears uneven, pre-treating the glass with an acid wash may help ensure a more uniform coating.

Troubleshooting Guide

This guide addresses specific problems you may encounter with PDL coating.

Problem Potential Cause Recommended Solution
Widespread Cell Death/Detachment Shortly After Seeding Residual PDL Toxicity: Incomplete removal of unbound PDL solution from the coated surface.[1][2]Thorough Rinsing: After aspirating the PDL solution, rinse the surface meticulously 3-4 times with a generous volume of sterile distilled water or PBS. Ensure complete removal of the rinse solution after the final wash.[2]
Incorrect PDL Concentration: The concentration used may be too high for your specific cell type.Optimize Concentration: Perform a titration experiment to determine the lowest effective concentration of PDL that promotes attachment without causing toxicity for your cell line. See the "Protocol for Optimizing PDL Coating Concentration" below.
Uneven Cell Distribution or Clumping Non-uniform Coating: The PDL solution did not cover the entire surface, or it dried out unevenly.Ensure Complete Coverage: Use a sufficient volume of PDL solution to cover the entire growth surface. Gently rock the vessel to distribute the solution evenly.[2] Let the surface air-dry completely in a sterile hood before seeding cells.
Cells Attach Initially but Detach Over Time Use of Poly-L-Lysine (PLL): If using PLL, it may be enzymatically degraded by cell-secreted proteases.Switch to Poly-D-Lysine (PDL): For long-term cultures, use PDL as it is resistant to enzymatic degradation.[5]
Sub-optimal Coating: The incubation time or concentration was insufficient for robust attachment.Increase Incubation Time/Concentration: Try incubating the PDL solution for a longer period (e.g., overnight at 4°C) or moderately increasing the concentration within the recommended range.

Quantitative Data on Poly-Lysine Cytotoxicity

The toxicity of poly-lysine is concentration-dependent. Below are summaries of data from published studies.

Table 1: Effect of Poly-D-Lysine (PDL) Complexed with Plasmid DNA on Cell Viability

This table is adapted from a study evaluating PDL as a gene transfer agent. It demonstrates the impact of increasing amounts of PDL on the viability of different cell lines over 144 hours. While used for transfection, the data illustrates the inherent dose-dependent toxicity of PDL.

Cell LinePlasmid:PDL Ratio (w/w)% Cell Viability (Relative to Control) at 144h
SH-SY5Y 1:2~85%
1:4~60%
HeLa 1:2~75%
1:4~50%
3T3 1:2~80%
1:4~55%
Data is estimated from Figure 3 of "Evaluation and Optimization of Poly-d-Lysine as a Non-Natural Cationic Polypeptide for Gene Transfer in Neuroblastoma Cells," Pharmaceutics (2021).[1]

Table 2: In Vitro Cytotoxicity of Poly-L-Lysine (PLL) on Various Cancer Cell Lines

This table shows the half-maximal inhibitory concentration (IC50), which is the concentration of PLL required to inhibit the growth of 50% of the cells.

Cell LineIC50 of PLL (µM)
K562 (Human Chronic Myelogenous Leukemia)3.36 ± 0.16
U937 (Human Histiocytic Lymphoma)3.53 ± 0.17
B16F10 (Mouse Melanoma)6.04 ± 0.3
A549 (Human Lung Carcinoma)8.23 ± 0.41
Source: "Poly-L-Lysine Inhibits Tumor Angiogenesis and Induces Apoptosis in Ehrlich Ascites Carcinoma and in Sarcoma S-180 Tumor," Asian Pacific Journal of Cancer Prevention (2017).

Experimental Protocols

Protocol 1: Standard Coating of Cultureware with Poly-D-Lysine

This protocol provides a general procedure for coating plastic or glass culture vessels.

  • Reconstitution & Dilution: Aseptically dilute the PDL stock solution to the desired final concentration (e.g., 50 µg/mL) using sterile, tissue culture grade water.

  • Coating: Add a sufficient volume of the diluted PDL solution to the culture vessel to completely cover the growth surface (e.g., 1.5 mL for a 6-well plate well). Gently swirl to ensure even distribution.

  • Incubation: Incubate the vessel at room temperature (RT) for 1 hour. Alternatively, for some applications, incubation can be done at 37°C for 1-2 hours or overnight at 4°C.

  • Aspiration: Carefully aspirate the PDL solution from the vessel.

  • Rinsing (Critical Step): Wash the surface 3-4 times with a large volume of sterile distilled water or PBS. Aspirate the liquid completely after each wash.

  • Drying: Allow the coated surface to dry completely by leaving it uncovered in a sterile laminar flow hood for at least 2 hours.

  • Storage: The coated, sterile vessels can be used immediately or stored at 4°C for up to two weeks. Ensure they are well-sealed to maintain sterility.

Protocol 2: Optimizing PDL Coating Concentration for a New Cell Type

  • Prepare Serial Dilutions: Prepare a range of PDL working solutions from a sterile stock, for example: 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and a no-PDL control (sterile water only).

  • Coat Wells: Coat several wells of a multi-well plate (e.g., a 24-well plate) with each concentration, following the Standard Coating Protocol (Protocol 1). Be sure to label each condition clearly.

  • Cell Seeding: Seed your cells in each well at your standard density.

  • Incubation & Observation: Culture the cells for 24-48 hours. Observe cell attachment, morphology, and viability under a microscope at regular intervals. Look for signs of stress or cell death (e.g., rounding, floating cells).

  • Viability Assay: Perform a quantitative cell viability assay (e.g., MTT, PrestoBlue™, or Trypan Blue exclusion) to determine the percentage of viable cells in each condition.

  • Analysis: Compare the results across all concentrations. The optimal concentration is the lowest one that provides maximal cell attachment and spreading without a significant decrease in cell viability compared to the control.

Visualizations

Diagram 1: Troubleshooting Workflow for PDL-Induced Cell Death

PDL_Troubleshooting start Start: Cells are dying on PDL-coated surface check_rinse Was the surface rinsed ≥3 times with sterile water/PBS after coating? start->check_rinse rinse_protocol Implement thorough rinsing: 1. Aspirate all PDL solution. 2. Wash 3-4 times with sterile water. 3. Ensure complete removal of final wash. check_rinse->rinse_protocol No check_concentration Is the PDL concentration optimized for your cell type? check_rinse->check_concentration Yes end_success Problem Solved: Healthy, adherent cells rinse_protocol->end_success optimize_protocol Perform concentration titration. (See Protocol 2) Test 10-100 µg/mL range. check_concentration->optimize_protocol No check_coating Was the coating uniform and the surface completely dry before seeding? check_concentration->check_coating Yes optimize_protocol->end_success coating_protocol Improve coating technique: 1. Use sufficient volume to cover surface. 2. Rock gently to ensure even spread. 3. Air-dry completely in hood (≥2 hrs). check_coating->coating_protocol No consider_alternative Consider alternative coatings: - Poly-L-Ornithine - Fibronectin - Laminin - Matrigel check_coating->consider_alternative Yes coating_protocol->end_success consider_alternative->end_success

Caption: A step-by-step workflow for troubleshooting common causes of PDL-induced cytotoxicity.

Diagram 2: Proposed Signaling Pathway for Cationic Polymer-Induced Pyroptosis

Pyroptosis_Pathway cluster_cell Cell Interior pdl Excess Cationic Polymer (e.g., Poly-Lysine) endocytosis Endocytosis pdl->endocytosis lysosome Lysosome endocytosis->lysosome rupture Lysosomal Rupture & Release of Cathepsins lysosome->rupture nlrp3 NLRP3 Inflammasome Assembly rupture->nlrp3 Activation active_caspase1 Active Caspase-1 nlrp3->active_caspase1 Cleavage caspase1 Pro-Caspase-1 caspase1->active_caspase1 cleaved_gsdmd Cleaved GSDMD-N active_caspase1->cleaved_gsdmd Cleavage active_il1b Active IL-1β (Released) active_caspase1->active_il1b Cleavage gsdmd Gasdermin-D (GSDMD) gsdmd->cleaved_gsdmd pore Pore Formation in Cell Membrane cleaved_gsdmd->pore pyroptosis Pyroptosis (Lytic Cell Death) pore->pyroptosis pyroptosis->active_il1b Release il1b Pro-IL-1β il1b->active_il1b

Caption: Mechanism of cell death via NLRP3 inflammasome activation by cationic polymers.[6][7]

References

Technical Support Center: D-Lysine Containing Peptide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with D-Lysine containing peptides.

Introduction: The this compound Challenge

While the incorporation of D-amino acids, such as this compound, can be a strategic modification to enhance peptide stability against proteolytic degradation, it can also introduce challenges related to solubility. This compound, like its L-counterpart, is a basic and hydrophilic amino acid, which generally aids in aqueous solubility. However, its unnatural chirality can alter the peptide's secondary structure, potentially disrupting predictable folding patterns and sometimes leading to aggregation. Despite this, the fundamental principles governing peptide solubility remain the primary guide for troubleshooting. Key factors include the peptide's overall amino acid composition, net charge, hydrophobicity, and length.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound containing peptide insoluble in water, even though Lysine is hydrophilic?

A1: Several factors beyond the presence of a single hydrophilic residue determine a peptide's solubility.

  • High Hydrophobicity: If the peptide sequence contains a high percentage (>50%) of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine), it will likely have poor aqueous solubility, regardless of the presence of this compound.

  • Net Charge is Zero: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. Your this compound peptide might be at or near its pI at the pH of water.

  • Secondary Structure: The D-amino acid can influence the formation of secondary structures. While sometimes D-amino acids disrupt aggregation, in other contexts, they might promote the formation of insoluble β-sheets or other aggregates.

  • Peptide Length: Longer peptide chains have a greater tendency to aggregate and precipitate from solution.

Q2: How do I predict the best starting solvent for my this compound peptide?

A2: The best approach is to calculate the peptide's net charge at a neutral pH (around 7.0).

  • Assign a value of +1 to each basic residue (Lysine, Arginine, Histidine) and the N-terminus.

  • Assign a value of -1 to each acidic residue (Aspartic Acid, Glutamic Acid) and the C-terminus.

  • Sum the values to get the overall net charge.

    • Positive Net Charge (Basic Peptide): The peptide should be soluble in acidic conditions. Start with sterile water, and if that fails, try a dilute acidic solution like 10% acetic acid.

    • Negative Net Charge (Acidic Peptide): The peptide should be soluble in basic conditions. Start with sterile water, and if that fails, try a dilute basic solution like 0.1 M ammonium (B1175870) bicarbonate.

    • Zero Net Charge (Neutral Peptide): These are often hydrophobic and may require an organic solvent. Start with a small amount of an organic solvent like DMSO or DMF, then dilute with an aqueous buffer.

Q3: Can I use sonication or heat to help dissolve my peptide?

A3: Yes, both methods can be effective but should be used with caution.

  • Sonication: A brief period of sonication can help break up aggregates and enhance dissolution. It is a recommended step before moving to a stronger solvent.

  • Heating: Gently warming the solution can increase the solubility of some peptides. However, excessive heat can cause peptide degradation or denaturation, so this should be done carefully.

Q4: My peptide dissolves in DMSO but precipitates when I add it to my aqueous buffer. What should I do?

A4: This is a common issue for highly hydrophobic peptides. It indicates that you have exceeded the peptide's solubility limit in the final buffer.

  • Method: Dissolve the peptide in the minimum possible volume of 100% DMSO. Then, add this concentrated stock solution dropwise into the stirring aqueous buffer. If turbidity appears, you have reached the solubility limit.

  • Re-dissolving: If significant precipitation occurs, you may need to lyophilize the peptide again and attempt to dissolve it in a different solvent system or at a lower final concentration.

Q5: Are there any solvents I should avoid?

A5: Yes. For peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), avoid using DMSO as it can oxidize the side chains. For Cys-containing peptides, DMF is a recommended alternative to DMSO. Also, avoid using basic solutions for peptides with Cysteine, as a pH above 7 can promote the rapid oxidation of thiols into disulfide bonds.

Troubleshooting Guide

If your this compound containing peptide is not dissolving, follow this systematic approach. It is highly recommended to perform a solubility test on a small aliquot of the peptide before dissolving the entire sample.

Technical Support Center: D-Lysine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered when using D-Lysine during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues observed during your experiments.

Issue 1: Unexpected Mass Increase in Final Peptide

Problem: My final peptide has a higher mass than expected, often corresponding to the mass of one or more additional amino acid residues. For example, a mass increase of 128 Da is observed, corresponding to an extra lysine (B10760008) residue.[1]

Possible Cause: This issue is most often caused by the formation of a branched peptide.[2] The ε-amino group on the this compound side chain is nucleophilic and, if not properly protected, can react with the activated carboxyl group of an incoming amino acid.[3] This leads to the peptide chain branching at the lysine residue.

Solution:

  • Verify Protecting Group Stability: Ensure the chosen side-chain protecting group for this compound is stable under the N-terminal deprotection conditions used in your synthesis protocol.[2] For Fmoc/tBu chemistry, the Boc group is standard and stable to piperidine (B6355638).[1] For Boc/Bzl chemistry, the 2-Cl-Z group is a robust choice, stable to repeated TFA treatments.[1][2]

  • Ensure Complete Coupling of Protecting Group: Confirm that the ε-amino group was fully protected on the this compound monomer before its incorporation into the peptide. Use high-quality, pre-protected amino acid derivatives.

  • Optimize Deprotection Steps: Avoid harsh conditions that could prematurely cleave the side-chain protecting group. For instance, prolonged exposure to strong bases or acids beyond the recommended protocol times can lead to partial deprotection.

  • Characterize Raw Materials: If the problem persists, consider analytical validation of the Fmoc-D-Lys(protecting group)-OH raw material to ensure its purity and integrity.

Troubleshooting Workflow: Identifying the Source of a Side Product

The following workflow can help diagnose the origin of unexpected side products during peptide synthesis involving this compound.

G start Start: Unexpected Peak in HPLC/MS mass_check Determine Mass of Side Product start->mass_check mass_lys Mass = Target + 128 Da (or other AA mass)? mass_check->mass_lys mass_deletion Mass = Target - 128 Da? mass_check->mass_deletion mass_other Other Mass Discrepancy? mass_check->mass_other mass_lys->mass_deletion No branching Diagnosis: Branched Peptide Cause: Inadequate Lysine side-chain (ε-amino) protection. mass_lys->branching Yes mass_deletion->mass_other No incomplete_coupling Diagnosis: Deletion Peptide Cause: Incomplete coupling of this compound. mass_deletion->incomplete_coupling Yes other_reaction Diagnosis: Other Side Reaction (e.g., modification by scavenger, incomplete deprotection). mass_other->other_reaction Yes solution_branching Solution: 1. Verify Lys(PG) stability. 2. Check quality of AA derivative. 3. Avoid harsh deprotection conditions. branching->solution_branching solution_coupling Solution: 1. Double couple this compound residue. 2. Use a stronger coupling reagent. 3. Monitor coupling with Ninhydrin test. incomplete_coupling->solution_coupling solution_other Solution: 1. Review cleavage cocktail composition. 2. Optimize scavenger choice and amount. 3. Extend final deprotection time. other_reaction->solution_other

Caption: Troubleshooting workflow for this compound side reactions.

Frequently Asked Questions (FAQs)

Q1: Which side-chain protecting group should I use for this compound?

A1: The choice depends entirely on your overall synthetic strategy.[1] An orthogonal protection strategy, where the side-chain and N-α protecting groups are removed under different conditions, is crucial for success.[4][5]

  • For standard Fmoc/tBu SPPS: The tert-Butoxycarbonyl (Boc) group is the most common and recommended choice (Fmoc-D-Lys(Boc)-OH). It is completely stable to the mild base (e.g., 20% piperidine in DMF) used for removing the Fmoc group at each cycle but is cleanly removed during the final cleavage with strong acid (e.g., Trifluoroacetic acid - TFA).[1]

  • For standard Boc/Bzl SPPS: The 2-Chlorobenzyloxycarbonyl (2-Cl-Z) group is a standard choice (Boc-D-Lys(2-Cl-Z)-OH). It is stable to the mild acid (e.g., 50% TFA in DCM) used for Boc group removal but is cleaved by very strong acids like hydrofluoric acid (HF).[1][2]

  • For selective side-chain modification: If you plan to modify the lysine side chain on the resin (e.g., for cyclization or labeling), you need a protecting group that can be removed orthogonally to both the N-terminal protection and other side-chain protections. Common choices include:

    • Dde or ivDde: Removed with 2% hydrazine (B178648) in DMF.[6]

    • Mtt: Removed with a very mild acid like 1% TFA in DCM.[2][6]

    • Alloc: Removed using a palladium catalyst.[2]

Q2: I suspect guanidinylation of my this compound residue. How can I confirm this and prevent it?

A2: Guanidinylation is the conversion of the primary amine on the lysine side chain into a guanidinium (B1211019) group, forming a homoarginine residue. This results in a mass increase of 42.02 Da.

Confirmation:

  • Mass Spectrometry: Look for a +42 Da mass shift in your product.

  • Tandem MS (MS/MS): Fragmentation analysis can pinpoint the modification to the this compound residue.

Prevention: This is typically not a spontaneous side reaction unless a guanidinylating reagent is present. It is usually a deliberate modification.[7] If you are observing this unexpectedly, check the following:

  • Reagent Contamination: Ensure that no guanidinylating reagents (e.g., 1H-Pyrazole-1-carboxamidine, O-Methylisourea) have contaminated your synthesis reagents.[7][8]

  • Starting Material Impurity: Verify the purity of your amino acid monomers and other reagents.

  • Arginine Contamination: In rare cases, contamination of your this compound monomer with D-Arginine could be the source.

If guanidinylation is desired, it is performed as a specific post-synthetic modification step on-resin after selective deprotection of the lysine side chain.[9]

Q3: How can I minimize the risk of racemization when coupling the this compound residue?

A3: While D-amino acids are used to create specific stereochemistry, racemization of the preceding L-amino acid on the resin can be a concern during the coupling of the incoming this compound. To suppress this:

  • Use Additives: The addition of 1-Hydroxybenzotriazole (HOBt) or OxymaPure® to carbodiimide-mediated coupling reactions is highly effective at minimizing racemization.[1]

  • Choose Appropriate Coupling Reagents: Aminium/phosphonium-based reagents like HBTU, HATU, and PyBOP generally lead to lower levels of racemization compared to using a carbodiimide (B86325) (e.g., DIC) alone.[1]

  • Control the Base: When using Fmoc chemistry, the choice and amount of base are critical. For residues prone to racemization, a weaker base like N-methylmorpholine (NMM) or collidine is preferable to a stronger, more sterically hindered base like N,N-Diisopropylethylamine (DIPEA).[1]

Protecting Group Selection Logic

The diagram below illustrates the decision-making process for selecting a suitable side-chain protecting group for this compound based on the synthetic goal.

G start What is the Synthetic Goal? goal1 Standard Linear Peptide Synthesis start->goal1 goal2 On-Resin Side-Chain Modification (e.g., Labeling, Cyclization) start->goal2 strategy_q Which SPPS Strategy? goal1->strategy_q orthogonal_q What Deprotection Condition is Required? goal2->orthogonal_q fmoc_strat Fmoc/tBu Strategy strategy_q->fmoc_strat Fmoc boc_strat Boc/Bzl Strategy strategy_q->boc_strat Boc pg_boc Use Fmoc-D-Lys(Boc)-OH fmoc_strat->pg_boc pg_clz Use Boc-D-Lys(2-Cl-Z)-OH boc_strat->pg_clz cond_hydrazine Mild Base (Hydrazine) orthogonal_q->cond_hydrazine cond_mild_acid Very Mild Acid (1% TFA) orthogonal_q->cond_mild_acid cond_pd Palladium Catalyst orthogonal_q->cond_pd pg_dde Use Fmoc-D-Lys(Dde)-OH or Fmoc-D-Lys(ivDde)-OH cond_hydrazine->pg_dde pg_mtt Use Fmoc-D-Lys(Mtt)-OH cond_mild_acid->pg_mtt pg_alloc Use Fmoc-D-Lys(Alloc)-OH cond_pd->pg_alloc

Caption: Decision tree for this compound side-chain protection.

Data Presentation

Table 1: Comparison of Common this compound Side-Chain Protecting Groups (Fmoc Strategy)
Protecting GroupAbbreviationDeprotection ReagentStabilityUse Case
tert-ButoxycarbonylBoc>50% TFA (e.g., cleavage cocktail)Stable to 20% PiperidineStandard synthesis[1]
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFStable to Piperidine and TFAOrthogonal modification[6][9]
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2-10% Hydrazine in DMFStable to Piperidine and TFA; more sterically hindered than DdeOrthogonal modification, reduced migration vs. Dde[2][6]
4-MethyltritylMtt1% TFA in DCM + Scavengers (TIS)Stable to PiperidineOrthogonal modification with hyper-acid lability[2][6]
AllyloxycarbonylAllocPd(PPh₃)₄ / ScavengerStable to Piperidine and TFAOrthogonal modification[2]
Table 2: Common TFA Cleavage Cocktails for Final Deprotection
Cocktail NameCompositionApplication Notes
Reagent K [10]TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides containing sensitive residues like Cys, Met, Trp.
TFA / TIS / H₂O TFA / Triisopropylsilane / Water (95:2.5:2.5)A very common and effective general-purpose cocktail. TIS is a carbonium ion scavenger.[1]
TFA / EDT / H₂O TFA / Ethanedithiol / Water (95:2.5:2.5)Good for scavenging trityl groups from Cys(Trt) residues.
TFA / DCM TFA / Dichloromethane (e.g., 95:5 or 50:50)Used for cleavage from hyper-acid sensitive resins (e.g., 2-Cl-Trt) where side-chain protecting groups (like Boc) are intended to remain intact.

Experimental Protocols

Protocol 1: Standard Fmoc N-Terminal Deprotection

This protocol describes the removal of the Fmoc group from the N-terminus of the growing peptide chain.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.[1]

  • Drain: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.[1]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.[1]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct. The resin is now ready for the next coupling step.

Protocol 2: Selective Removal of the Dde Protecting Group

This protocol is for the selective deprotection of a D-Lys(Dde)-OH side chain on the solid support.

  • N-Terminal Protection: Ensure the N-terminal α-amino group is protected (e.g., with a Boc group) to prevent side reactions, as hydrazine can also slowly remove the Fmoc group.[2]

  • Resin Washing: Wash the peptide-resin thoroughly with DMF.

  • Dde Cleavage: Prepare a solution of 2% hydrazine hydrate (B1144303) in DMF. Add this solution to the resin.

  • Reaction: Agitate the mixture at room temperature. The reaction is typically complete in 5-15 minutes. Monitor the reaction by taking a small sample of the resin, washing it, and performing a Kaiser test (a positive test indicates a free primary amine).

  • Repeat if Necessary: Drain and repeat the treatment with fresh reagent for another 5-15 minutes to ensure complete removal.

  • Thorough Washing: Drain the hydrazine solution and wash the resin extensively with DMF (at least 5-7 times) to remove all traces of hydrazine before proceeding with the side-chain modification.

Protocol 3: Final Peptide Cleavage and Deprotection (General)

This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups (including Lys(Boc)).

  • Resin Preparation: Wash the fully synthesized peptide-resin with Dichloromethane (DCM) (3 times) and dry it under a vacuum for at least 1 hour.[1]

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail (see Table 2). A common choice is TFA/TIS/H₂O (95:2.5:2.5).[1] Caution: TFA is highly corrosive.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[10]

  • Agitation: Agitate the slurry at room temperature for 2-3 hours.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate). A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers and organic impurities.

  • Drying: Dry the crude peptide pellet under a vacuum to yield the final product, which can then be purified by HPLC.

References

Technical Support Center: Optimizing HPLC Purification of D-Lysine Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of D-Lysine modified peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during HPLC purification of these specific peptide molecules.

Frequently Asked Questions (FAQs)

Q1: How does the incorporation of a this compound residue affect my peptide's retention time in reversed-phase HPLC (RP-HPLC)?

A1: The incorporation of a D-amino acid, such as this compound, can lead to changes in the peptide's secondary structure compared to its all L-amino acid counterpart.[1] This alteration in conformation can affect the peptide's overall hydrophobicity and its interaction with the stationary phase, potentially leading to a different retention time. While a full D-isomer (enantiomer) of a peptide would have the same hydrophilicity as the L-isomer, a mixed D/L peptide (diastereomer) will have different physicochemical properties.[1] Therefore, it is not uncommon to observe a shift in retention time, but the direction and magnitude of this shift are difficult to predict without experimental data.

Q2: What is the recommended starting point for developing an HPLC purification method for a this compound modified peptide?

A2: A good starting point for method development is to use a standard reversed-phase C18 column and a generic gradient.[2] A typical mobile phase system consists of:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[2]

A broad scouting gradient, such as 5% to 95% B over 40-60 minutes, can be used to determine the approximate elution time of your peptide.[3] From there, you can optimize the gradient to improve resolution.

Q3: My this compound modified peptide is showing poor peak shape (e.g., tailing or broadening). What are the likely causes and solutions?

A3: Poor peak shape is a common issue in peptide purification. Several factors can contribute to this problem:

  • Secondary Interactions: The basic side chain of lysine (B10760008) can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing. Using a high-purity silica (B1680970) column and a mobile phase modifier like TFA can help to minimize these interactions.[4] TFA acts as an ion-pairing agent, masking the silanol groups and improving peak shape.[5]

  • Peptide Aggregation: Hydrophobic peptides, or those with specific sequences, can be prone to aggregation, resulting in broad peaks. To mitigate this, you can try altering the sample solvent by adding a small amount of organic solvent like DMSO or DMF to the sample before injection, followed by dilution with the initial mobile phase.[3]

  • Sub-optimal Gradient: A steep gradient may not allow for sufficient interaction with the stationary phase, leading to peak broadening.[6] Employing a shallower gradient around the elution point of your peptide can significantly improve peak sharpness.[6]

  • Column Temperature: Lower temperatures can increase mobile phase viscosity and slow mass transfer, contributing to broader peaks. Increasing the column temperature (e.g., to 40-50 °C) can often lead to sharper peaks.[7]

Q4: I am observing low recovery of my this compound modified peptide after purification. What steps can I take to improve the yield?

A4: Low recovery can be attributed to several factors:

  • Poor Solubility: The peptide may not be fully dissolved in the injection solvent or could be precipitating on the column. Ensure your peptide is fully dissolved before injection. If solubility is an issue, consider using a stronger solvent for dissolution, such as a small amount of DMSO, before diluting with the mobile phase.[3]

  • Irreversible Adsorption: The peptide might be irreversibly binding to the column or other parts of the HPLC system.[6] Using a well-maintained, high-quality column and passivating the HPLC system can help.

  • Peptide Instability: The peptide may be degrading during the purification process, especially if the mobile phase pH is not optimal. Ensure the pH of your mobile phase is compatible with your peptide's stability.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC purification of this compound modified peptides.

Issue Potential Cause Recommended Solution
Poor Resolution/Co-eluting Impurities The gradient is too steep.Decrease the gradient slope around the elution point of the target peptide. A change of 1% B per minute is a good starting point for optimization.[8]
The mobile phase composition is not optimal.Try a different mobile phase modifier (e.g., formic acid instead of TFA), which can alter selectivity. Adjusting the pH of the mobile phase can also significantly impact the separation of peptides with ionizable side chains like lysine.
Incorrect column chemistry.If using a C18 column, consider trying a C8 or a phenyl-hexyl column for different selectivity.
Broad Peaks Peptide is aggregating.Dissolve the sample in a small amount of an organic solvent like DMSO before diluting with the mobile phase.[3]
The gradient is too steep.Use a shallower gradient.[6]
Low column temperature.Increase the column temperature to 40-50°C to improve peak shape.[7]
Peak Tailing Secondary interactions with the stationary phase.Ensure the use of an ion-pairing agent like TFA (0.1%) in your mobile phase.[4] Use a high-purity silica column.
Column overload.Reduce the amount of sample injected onto the column.
Low Yield Peptide precipitation.Ensure the peptide is fully dissolved in the injection solvent. Consider changing the solvent composition.[3]
Irreversible adsorption.Use a biocompatible HPLC system or passivate the system with a strong acid.[6] Try a different column.
Ghost Peaks Contamination from the previous run.Implement a thorough column wash with a high percentage of organic solvent after each run.
Impurities in the mobile phase.Use high-purity solvents and freshly prepared mobile phases.

Experimental Protocols

General Protocol for Analytical RP-HPLC of a this compound Modified Peptide
  • Sample Preparation:

    • Dissolve the crude or purified peptide in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.[3]

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[3]

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size).[4]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or 220 nm.[3]

    • Injection Volume: 10-20 µL.[3]

    • Gradient: A typical starting gradient is 5% to 95% B over 20-30 minutes.[3] This should be optimized based on the hydrophobicity of the peptide.

General Protocol for Preparative RP-HPLC of a this compound Modified Peptide
  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of a strong organic solvent like DMSO if necessary, then dilute with Mobile Phase A to a suitable concentration (e.g., 1-10 mg/mL).[3] Ensure the final solution is clear.

  • HPLC Method:

    • Column: Preparative C18 reversed-phase column (e.g., 21.2 mm ID).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 10-20 mL/min (will vary with column dimensions).[3]

    • Detection: UV at 214 nm or 220 nm.

    • Gradient: Start with a shallow gradient based on the analytical run, for example, from 5% to 95% B over 40-60 minutes.[3]

    • Fraction Collection: Collect fractions corresponding to the main peak of interest.

    • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

    • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification dissolve Dissolve Crude Peptide filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto HPLC Column filter->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product final_product lyophilize->final_product Pure Peptide

Caption: A typical experimental workflow for the purification of this compound modified peptides.

troubleshooting_logic cluster_gradient Gradient Optimization cluster_column Column & Conditions start Poor Resolution? shallow_gradient Decrease Gradient Slope start->shallow_gradient Yes end Resolution Improved start->end No change_modifier Change Mobile Phase Modifier (e.g., Formic Acid) shallow_gradient->change_modifier Still Poor? change_temp Adjust Column Temperature change_modifier->change_temp Still Poor? change_column Try Different Column Chemistry (C8, Phenyl) change_temp->change_column Still Poor? change_column->end

Caption: A logical troubleshooting workflow for addressing poor resolution in peptide HPLC.

References

Technical Support Center: Enzymatic D-Lysine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic production of D-Lysine.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the this compound yield significantly lower than the theoretical maximum (around 50%)?

Possible Causes:

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme(s) being used.

  • Low Enzyme Activity or Stability: The enzyme preparation may have low specific activity, or it may be losing activity over the course of the reaction.

  • Incomplete Racemization: If starting from L-Lysine, the conversion to a racemic mixture of DL-Lysine may be inefficient.

  • Inefficient L-Lysine Degradation: The enzyme responsible for selectively removing L-Lysine from the racemic mixture may not be functioning optimally.

  • Presence of Inhibitors: The reaction mixture may contain substances that inhibit one or both enzymes.

Troubleshooting Steps:

  • Verify and Optimize Reaction Conditions: Ensure the pH and temperature are optimal for your specific enzymes. For example, a two-enzyme system using lysine (B10760008) racemase from Proteus mirabilis and lysine decarboxylase may have an optimal pH around 6.0 to 7.0 and a temperature of approximately 37°C[1]. Refer to the enzyme's specification sheet or relevant literature for optimal conditions.

  • Assess Enzyme Activity: Perform an enzyme activity assay for both the lysine racemase and the L-lysine degrading enzyme before and after the production run to check for activity loss.

  • Monitor Racemization: Take time-course samples during the racemization step and analyze the enantiomeric composition using HPLC to confirm complete conversion of L-Lysine to DL-Lysine.

  • Evaluate L-Lysine Degradation: Similarly, monitor the concentration of both L- and this compound during the degradation step to ensure the L-isomer is being efficiently removed.

  • Identify Potential Inhibitors: Analyze the composition of your substrate and buffer for known enzyme inhibitors. Some enzymes in the lysine biosynthesis pathway can be inhibited by the end product, lysine, though this is more of a concern in microbial fermentation for L-lysine production[2][3][4].

Q2: The enantiomeric excess (e.e.) of the final this compound product is below the desired purity (>99%). What could be the cause?

Possible Causes:

  • Incomplete Removal of L-Lysine: The enzyme responsible for degrading L-Lysine may not have gone to completion.

  • Low Specificity of the L-Lysine Degrading Enzyme: The enzyme may have some activity towards this compound, leading to its partial degradation.

  • Suboptimal Conditions for the Degradation Step: The reaction conditions may not be ideal for the L-lysine degrading enzyme, leading to reduced efficiency.

Troubleshooting Steps:

  • Increase Reaction Time or Enzyme Concentration: Extend the duration of the L-Lysine degradation step or increase the concentration of the degrading enzyme to ensure complete removal of the L-isomer.

  • Verify Enzyme Specificity: Characterize the substrate specificity of your L-lysine degrading enzyme to confirm its high selectivity for the L-enantiomer.

  • Optimize Degradation Conditions: Fine-tune the pH, temperature, and any required cofactors for the L-lysine degradation step to maximize its efficiency and specificity. For instance, lysine decarboxylase activity is highest at pH 6.0 and can be enhanced by the addition of pyridoxal (B1214274) 5'-phosphate (PLP) and certain metal ions like Fe²⁺[1].

Q3: The reaction rate is very slow, leading to long processing times. How can I improve the kinetics?

Possible Causes:

  • Low Enzyme Concentration or Activity: Insufficient amount of active enzyme will result in a slow reaction.

  • Substrate Concentration: While high substrate concentrations can increase productivity, in some cases, very high concentrations can lead to substrate inhibition. However, for some lysine racemase and decarboxylase systems, no significant substrate inhibition was observed at L-lysine concentrations up to 1710 mmol/L[1].

  • Mass Transfer Limitations: If using immobilized enzymes or whole cells, the diffusion of substrate to the active site and product away from it can be a limiting factor.

Troubleshooting Steps:

  • Increase Biocatalyst Loading: Increase the concentration of the enzyme(s) in the reaction mixture.

  • Optimize Substrate Concentration: While some studies show no substrate inhibition, it is good practice to determine the optimal substrate concentration for your specific enzymatic system[1].

  • Improve Mass Transfer: If using immobilized biocatalysts, ensure adequate mixing to reduce external mass transfer limitations. For whole-cell systems, cell permeabilization can sometimes improve reaction rates by facilitating substrate and product transport across the cell membrane[1][5].

Frequently Asked Questions (FAQs)

Q1: What are the common enzymatic strategies for producing this compound?

The most prevalent and efficient method is a two-enzyme cascade system starting from the readily available and inexpensive L-Lysine[6][7]. This process involves two key steps:

  • Racemization: A lysine racemase is used to convert L-Lysine into a racemic mixture of D- and L-Lysine (DL-Lysine).

  • Asymmetric Degradation: An enzyme that stereoselectively acts on L-Lysine is added to the racemic mixture. This removes the L-isomer, leaving behind the desired this compound with high enantiomeric purity. Common enzymes for this step include L-lysine decarboxylase (which converts L-lysine to cadaverine) or D-amino acid oxidase (which would act on this compound, so an L-amino acid oxidase would be needed for this strategy)[1][8][9][10][11].

Q2: Which enzymes are typically used in the two-enzyme cascade for this compound production?

  • For Racemization: Lysine racemase from organisms like Proteus mirabilis has shown high activity[1][5].

  • For Asymmetric Degradation of L-Lysine: Lysine decarboxylase is commonly employed. This enzyme converts L-Lysine to cadaverine (B124047), which can be separated from this compound[1][5]. Using a crude enzyme preparation of lysine decarboxylase has been shown to be more effective than using whole or permeabilized cells[1][5].

Q3: What are the optimal reaction conditions for enzymatic this compound production?

Optimal conditions are highly dependent on the specific enzymes used. However, for a system employing lysine racemase from P. mirabilis and lysine decarboxylase, the following conditions have been reported to be effective[1]:

ParameterOptimal Value
pH 6.0 - 7.0
Temperature 37 °C
Cofactor (for Lysine Decarboxylase) Pyridoxal 5'-phosphate (PLP) (~0.1 mM)
Metal Ion (for Lysine Decarboxylase) Fe²⁺ (~10 mM)

Q4: How does the initial L-Lysine concentration affect the yield of this compound?

Increasing the initial L-Lysine concentration can lead to a higher final titer of this compound and improved productivity. In one study, increasing the L-Lysine concentration from 680 mmol/L to 1710 mmol/L resulted in an increase in the this compound titer from 287.2 mmol/L to 750.7 mmol/L, with the molar yield remaining high at around 47-49%[1].

Initial L-Lysine (mmol/L)Final this compound (mmol/L)Molar Yield (%)
680287.246.9
1710750.748.8

Q5: What analytical methods are used to monitor the reaction and determine the final product purity?

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used. Specific HPLC methods are required to separate and quantify L-Lysine and this compound and to determine the enantiomeric excess of the this compound product. This often involves using a chiral stationary phase or derivatization with a chiral reagent[12][13][14][15][16].

Experimental Protocols

Protocol 1: Lysine Racemase Activity Assay

This protocol is for determining the activity of lysine racemase by measuring the amount of this compound produced from L-Lysine over time.

Materials:

  • L-Lysine solution (e.g., 200 mM in buffer)

  • Lysine racemase enzyme preparation

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system with a chiral column for separating D- and L-Lysine

Procedure:

  • Pre-warm the reaction buffer and L-Lysine solution to the optimal reaction temperature (e.g., 37°C).

  • In a reaction vessel, combine the reaction buffer and L-Lysine solution.

  • Initiate the reaction by adding a known amount of the lysine racemase preparation.

  • Incubate the reaction at the optimal temperature with gentle agitation.

  • At specific time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.

  • Analyze the quenched samples by HPLC to determine the concentrations of L-Lysine and this compound.

  • Calculate the enzyme activity based on the rate of this compound formation. One unit of activity can be defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.

Protocol 2: Lysine Decarboxylase Activity Assay

This protocol measures the activity of lysine decarboxylase by quantifying the conversion of L-Lysine to cadaverine.

Materials:

  • L-Lysine solution (e.g., 270 mmol/L in buffer)

  • Lysine decarboxylase enzyme preparation (e.g., crude enzyme extract)

  • Reaction buffer (e.g., 200 mmol/L sodium phosphate buffer, pH 6.0)

  • Pyridoxal 5'-phosphate (PLP) solution (e.g., 1.0 mmol/L)

  • Quenching solution (e.g., 1 M HCl)

  • HPLC system for quantifying L-Lysine and cadaverine

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, L-Lysine solution, and PLP solution.

  • Pre-warm the reaction mixture to the optimal temperature (e.g., 37°C).

  • Initiate the reaction by adding the lysine decarboxylase enzyme preparation.

  • Incubate at the optimal temperature with agitation.

  • Take samples at various time points and quench the reaction.

  • Analyze the samples by HPLC to measure the decrease in L-Lysine concentration or the increase in cadaverine concentration.

  • Calculate the enzyme activity. One unit can be defined as the amount of enzyme that converts 1 µmol of L-Lysine per minute[1].

Visualizations

Enzymatic_D_Lysine_Production_Workflow cluster_racemization Step 1: Racemization cluster_degradation Step 2: Asymmetric Degradation L_Lysine L-Lysine (Substrate) Racemase Lysine Racemase L_Lysine->Racemase DL_Lysine DL-Lysine (Racemic Mixture) Racemase->DL_Lysine Degrading_Enzyme L-Lysine Decarboxylase DL_Lysine->Degrading_Enzyme D_Lysine This compound (Product) Degrading_Enzyme->D_Lysine Byproduct Cadaverine (Byproduct) Degrading_Enzyme->Byproduct

Caption: Workflow for the two-enzyme cascade production of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Conditions Verify pH, Temp, Buffer Start->Check_Conditions Check_Enzyme_Activity Assay Enzyme Activity Start->Check_Enzyme_Activity Check_Racemization Monitor Racemization (HPLC) Start->Check_Racemization Check_Degradation Monitor L-Lysine Degradation Start->Check_Degradation Solution_Optimize Optimize Conditions Check_Conditions->Solution_Optimize Suboptimal Solution_New_Enzyme Use Fresh/More Active Enzyme Check_Enzyme_Activity->Solution_New_Enzyme Low Activity Solution_Optimize_Racemase Optimize Racemase Step Check_Racemization->Solution_Optimize_Racemase Incomplete Solution_Optimize_Degradation Optimize Degradation Step Check_Degradation->Solution_Optimize_Degradation Inefficient

Caption: Troubleshooting logic for low this compound yield.

References

stability of D-Lysine in aqueous solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of D-Lysine in aqueous solutions. Below you will find frequently asked questions and troubleshooting advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing aqueous solutions of this compound?

For optimal stability, sterile-filtered aqueous solutions of this compound should be stored at 2-8°C.[1] For long-term storage, it is advisable to prepare aliquots of the solution and store them at -20°C to avoid repeated freeze-thaw cycles.[2] The lyophilized powder form of this compound is best stored desiccated at -20°C.[1]

Q2: What is the expected shelf life of a this compound aqueous solution?

When stored properly at 2-8°C, sterile this compound solutions can be stable for up to two years.[1] If reconstituted from a lyophilized powder, the solution should be used within three months when stored at -20°C.[2] Always refer to the manufacturer's specifications for the most accurate shelf-life information.

Q3: What factors can cause this compound to degrade in an aqueous solution?

Several factors can accelerate the degradation of this compound in solution:

  • Temperature: Elevated temperatures significantly increase the rate of degradation.[3]

  • pH: The rate of degradation can be influenced by the pH of the solution.[4]

  • Light: Exposure to light, especially UV radiation, can potentially induce photodegradation.[3]

  • Moisture: this compound is hygroscopic, and the presence of moisture can lead to chemical degradation and physical changes.[3]

Q4: What are the primary degradation products of this compound in an aqueous solution?

One of the main degradation pathways for lysine (B10760008) in aqueous solutions is intramolecular cyclization, which forms lysine lactam.[4] This conversion follows zero-order reaction kinetics.[4] Other potential degradation pathways, especially under oxidative stress, can lead to the formation of various by-products, including α-ketoacids and carbon dioxide.[5]

Q5: Is there a difference in stability between this compound and L-Lysine solutions?

As enantiomers, this compound and L-Lysine exhibit identical chemical properties in an achiral environment. Therefore, their stability and degradation kinetics in aqueous solutions under the same conditions (temperature, pH, light exposure) are expected to be the same. However, they can be distinguished by chiral analytical methods and may have different interactions in biological systems.

Troubleshooting Guide

Issue 1: I observe unexpected peaks in my HPLC analysis of a this compound solution.

  • Possible Cause: This could be indicative of this compound degradation. The primary degradation product to suspect is lysine lactam.[4]

  • Solution:

    • Confirm the identity of the unexpected peak by running a standard for lysine lactam if available.

    • Review the storage conditions and age of your this compound solution. Ensure it has been stored at the correct temperature and protected from light.

    • Prepare a fresh solution from lyophilized this compound powder for comparison. If the new solution does not show the additional peaks, your old solution has likely degraded.

Issue 2: The concentration of my this compound standard solution appears to have decreased over time.

  • Possible Cause: This is a direct indication of degradation. The degradation of lysine and the formation of by-products like lysine lactam will result in a lower concentration of the parent this compound molecule.[4]

  • Solution:

    • It is recommended to use freshly prepared standard solutions for quantitative experiments.

    • If using a stock solution over time, it is crucial to perform periodic quality control checks to verify its concentration.

    • For extended studies, consider storing aliquots of your stock solution at -20°C and thawing a new aliquot for each set of experiments to minimize degradation.[2]

Quantitative Data on this compound Stability

The following table summarizes the degradation kinetics of a lysine hydrochloride solution at various temperatures, which can be used as a proxy for this compound stability. The primary degradation product monitored was lysine lactam.

TemperaturepHRate Constant for Lysine Degradation (k)Rate Constant for Lysine Lactam Generation (k)Reaction Order
60°C10.3Data not specifiedData not specifiedZero-order
80°C10.3Data not specifiedData not specifiedZero-order
90°C10.3Data not specifiedData not specifiedZero-order
100°C10.3Data not specifiedData not specifiedZero-order
Data is based on a kinetic study of lysine hydrochloride solutions for injection, where degradation and generation rates were found to increase with temperature.[4] The study confirmed a linear relationship between lysine degradation and lysine lactam generation.[4]

Experimental Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a method for quantifying the concentration of this compound and its primary degradation product, lysine lactam, in an aqueous solution over time.

Objective: To determine the stability of a this compound aqueous solution under specific storage conditions (e.g., 40°C) by monitoring its concentration at various time points.

Materials:

  • This compound

  • Lysine lactam (for use as a standard)

  • Ultrapure water

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., acetonitrile (B52724) and phosphate (B84403) buffer)

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in ultrapure water at a known concentration (e.g., 10 mg/mL).

    • Prepare a series of calibration standards for both this compound and lysine lactam at different concentrations.

    • Dispense aliquots of the this compound stock solution into several vials for the stability study.

  • Stability Study Setup:

    • Place the vials in a temperature-controlled incubator set to the desired temperature (e.g., 40°C).

    • Designate specific time points for analysis (e.g., 0, 1, 2, 4, and 8 weeks).

  • HPLC Analysis:

    • At each time point, remove one vial from the incubator.

    • Dilute the sample to fall within the range of the calibration curve.

    • Inject the calibration standards, the time zero sample, and the current time point sample into the HPLC system.

    • Run the analysis using an appropriate method for separating this compound and lysine lactam. A reversed-phase HPLC method is often suitable.[4]

  • Data Analysis:

    • Construct a calibration curve for both this compound and lysine lactam by plotting peak area against concentration.

    • Determine the concentration of this compound and lysine lactam in your samples at each time point using the calibration curves.

    • Plot the concentration of this compound as a function of time to determine the degradation rate.

Visualizations

cluster_main Potential Degradation Pathways of this compound dLysine This compound in Aqueous Solution lactam This compound Lactam dLysine->lactam Intramolecular Cyclization hydrolysis Hydrolysis Products (e.g., α-hydroxy acids) dLysine->hydrolysis Hydrolysis (e.g., high temp) oxidation Oxidation Products (e.g., α-ketoacids, CO2) dLysine->oxidation Oxidative Stress (e.g., presence of radicals)

Caption: Potential degradation pathways of this compound in an aqueous solution.

cluster_workflow Experimental Workflow for this compound Stability Study prep 1. Prepare this compound Solution and Standards storage 2. Store Aliquots at Specific Conditions (e.g., 40°C, 4°C, -20°C) prep->storage sampling 3. Collect Samples at Defined Time Points (T=0, T=1, T=2...) storage->sampling hplc 4. Analyze Samples by HPLC sampling->hplc analysis 5. Quantify this compound and Degradation Products hplc->analysis kinetics 6. Determine Degradation Rate and Shelf Life analysis->kinetics

Caption: Workflow for a this compound aqueous solution stability study.

References

Technical Support Center: D-Lysine Peptide Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the mass spectrometry analysis of D-Lysine peptides.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to differentiate between this compound and L-Lysine peptides using standard mass spectrometry?

A1: Standard mass spectrometry separates molecules based on their mass-to-charge ratio (m/z). Since this compound and L-Lysine are stereoisomers, they have the identical mass and chemical formula.[1] This means they will appear as a single peak in a mass spectrum, making them indistinguishable without specialized techniques.

Q2: What are the primary strategies for separating this compound and L-Lysine containing peptides?

A2: The two main strategies are:

  • Chiral Chromatography: This involves using a liquid chromatography (LC) column with a chiral stationary phase (CSP) that differentially interacts with the D- and L-enantiomers, leading to different retention times.[2]

  • Chiral Derivatization: This method involves reacting the peptides with a chiral derivatizing agent to create diastereomers.[3][4] These diastereomers have different physicochemical properties and can be separated on a standard (non-chiral) reverse-phase column.[4]

Q3: Can tandem mass spectrometry (MS/MS) directly distinguish between D- and L-Lysine peptides?

A3: While the fragment masses in MS/MS spectra are identical for both isomers, the relative intensities of the fragment ions can sometimes differ, a phenomenon known as stereosensitive fragmentation.[1] This effect is often dependent on the peptide sequence and the position of the D-amino acid.[1] However, this is not always a reliable method for primary identification and is often used for confirmation. Ion Mobility-Mass Spectrometry (IM-MS) is a more robust technique where the different 3D structures of D- and L-peptides can lead to different drift times, allowing for their separation.[5]

Q4: What is racemization and why is it a concern during sample preparation?

A4: Racemization is the process where one enantiomer (e.g., L-Lysine) is converted into its mirror image (this compound), resulting in a mixture. This is a significant concern during sample preparation steps like acid hydrolysis, which is often used to break down proteins into constituent amino acids for analysis.[6][7] If racemization occurs, it can lead to an overestimation of the amount of this compound in the original sample.[6] Using deuterated acid (DCl) for hydrolysis can help identify and correct for racemization that occurs during this step.[7][8]

Troubleshooting Guides

Problem 1: Poor or no chromatographic separation of D/L-Lysine peptide peaks.
Possible Cause Troubleshooting Step
Incorrect Column Choice Ensure you are using a column specifically designed for chiral separations (e.g., a crown-ether or cyclodextrin-based chiral stationary phase).[9] For derivatized peptides, a standard C18 column should be sufficient.
Suboptimal Mobile Phase Optimize the mobile phase composition. For chiral columns, small changes in the percentage of organic solvent, the type of acid modifier (e.g., formic acid, trifluoroacetic acid), and its concentration can significantly impact resolution.
Incomplete Derivatization If using a derivatization strategy, ensure the reaction has gone to completion. Unreacted peptide will co-elute for both D and L forms. Optimize reaction time, temperature, and reagent concentrations.[4]
High Flow Rate High flow rates can decrease the interaction time with the stationary phase, leading to poor resolution. Try reducing the flow rate to improve separation.
System Contamination or Clog A system clog can lead to high backpressure and poor peak shape. Systematically check for clogs by removing components starting from the mass spectrometer and working backwards.[10]
Problem 2: Suspected Racemization During Sample Preparation.
Possible Cause Troubleshooting Step
Harsh Hydrolysis Conditions If performing acid hydrolysis to determine amino acid composition, this is a likely source of racemization. Reduce hydrolysis temperature and time. A key control is to hydrolyze a standard of the pure L-peptide and quantify any D-isomer formation.
High pH During Derivatization Some derivatization reactions at high pH can promote racemization. If possible, lower the pH of the reaction or choose a derivatizing agent that works under milder conditions.
Use of Deuterated Acid To quantify racemization during hydrolysis, perform the reaction in deuterated acid (e.g., DCl in D₂O). Amino acids that undergo racemization will incorporate a deuterium (B1214612) atom, resulting in a +1 Da mass shift, allowing them to be distinguished from the native D-amino acids.[7][8]
Problem 3: Low Signal Intensity or Poor Detection of this compound Peptides.
Possible Cause Troubleshooting Step
Low Abundance in Sample This compound peptides may be present at very low concentrations. Consider an enrichment step, such as affinity purification, if an antibody against the specific D-amino acid containing peptide is available.
Ion Suppression The sample matrix can interfere with the ionization of the target peptide, reducing its signal. Improve sample clean-up using solid-phase extraction (SPE) or optimize chromatographic separation to move the peptide away from interfering compounds.
Inefficient Ionization The choice of ionization source (ESI vs. MALDI) and matrix (for MALDI) can impact signal intensity. For peptides lacking basic residues (Lys, Arg, His), which can be difficult to ionize, using a matrix like 2,5-dihydroxybenzoic acid (DHB) in MALDI can improve detection.[11]
Incorrect MS Parameters Optimize MS parameters such as spray voltage, capillary temperature, and collision energy (for MS/MS) to maximize the signal for your specific peptide.

Experimental Protocols

Protocol 1: Chiral Derivatization of Peptides with Marfey's Reagent (FDAA)

This protocol outlines a general procedure for derivatizing peptides with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA) to create diastereomers for LC-MS analysis.

Materials:

  • Peptide sample

  • 1% (w/v) solution of L-FDAA in acetone (B3395972)

  • 1 M Sodium bicarbonate buffer (pH ~8.5)

  • 2 M Hydrochloric acid (HCl)

  • Acetonitrile

  • Water (LC-MS grade)

Procedure:

  • Dissolve the peptide sample in 100 µL of water.

  • Add 200 µL of the 1 M sodium bicarbonate buffer to the peptide solution.

  • Add 400 µL of the 1% L-FDAA solution in acetone.

  • Vortex the mixture and incubate at 40°C for 1 hour.

  • Quench the reaction by adding 100 µL of 2 M HCl.

  • Evaporate the acetone from the sample using a vacuum centrifuge or a stream of nitrogen.

  • Dilute the remaining aqueous solution with the initial mobile phase for LC-MS analysis.

Visual Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation start Peptide Sample derivatization Chiral Derivatization (e.g., with FDAA) start->derivatization cleanup Sample Clean-up (SPE) derivatization->cleanup lc Reverse-Phase HPLC cleanup->lc ms Mass Spectrometry (MS) lc->ms msms Tandem MS (MS/MS) ms->msms quant Quantification of D- and L-Peptide Peaks msms->quant id Confirmation by Fragmentation Pattern quant->id

Caption: Workflow for this compound peptide analysis using chiral derivatization.

troubleshooting_flow start Poor D/L Peak Resolution q1 Using a Chiral Column? start->q1 a1_yes Optimize Mobile Phase (Gradient, Additives) q1->a1_yes Yes a1_no Use Chiral Column or Derivatize Peptides q1->a1_no No q2 Is Derivatization Complete? a1_yes->q2 end Resolution Improved a1_no->end a2_yes Reduce Flow Rate q2->a2_yes Yes a2_no Optimize Derivatization (Time, Temp, Conc.) q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting logic for poor chromatographic separation.

References

minimizing aggregation of poly-D-lysine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the aggregation of poly-D-lysine (PDL) in solution, ensuring optimal performance in experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is poly-D-lysine and why is it used in cell culture?

Poly-D-lysine (PDL) is a synthetic, positively charged polymer of the D-isomer of lysine (B10760008). In solution, its cationic nature allows it to bind to negatively charged surfaces, such as glass and polystyrene cultureware.[1][2][3] This creates a uniform layer of positive charge that enhances the attachment, adhesion, and growth of various cell types, particularly neurons and other fastidious cells.[3][4] Because it is a synthetic molecule, PDL is resistant to enzymatic degradation by cells.[1][5]

Q2: What are the common signs of poly-D-lysine aggregation in my solution?

The most common indicators of PDL aggregation include the appearance of visible precipitates, crystals, or a cloudy or hazy appearance in the solution after reconstitution or thawing.[6] You might also observe uneven cell attachment or poor cell health on coated surfaces, as aggregated PDL can be toxic to cells and will not form a uniform coating.[3]

Q3: What factors contribute to the aggregation of poly-D-lysine?

Several factors can lead to the aggregation of PDL in solution:

  • pH: The pH of the solvent is a critical factor. At physiological or acidic pH, the primary amino groups of lysine are protonated, leading to electrostatic repulsion between polymer chains and keeping the PDL in solution. As the pH becomes more alkaline (approaching the pKa of the amino group, around 9.85), these groups begin to deprotonate, reducing repulsion and promoting aggregation.[7][8] However, moderately alkaline conditions (pH 8.0-9.7) are often recommended for coating as they can enhance binding to negatively charged surfaces.[6][9][10]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a PDL solution can cause it to aggregate. It is highly recommended to aliquot the solution into single-use volumes to avoid this.[2][11]

  • Ionic Strength: The ionic strength of the solvent can influence the electrostatic interactions between PDL molecules. While salts are a component of many recommended buffers like PBS and borate (B1201080) buffer, very high salt concentrations can shield the charges on the polymer chains, potentially leading to aggregation.[12][13]

  • Temperature: Storing PDL solutions at improper temperatures can affect their stability. Recommended storage is typically at 2-10°C for ready-to-use solutions and -20°C for reconstituted aliquots.[1][2][14]

  • Solvent: While sterile water is a common solvent, some protocols suggest that buffers like borate buffer or sodium bicarbonate buffer can lead to better adherence, possibly by optimizing the pH and ionic environment to favor controlled coating over solution aggregation.[6][9]

Q4: Can I use poly-L-lysine (PLL) and poly-D-lysine (PDL) interchangeably?

For many applications involving non-specific cell attachment, PDL and PLL can be used similarly as they both provide a positive charge for cell adhesion.[5][11] However, a key difference is that some cells possess enzymes that can digest poly-L-lysine. If you are working with such cells, using poly-D-lysine is recommended to prevent the degradation of the coating and potential cytotoxic effects from excessive L-lysine uptake.[5][11]

Troubleshooting Guide

Issue 1: My lyophilized poly-D-lysine powder is not dissolving properly and forms clumps or crystals.
Potential Cause Troubleshooting Step
Incorrect Reconstitution Temperature Ensure the vial of lyophilized PDL has equilibrated to room temperature before adding the solvent.[2]
Inappropriate Solvent Use sterile, tissue culture grade water, phosphate-buffered saline (PBS), or a borate buffer (e.g., 0.1 M, pH 8.5) to reconstitute the powder.[6] For stubborn dissolution, a slightly alkaline buffer may improve solubility.[6]
Inadequate Mixing After adding the solvent, gently swirl or invert the vial to dissolve the powder completely.[2] Avoid vigorous shaking, which can cause foaming and denaturation.
Issue 2: My poly-D-lysine solution appears cloudy or contains precipitates after thawing.
Potential Cause Troubleshooting Step
Multiple Freeze-Thaw Cycles This is a primary cause of aggregation. Discard the solution. In the future, always aliquot reconstituted PDL into single-use volumes and store them at -20°C.[2] Avoid using frost-free freezers, as their temperature cycles can also promote aggregation.[2]
Incorrect Storage Ensure that aliquots are stored at a stable -20°C. For short-term storage of a few days, 2-8°C is acceptable for sterile solutions.[5][11]
Issue 3: Cells are not adhering properly to the PDL-coated surface.
Potential Cause Troubleshooting Step
Incomplete Coating Ensure the entire surface of the cultureware is covered with the PDL solution during incubation.[3] Use the recommended volume for your specific vessel (e.g., 1 ml per 25 cm²).[14]
Suboptimal Coating Conditions The optimal coating concentration and incubation time can be cell-type dependent.[1] You may need to optimize these parameters. Typical concentrations range from 50 µg/mL to 100 µg/mL, with incubation times from 1 hour at room temperature to overnight at 37°C.[1]
Insufficient Rinsing After incubation, thoroughly rinse the surface with sterile, tissue culture grade water or PBS to remove any unbound PDL, which can be toxic to cells.[3]
Molecular Weight of PDL Lower molecular weight PDL (30,000-70,000 Da) is less viscous and easier to handle, but higher molecular weight PDL (>300,000 Da) offers more cell-binding sites.[1][5][11] A mid-range molecular weight (70,000-150,000 Da) is often a good compromise.[1][5][11]
Use of Borate Buffer for Coating For applications requiring the highest adherence, consider preparing the PDL solution in a 0.15M borate buffer at pH 8.4.[9]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Poly-D-Lysine

Form Storage Temperature Duration Source
Lyophilized Powder-10 to -30°CPer manufacturer's expiration date[14]
Ready-to-Use Solution (0.1 mg/mL)2 to 10°CUp to 12 months[1][3]
Reconstituted & Aliquoted Solution-20°CUp to 18 months
Coated & Dry Cultureware4°C (wrapped)Up to 2 weeks[3]

Table 2: Common Poly-D-Lysine Working Concentrations and Coating Parameters

Parameter Typical Range Notes Source
Molecular Weight 70,000 - 150,000 DaA good balance of viscosity and binding sites.[1][3][14]
Working Concentration 0.1 mg/mL (100 µg/mL)A common starting concentration.[1][14]
Coating Density 2.5 - 10 µg/cm²Effective range for most cell types.[2]
Incubation Time 1 hour to overnightCan be performed at room temperature or 37°C.[1][2]
Incubation Volume 1 mL per 25 cm²Ensure complete surface coverage.[14]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Poly-D-Lysine
  • Bring the vial of lyophilized PDL powder to room temperature.[2]

  • Working in a laminar flow hood to maintain sterility, add the appropriate volume of sterile, tissue culture grade water or PBS to achieve the desired stock concentration (e.g., add 50 mL of water to a 5 mg vial to get a 0.1 mg/mL solution).[14]

  • Recap the vial and swirl gently until the powder is completely dissolved. Do not shake vigorously.

  • If the entire volume will not be used immediately, dispense the solution into sterile, single-use aliquots.

  • Store the aliquots at -20°C for long-term storage or at 2-10°C for short-term use.[2][14]

Protocol 2: Coating Cultureware with Poly-D-Lysine
  • If using a concentrated stock, dilute the PDL to the desired working concentration (e.g., 50-100 µg/mL) using sterile PBS or tissue culture grade water.[3]

  • Add a sufficient volume of the diluted PDL solution to the culture vessel to completely cover the growth surface.[3]

  • Incubate at room temperature for 1 hour or at 37°C for at least 2 hours.[1][3] Some protocols may call for an overnight incubation.

  • Aspirate the PDL solution from the culture vessel.

  • Thoroughly rinse the surface two to three times with a large volume of sterile, tissue culture grade water or PBS to remove any residual, unbound PDL.[3]

  • Allow the coated surface to dry completely in a laminar flow hood (typically for at least 2 hours) before introducing cells and medium.[1][3] Alternatively, plates can be used immediately after the final rinse.

Visual Guides

PDL_Troubleshooting_Workflow cluster_prep Solution Preparation Issue start PDL Solution Shows Aggregation q1 Is this a freshly reconstituted solution? start->q1 a1_yes Check Reconstitution Protocol q1->a1_yes Yes a1_no Was the solution frozen? q1->a1_no No end_prep Prepare Fresh Solution a1_yes->end_prep a2_yes Likely Freeze-Thaw Aggregation. Aliquot in future. a1_no->a2_yes a2_no Check Storage Temperature & Solvent pH a2_yes->end_prep a2_no->end_prep

Caption: Troubleshooting workflow for aggregated poly-D-lysine solutions.

PDL_Aggregation_Factors cluster_factors Influencing Factors cluster_solutions Mitigation Strategies center Poly-D-Lysine Aggregation use_buffer Use Buffered Solution (e.g., Borate pH 8.5) aliquot Aliquot into Single-Use Volumes correct_storage Store at 2-10°C (short-term) or -20°C (long-term) use_water Use Sterile Water or PBS for Reconstitution ph High pH (alkaline) ph->center ph->use_buffer freeze_thaw Multiple Freeze-Thaw Cycles freeze_thaw->center freeze_thaw->aliquot ionic_strength High Ionic Strength ionic_strength->center ionic_strength->use_water temp Improper Storage Temperature temp->center temp->correct_storage

Caption: Key factors influencing poly-D-lysine aggregation and their solutions.

References

Validation & Comparative

D-Lysine vs. L-Lysine: A Comparative Guide to Their Impact on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of amino acid residues is a critical determinant of peptide and protein secondary structure. While L-amino acids are the canonical building blocks of proteins in most biological systems, the incorporation of their D-enantiomers, such as D-lysine, offers a powerful tool for modulating peptide conformation, stability, and biological activity. This guide provides an objective comparison of the effects of this compound versus L-lysine on peptide secondary structure, supported by experimental data and detailed methodologies.

The Fundamental Difference: Chirality and Its Structural Implications

L-lysine and this compound are stereoisomers, meaning they have the same chemical formula but are non-superimposable mirror images of each other. This difference in chirality at the α-carbon has profound consequences for the three-dimensional structure of a peptide. In a polypeptide chain composed of L-amino acids, the side chains are oriented in a specific manner that favors the formation of right-handed α-helices and other common secondary structures. The introduction of a D-amino acid, with its side chain projecting in the opposite direction, creates a local disruption in the backbone conformation. This steric hindrance makes it energetically unfavorable to maintain a uniform right-handed helical structure.[1][2]

The incorporation of this compound can therefore be strategically employed to:

  • Disrupt α-helical structures: Induce turns or create disordered regions within a peptide.[1]

  • Increase proteolytic resistance: Proteases are stereospecific and generally recognize and cleave peptide bonds between L-amino acids. The presence of a this compound residue can render the peptide resistant to enzymatic degradation.[3]

  • Modulate biological activity: By altering the peptide's conformation, this compound substitution can fine-tune its binding affinity to receptors or its interaction with cell membranes.[1][3]

Quantitative Comparison of Helical Content

Circular Dichroism (CD) spectroscopy is a primary technique used to assess the secondary structure of peptides in solution. The CD spectrum of an α-helical peptide is characterized by two negative bands at approximately 208 nm and 222 nm and a positive band around 193 nm.[4] The intensity of the signal at 222 nm is often used to quantify the α-helical content.

The following table summarizes the effect of substituting L-lysine with this compound on the α-helical content of the antimicrobial peptide CM15, as determined by CD spectroscopy in the presence of liposomes that mimic the bacterial cell membrane.[1]

PeptideSequence (D-amino acids in lowercase)Number of this compound Substitutionsα-Helical Content (% of parent peptide CM15)
CM15 (Parent) KWKLFKKIGAVLKVL-NH₂0100%
D1,13 k WKLFKKIGAVLKVk -NH₂2~84%
D3,13 KWk LFKKIGAVLKVk -NH₂2~69%
D3,14 KWk LFKKIGAVLKk L-NH₂2~69%
D3,7,13 KWk LFKk IGAVLKVk -NH₂326%
D3,6,7,13,14 KWk LFk****k IGAVLKVk****k L-NH₂5Random coil

Data sourced from a study on the antimicrobial peptide CM15 and its analogs.[1][2]

As the data illustrates, the introduction of this compound residues leads to a progressive loss of helical secondary structure. The position of the substitution is also critical; substitutions near the center of the peptide have a more pronounced disruptive effect than those at the termini.[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with this compound Incorporation

This protocol describes the manual Fmoc/tBu solid-phase synthesis of a peptide containing a this compound residue.

Materials:

  • Rink Amide resin

  • Fmoc-protected L-amino acids

  • Fmoc-protected this compound(Boc)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Activate the first Fmoc-protected L-amino acid using HBTU/HOBt and DIPEA in DMF.

    • Add the activated amino acid to the resin and allow it to react.

    • Wash the resin to remove excess reagents.

  • Chain Elongation (L-amino acids): Repeat the deprotection and coupling steps for each subsequent L-amino acid in the sequence.

  • This compound Incorporation:

    • When the sequence calls for this compound, use Fmoc-D-lysine(Boc)-OH in the coupling step. The procedure is identical to that for L-amino acids.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on this compound).

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

This protocol outlines the procedure for analyzing the secondary structure of peptides using CD spectroscopy.

Materials:

  • Purified peptide

  • Appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)

  • Membrane-mimetic environment (optional, e.g., trifluoroethanol (TFE) or liposomes)

  • CD spectropolarimeter

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in the chosen buffer to a final concentration of approximately 50-100 µM.

    • Prepare a corresponding buffer blank.

    • If using a membrane-mimetic environment, prepare the peptide solution in the presence of TFE or liposomes at the desired concentration.

  • Instrument Setup:

    • Purge the CD spectropolarimeter with nitrogen gas.

    • Set the temperature control as required (e.g., 25°C).

  • Blank Measurement:

    • Record the CD spectrum of the buffer blank from approximately 190 to 260 nm.

  • Sample Measurement:

    • Rinse the cuvette thoroughly and fill it with the peptide solution.

    • Record the CD spectrum of the peptide sample using the same parameters as the blank.

  • Data Processing:

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where:

      • θ is the observed ellipticity in degrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in centimeters

  • Helical Content Estimation: The percentage of α-helix can be estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using the following equation: % α-helix = (([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c)) * 100 where:

    • [θ]c is the mean residue ellipticity of the random coil conformation (often approximated as 0).

    • [θ]h is the mean residue ellipticity of a pure α-helix of a given length (a common approximation for short peptides is -33,000 deg·cm²·dmol⁻¹).

NMR Spectroscopy for Conformational Analysis

This protocol provides a general workflow for the conformational analysis of a peptide containing this compound using NMR spectroscopy.

Materials:

  • Purified peptide (isotopic labeling, e.g., ¹⁵N, ¹³C, may be required for complex peptides)

  • NMR buffer (e.g., 90% H₂O / 10% D₂O, pH adjusted)

  • NMR spectrometer with a cryogenic probe

Procedure:

  • Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of 0.5-1 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity and proper folding.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. Acquire a series of NOESY spectra with different mixing times (e.g., 100-300 ms) to build up NOE cross-peaks.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • (For labeled peptides) ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain a fingerprint of the peptide, with one peak for each N-H bond.

  • Resonance Assignment: Use the combination of TOCSY and NOESY spectra to assign the observed proton resonances to specific amino acids in the peptide sequence.

  • Structural Restraint Collection:

    • Distance Restraints: Integrate the cross-peak volumes in the NOESY spectra to derive upper distance limits between protons.

    • Dihedral Angle Restraints: Measure the ³J(HN, Hα) coupling constants from high-resolution 1D or 2D spectra to restrain the phi (φ) backbone torsion angle.

  • Structure Calculation and Refinement: Use the collected distance and dihedral angle restraints as input for molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.

  • Analysis of this compound Conformation: Analyze the ensemble of calculated structures to determine the local conformation around the this compound residue and its impact on the overall peptide structure. Pay close attention to the NOE patterns and coupling constants involving the this compound residue and its neighbors.

Visualizing the Impact of Chirality

The following diagrams illustrate the conceptual and experimental aspects of studying this compound vs. L-lysine effects on peptide structure.

Chirality_Effect cluster_L_Peptide L-Peptide cluster_D_Peptide Peptide with this compound L_Residues L-Amino Acids L_Helix Right-Handed α-Helix L_Residues->L_Helix Favors D_Lysine This compound (Local Perturbation) Disrupted_Structure Disrupted Helix / Turn / Coil D_Lysine->Disrupted_Structure Induces L_Residues2 L-Amino Acids

Fig. 1: Impact of this compound on α-helix formation.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation SPPS Solid-Phase Peptide Synthesis (L- and this compound) Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization CD_Spec Circular Dichroism (CD) Spectroscopy Characterization->CD_Spec NMR_Spec NMR Spectroscopy Characterization->NMR_Spec Helical_Content α-Helical Content Quantification CD_Spec->Helical_Content Conformation 3D Conformational Ensemble NMR_Spec->Conformation

Fig. 2: Experimental workflow for analysis.

Conclusion

The substitution of L-lysine with this compound provides a precise method for engineering peptide secondary structure. As demonstrated by quantitative CD data, even a single this compound incorporation can significantly disrupt α-helical content, with the extent of disruption dependent on the number and position of substitutions. This guide provides researchers with the foundational knowledge and detailed experimental protocols necessary to utilize this compound as a tool for designing peptides with tailored conformations and improved therapeutic potential. The combination of solid-phase peptide synthesis, circular dichroism, and NMR spectroscopy offers a robust platform for the rational design and structural characterization of these modified peptides.

References

The Impact of D-Lysine Incorporation on Peptide Secondary Structure: A Comparative Guide Using Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic manipulation of peptide secondary structure is a cornerstone of rational drug design. The incorporation of non-canonical D-amino acids, such as D-Lysine, into peptide sequences offers a powerful tool to modulate conformation, enhance proteolytic stability, and optimize biological activity. This guide provides an objective comparison, supported by experimental data, of the conformational changes induced by this compound substitution in different peptide systems, as analyzed by circular dichroism (CD) spectroscopy.

Circular dichroism is a rapid and sensitive spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In the far-UV region (typically 190-260 nm), the peptide backbone dominates the CD spectrum, providing characteristic signatures for different secondary structures. An α-helical structure, for instance, is characterized by negative bands at approximately 222 nm and 208 nm and a positive band around 193 nm.[1] In contrast, a random coil conformation typically shows a strong negative band near 200 nm.[2] This technique is therefore invaluable for assessing the structural impact of amino acid substitutions.

Comparative Analysis of this compound Containing Peptides

The introduction of this compound into a peptide sequence composed of L-amino acids can significantly disrupt or alter the secondary structure. This is primarily due to the change in stereochemistry at the α-carbon, which perturbs the hydrogen bonding patterns necessary for forming stable secondary structures like α-helices. The extent of this disruption often depends on the number and position of the this compound substitutions.

Below is a summary of experimental data from studies on three different antimicrobial peptides (AMPs) where L-amino acids were substituted with this compound.

Peptide SystemPeptide AnalogEnvironmentPredominant Secondary StructureHelical Content (%)
CM15 [3][4]CM15 (all L-amino acids)PE:PG:CL Liposomesα-helical~65%
D¹,¹³ (D-Lys at pos. 1, 13)PE:PG:CL Liposomesα-helical55% (~84% of CM15)
D³,¹³ (D-Lys at pos. 3, 13)PE:PG:CL Liposomesα-helical~45% (~70% of CM15)
D³,⁷,¹³ (D-Lys at pos. 3, 7, 13)PE:PG:CL Liposomesα-helical26%
D³,⁶,⁷,¹³,¹⁴ (D-Lys at pos. 3, 6, 7, 13, 14)PE:PG:CL LiposomesRandom coilNot specified
Phylloseptin-TO2 (PSTO2) [1]SR (L-Lys substituted analog)50% TFE/NH₄Acα-helicalNot specified
SRD7 (D-Lys at pos. 7)50% TFE/NH₄Acα-helicalNot specified
SR2D10 (D-Lys at pos. 10)50% TFE/NH₄Acα-helicalNot specified
HPA3NT3-A2 [5]HPA3NT3-A2 (L-Lys)30% TFEUnorderedNot specified
HPA3NT3-A2D (all L-Lys to D-Lys)30% TFEUnorderedNot specified

Table 1: Comparison of Secondary Structure in L- and this compound Containing Peptides.

The data clearly illustrates that for the CM15 peptide, increasing the number of this compound substitutions leads to a progressive loss of α-helical content.[3][4] Substitutions near the ends of the peptide have a less disruptive effect than those in the central region.[4] In the case of Phylloseptin-TO2 analogs, the peptides retain their α-helical structure in a membrane-mimetic environment even with this compound substitutions, though quantitative comparisons were not provided in the source.[1] The HPA3NT3-A2 peptide and its this compound analog both exhibit an unordered structure in a trifluoroethanol (TFE) buffer, suggesting that the original peptide may not have a strong helical propensity to begin with.[5]

Experimental Protocols for Circular Dichroism Analysis

The following are generalized experimental protocols for CD spectroscopy of peptides, based on the methodologies cited in the comparative studies.

Peptide Sample Preparation
  • Peptide Synthesis and Purification: Peptides are typically synthesized using solid-phase peptide synthesis. Following cleavage and deprotection, the crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and molecular mass are confirmed by analytical HPLC and mass spectrometry, respectively.[4]

  • Concentration Determination: Accurate determination of peptide concentration is crucial for calculating molar ellipticity.

  • Solvent Preparation:

    • Aqueous Buffer: A suitable buffer is prepared, for example, 10 mM sodium phosphate (B84403) at pH 7.2 or 10 mM ammonium (B1175870) acetate.[1][5]

    • Membrane-Mimetic Environments: To induce secondary structure, membrane-mimetic environments are often used. This can be achieved by preparing a solution of 50% (v/v) trifluoroethanol (TFE) in buffer or by preparing liposomes (e.g., large unilamellar vesicles, LUVs) of a specific lipid composition (e.g., PE:PG:CL).[1][3]

  • Final Sample Preparation: The purified peptide is dissolved in the chosen solvent to a final concentration typically ranging from 50 µM to 100 µM.[1][3][5] For liposome (B1194612) studies, the peptide and LUVs are mixed at a specific lipid-to-peptide molar ratio (e.g., 100:1) and may be equilibrated overnight.[3][4]

CD Spectrometer Setup and Data Acquisition
  • Instrument: A CD spectropolarimeter (e.g., Jasco J-710 or J-815) is used.[1][3]

  • Cuvette: A quartz cuvette with a path length of 0.1 cm is typically used.[5]

  • Instrument Parameters:

    • Wavelength Range: Spectra are recorded in the far-UV range, typically from 260 nm down to 190 nm or 200 nm.[3] For liposome samples, the spectrum may be truncated at a higher wavelength (e.g., 200 nm) due to light scattering.[3][4]

    • Scan Rate: A scan rate of 20 nm/min or 50 nm/min is common.[3]

    • Response Time/Bandwidth: Typical values are a 2-second response time and a 1 nm bandwidth.[3][4]

    • Accumulations: To improve the signal-to-noise ratio, multiple scans (e.g., three) are averaged for each sample.[5]

    • Temperature: Measurements are usually performed at room temperature (25 °C).[1][5]

  • Data Collection:

    • A blank spectrum of the solvent alone is recorded under the same conditions as the peptide sample.

    • The spectrum of the peptide sample is then recorded.

    • The blank spectrum is subtracted from the sample spectrum to correct for any background signal.

Data Analysis
  • Conversion to Molar Ellipticity: The raw CD data (typically in millidegrees) is converted to mean residue ellipticity ([θ]) in units of deg·cm²·dmol⁻¹.

  • Secondary Structure Estimation: The percentage of different secondary structures can be estimated from the CD spectra using various deconvolution algorithms available through online servers or software packages.[1] For α-helical peptides, the helicity can be estimated from the mean residue ellipticity at 222 nm.

Workflow for CD Analysis of this compound Containing Peptides

CD_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_comp Comparative Analysis peptide_synthesis Peptide Synthesis & Purification concentration Concentration Determination peptide_synthesis->concentration solvent_prep Solvent/Liposome Preparation concentration->solvent_prep final_sample Final Sample Dilution solvent_prep->final_sample instrument_setup Instrument Setup final_sample->instrument_setup blank_scan Blank Spectrum (Solvent) instrument_setup->blank_scan sample_scan Sample Spectrum blank_scan->sample_scan subtract_blank Blank Subtraction sample_scan->subtract_blank convert_units Convert to Molar Ellipticity subtract_blank->convert_units structure_estimation Secondary Structure Estimation convert_units->structure_estimation compare_spectra Compare Spectra of L- vs D-Lys Peptides structure_estimation->compare_spectra

Figure 1: A generalized workflow for the comparative circular dichroism analysis of peptides.

References

Poly-D-Lysine vs. Poly-L-Lysine: A Comparative Analysis for Enhanced Cell Viability and Culture Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal substrate for cell culture, the choice between Poly-D-lysine (PDL) and Poly-L-lysine (PLL) is a critical consideration that can significantly impact cell adhesion, viability, and experimental outcomes. Both synthetic polymers are widely used to coat culture surfaces, enhancing the attachment of cells through electrostatic interactions. However, their stereoisomeric differences give rise to distinct properties that make one more suitable than the other depending on the specific application and cell type.

This guide provides an objective comparison of PDL and PLL, focusing on their effects on cell viability, supported by experimental data and detailed protocols.

Core Comparison: Stability and Enzymatic Degradation

The primary distinction between PDL and PLL lies in their susceptibility to enzymatic degradation. Poly-L-lysine, being the naturally occurring enantiomer, can be broken down by proteases secreted by many cell types.[1][2] This degradation can lead to a loss of the adhesive coating over time, potentially affecting long-term cultures. In contrast, Poly-D-lysine is a synthetic isomer that is resistant to enzymatic degradation, offering a more stable and durable coating for extended experimental timelines.[1][3][4] For this reason, PDL is often the preferred choice for long-term or sensitive cell cultures, such as primary neurons.[3]

Impact on Cell Viability and Cytotoxicity

While both polymers are effective in promoting cell adhesion, their impact on cell viability can differ and is often cell-type and concentration-dependent.

Poly-L-Lysine (PLL): Studies have indicated that PLL can exhibit cytotoxic, apoptotic, and genotoxic effects on mammalian cells, particularly at higher concentrations.[5] For instance, one study on Neuro2A cells showed a dose-dependent decrease in cell viability with increasing concentrations of PLL, as determined by an MTT assay.[5] Another study reported that PLL can induce pyroptosis, a form of inflammatory cell death, in THP-1 monocytes.[6] The proposed mechanism for PLL-induced apoptosis in some cancer cell lines involves interaction with cellular DNA and the modulation of apoptotic signaling pathways.[7][8]

Poly-D-Lysine (PDL): PDL is generally considered to be more biocompatible for long-term cultures due to its resistance to degradation, which prevents the release of potentially cytotoxic byproducts.[3] However, like PLL, improper washing after coating can leave residual polymer that may be toxic to cells.[9] A study evaluating PDL for gene transfer in neuroblastoma cells (SH-SY5Y), HeLa, and 3T3 cells provided some quantitative data on its effect on cell viability. After 48 hours of exposure to a DNA-PDL complex (ratio 1:2), cell viability was reported as 98% for HeLa cells, 88.39% for 3T3 cells, and 86.7% for SH-SY5Y cells.[10]

Quantitative Data Summary
PolymerCell LineAssayConcentration/RatioViability/IC50Reference
Poly-L-lysine Glioblastoma (NCH421K)CellTiter-Glo 3D-IC50: 558 nM ± 206[11]
Poly-D-lysine HeLaMTT1:2 (pDNA:PDL)98% ± 2.2%[10]
Poly-D-lysine 3T3MTT1:2 (pDNA:PDL)88.39% ± 2.67%[10]
Poly-D-lysine SH-SY5YMTT1:2 (pDNA:PDL)86.7% ± 2.72%[10]

Cell-Type Specific Considerations

The choice between PDL and PLL can be highly dependent on the specific cell line being cultured. While many cell lines will adhere well to either polymer, some, particularly primary neurons, have shown differential responses. Some researchers have observed decreased viability and impaired attachment of primary neurons on PLL-coated surfaces.[9] Conversely, one study found that primary spinal cord neurons attached more potently to uncoated polystyrene plates than to either PDL or PLL-coated surfaces, with no attachment observed on PLL.[12] This highlights the importance of empirical testing to determine the optimal substrate for a specific cell type.

Signaling Pathways

Poly-L-lysine Induced Apoptosis

Poly-L-lysine has been shown to induce apoptosis in certain cancer cell lines. The proposed mechanism involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

PLL_Apoptosis_Pathway PLL Poly-L-Lysine Cell_Membrane Cell Membrane PLL->Cell_Membrane DNA_Interaction DNA Interaction Cell_Membrane->DNA_Interaction p53 p53 Activation DNA_Interaction->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

PLL-induced apoptotic signaling pathway.

Experimental Protocols

General Workflow for Comparing PDL and PLL for Cell Viability

experimental_workflow start Start coat_plates Coat plates with PDL and PLL start->coat_plates wash_plates Wash plates thoroughly coat_plates->wash_plates seed_cells Seed cells onto coated plates wash_plates->seed_cells incubate Incubate for desired time period seed_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, LDH) incubate->viability_assay data_analysis Analyze and Compare Data viability_assay->data_analysis end End data_analysis->end

Workflow for comparing cell viability on PDL and PLL.
Coating Protocol for Culture Plates

  • Preparation of Poly-lysine Solution:

    • Prepare a working solution of 0.1 mg/mL Poly-D-lysine or Poly-L-lysine in sterile, tissue culture-grade water.[13]

  • Coating:

    • Aseptically add the poly-lysine solution to the culture vessels, ensuring the entire surface is covered (e.g., 1 mL for a 25 cm² flask).[13]

    • Incubate at room temperature for at least 5 minutes.[13] Some protocols suggest longer incubation times of up to 1 hour.

  • Washing and Drying:

    • Aspirate the poly-lysine solution.

    • Thoroughly rinse the surface with sterile, tissue culture-grade water to remove any unbound polymer. This step is critical to avoid potential cytotoxicity.[9]

    • Allow the coated surface to dry completely for at least 2 hours before introducing cells and medium.[13]

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Seed cells in a 96-well plate coated with either PDL or PLL at a desired density (e.g., 35,000 cells/well) and incubate for 24 hours.[14]

  • MTT Addition:

    • After the desired incubation period with any test compounds, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of a solubilizing agent (e.g., a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[15]

    • Mix thoroughly to ensure complete solubilization.

  • Absorbance Measurement:

    • Record the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Sample Collection:

    • After the desired incubation period, transfer a small aliquot of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well containing the supernatant.

    • Incubate at room temperature for a specified time (as per the manufacturer's instructions), protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the recommended wavelength (typically 490 nm). The amount of color change is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[16]

Conclusion

The selection between Poly-D-lysine and Poly-L-lysine for coating cell culture surfaces is a critical step that can influence experimental outcomes. The primary advantage of PDL is its resistance to enzymatic degradation, making it the superior choice for long-term cultures and for cells that secrete high levels of proteases. While both polymers can exhibit some level of cytotoxicity if not properly rinsed, PLL has been more directly implicated in inducing apoptosis in certain cell types.

Ultimately, the optimal choice depends on the specific requirements of the experiment, including the cell type, the duration of the culture, and the experimental endpoints. For sensitive and long-term applications, particularly with neuronal cells, PDL is generally the more reliable option. For short-term cultures of robust cell lines, PLL can be a cost-effective alternative. It is highly recommended that researchers perform pilot studies to determine the most suitable coating for their specific experimental system to ensure optimal cell viability and performance.

References

Harnessing Chirality: A Comparative Guide to D-Lysine and Other D-Amino Acids for Enhanced Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the therapeutic promise of peptides is often hampered by their inherent instability, primarily due to rapid degradation by proteases. A leading strategy to overcome this hurdle is the substitution of naturally occurring L-amino acids with their D-enantiomers. This guide provides a detailed comparison of D-Lysine versus other D-amino acids in enhancing peptide stability, supported by experimental data and detailed protocols.

The fundamental principle behind this strategy is the stereospecificity of proteases, which are evolved to recognize and cleave peptide bonds between L-amino acids. The incorporation of a D-amino acid disrupts the required stereochemistry for enzyme-substrate binding, thereby conferring resistance to proteolytic degradation.[1][2][3] This simple yet profound modification can significantly extend the in-vivo half-life of peptide therapeutics.

Mechanism of Protease Resistance

The substitution of an L-amino acid with its D-enantiomer introduces a local change in the peptide backbone's stereochemistry. This alteration prevents the peptide from fitting correctly into the active site of a protease. The binding affinity between a D-amino acid-containing peptide and a protease is severely compromised, leading to an inactive enzyme-substrate complex and, consequently, proteolytic stability.[1]

cluster_0 Standard Proteolysis (L-Peptide) cluster_1 Enhanced Stability (D-Peptide) L_Peptide L-Amino Acid Peptide Protease_L Protease Active Site L_Peptide->Protease_L Binds Complex_L Active Enzyme-Substrate Complex Protease_L->Complex_L Degradation Peptide Degradation Complex_L->Degradation Cleavage D_Peptide D-Amino Acid Peptide Protease_D Protease Active Site D_Peptide->Protease_D No Fit No_Complex Inactive Complex (Steric Hindrance) Protease_D->No_Complex Stability Peptide Stability No_Complex->Stability No Cleavage

Fig. 1: Mechanism of D-amino acid-induced protease resistance.

Comparative Performance Data

The choice of which D-amino acid to use for substitution can depend on the specific peptide sequence and the target proteases. Lysine and Arginine residues are common cleavage sites for trypsin-like serine proteases.[4] Therefore, substituting these residues with their D-enantiomers is a particularly effective strategy.

Table 1: Enhanced Stability with this compound Substitution
Parent PeptideThis compound Substitution StrategyKey FindingsAnalytical Method
HPA3NT3-A2 All L-Lys residues substituted with D-LysThe D-Lys analog (HPA3NT3-A2D) showed no degradation in 50% human serum after 120 minutes, demonstrating a significantly increased half-life.[5][6]HPLC
CM15 Selective substitution of 2 or 3 L-Lys residues with D-LysThe analog with three D-Lys substitutions (D3,7,13) exhibited minimal digestion by trypsin and chymotrypsin (B1334515) after 20 minutes, unlike the parent peptide which was readily degraded.[7]SDS-PAGE
polybia-CP Partial substitution of L-Lys with D-LysThe D-Lys substituted derivative showed improved stability against trypsin compared to the original peptide.[8][9]HPLC, Antimicrobial Activity Assay
Table 2: Comparison of this compound with Other D-Amino Acid Substitutions
Parent PeptideSubstitution StrategyStability OutcomeProtease/Matrix
Pep05 All L-Lys and L-Arg replaced with D-Lys and D-Arg Derivative displayed remarkable stability.[10]Trypsin, Plasma
Oncolytic Peptide Arg15 and Arg19 replaced with D-Arg Resulting analog (Onc112) had a serum half-life of >8 hours.[4]Mouse Serum
Oncolytic Peptide Arg15 and Arg19 replaced with L-Ornithine Resulting analog (Onc72) had a serum half-life of ~3 hours.[4]Mouse Serum
General AMPs All L-amino acids replaced with D-enantiomersAll-D-amino acid peptides are completely protease-resistant.[1]General Proteases

The data consistently demonstrates that D-amino acid substitution is a robust method for enhancing peptide stability. While replacing all L-amino acids with D-enantiomers offers maximal protection, partial substitutions at key protease cleavage sites, such as replacing L-Lysine with this compound, provide a strategic and highly effective approach.[7][8]

Experimental Protocols

Accurate assessment of peptide stability is crucial for development. Below are standardized protocols for in vitro stability assays.

Protocol 1: In Vitro Peptide Stability in Plasma

This protocol provides a general method to assess the stability of a peptide in a biologically relevant matrix.[11]

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent).

  • Human or animal plasma (e.g., from a commercial source, heparinized).

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) in water or acetonitrile).

  • Incubator or water bath at 37°C.

  • Microcentrifuge.

  • HPLC or LC-MS system for analysis.

Procedure:

  • Pre-warm an aliquot of plasma to 37°C.

  • Spike the plasma with the test peptide to a final concentration (e.g., 10 µM). Mix gently.

  • At specified time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Immediately add the aliquot to an equal volume of cold quenching solution to precipitate plasma proteins and halt enzymatic activity.

  • Vortex the mixture thoroughly and incubate on ice for 10 minutes.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer to an analysis vial.

  • Analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS method.

  • Calculate the percentage of intact peptide remaining at each time point relative to time zero.

  • Plot the percentage of intact peptide versus time and calculate the half-life (t½).

cluster_workflow Experimental Workflow: Peptide Stability Assay A 1. Peptide Incubation (37°C in Plasma/Serum) B 2. Time-Point Sampling (e.g., 0, 15, 30, 60 min) A->B C 3. Quench Reaction (e.g., add cold TCA) B->C D 4. Protein Precipitation & Centrifugation C->D E 5. Supernatant Analysis (HPLC / LC-MS) D->E F 6. Data Analysis (Calculate % Remaining) E->F G 7. Half-Life Determination (t½) F->G

Fig. 2: General workflow for an in vitro peptide stability assay.
Protocol 2: Protease-Specific Degradation Assay

This protocol assesses stability against a specific enzyme, such as trypsin.[12]

Materials:

  • Test peptide solution (in a suitable buffer, e.g., PBS pH 7.4).

  • Protease stock solution (e.g., Trypsin at 1 mg/mL).

  • Quenching solution (e.g., 10% TCA or specific protease inhibitor).

  • Incubator at 37°C.

  • HPLC or LC-MS system.

Procedure:

  • Pre-warm the peptide solution to 37°C.

  • Initiate the reaction by adding the protease stock solution to the peptide solution. A typical enzyme-to-substrate ratio is 1:50 or 1:100 (w/w).

  • Incubate the mixture at 37°C.

  • At various time points, withdraw aliquots and stop the reaction by adding the quenching solution.

  • Analyze the samples by HPLC or LC-MS to determine the percentage of the remaining intact peptide.

  • Calculate the degradation rate and/or half-life in the presence of the specific protease.

Impact on Biological Pathways

The enhanced stability afforded by D-amino acid substitution directly translates to improved pharmacokinetic profiles, allowing a peptide therapeutic to circulate longer and reach its target tissue or receptor in sufficient concentrations. This sustained target engagement can lead to a more potent and durable biological response.

cluster_0 L-Peptide Fate cluster_1 D-Amino Acid Stabilized Peptide Fate Peptide_L Administered L-Peptide Degradation Rapid Proteolytic Degradation Peptide_L->Degradation Fast Receptor_L Target Receptor Degradation->Receptor_L Insufficient Peptide Pathway_L Weak/No Signal Receptor_L->Pathway_L Peptide_D Administered D-Peptide Stability Enhanced Stability Peptide_D->Stability Resists Degradation Receptor_D Target Receptor Stability->Receptor_D Effective Concentration Pathway_D Sustained Signal Transduction Receptor_D->Pathway_D Activates

Fig. 3: Impact of stability on peptide therapeutic efficacy.

Conclusion

The incorporation of D-amino acids is a validated and powerful strategy to enhance the proteolytic stability of therapeutic peptides. This compound, in particular, serves as an excellent choice for substitution, especially in peptides susceptible to trypsin-like proteases. While partial substitution at known cleavage sites offers a significant stability advantage, the optimal modification strategy—whether using this compound, another D-amino acid, or a combination—should be determined empirically for each unique peptide candidate. The protocols and comparative data presented in this guide provide a solid framework for researchers to design and evaluate more stable and effective peptide-based drugs.

References

A Comparative Guide to Cell Adhesion Molecules: Alternatives to Poly-D-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal cell culture conditions, the choice of substrate coating is paramount for promoting robust cell adhesion, proliferation, and differentiation. While poly-D-lysine (PDL) is a widely used synthetic coating, a variety of natural and synthetic alternatives offer distinct advantages for specific cell types and applications. This guide provides an objective comparison of popular alternatives to PDL, supported by experimental data, detailed protocols, and an exploration of the underlying cell signaling pathways.

Poly-D-lysine, a synthetic polymer, promotes cell adhesion through non-specific electrostatic interactions between its positively charged amino groups and the net negative charge of the cell membrane.[1][2] While effective for many applications, it lacks the biological specificity of extracellular matrix (ECM) components, which can be crucial for more complex cellular responses. An important distinction within the poly-lysine family is that poly-D-lysine is resistant to degradation by cellular proteases, unlike its enantiomer, poly-L-lysine (PLL), making PDL a more stable option for long-term cultures.[2][3][4]

Extracellular Matrix Proteins: Mimicking the Natural Environment

Extracellular matrix (ECM) proteins such as fibronectin, laminin (B1169045), and collagen provide a more physiologically relevant environment for cultured cells. These proteins interact with specific cell surface receptors, primarily integrins, to activate intracellular signaling pathways that regulate cell adhesion, migration, proliferation, and differentiation.[5][6][7]

Fibronectin is a key ECM glycoprotein (B1211001) that binds to integrins via its arginine-glycine-aspartic acid (RGD) sequence, promoting the attachment and spreading of a wide range of cell types, including fibroblasts, endothelial cells, and various cancer cell lines.[8][9][10] Studies have shown that fibronectin can induce the formation of smaller, more dynamic adhesions compared to laminin, which can influence cell migration.[11]

Laminin , a major component of the basal lamina, is crucial for the culture of many specialized cell types, including neurons, epithelial cells, and stem cells.[12][13] It promotes cell attachment, neurite outgrowth, and differentiation.[12] For human embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs), laminin has been shown to support colony expansion even more effectively than the complex basement membrane extract, Matrigel, in some cases.[8]

Collagen , the most abundant protein in mammals, provides structural support to tissues and is a common substrate for cell culture.[14][15] Different types of collagen can be used, with collagen I and IV being the most common for cell culture applications.[10][16] Collagen-binding integrins form exceptionally strong bonds, making collagen an excellent choice for applications requiring robust cell adhesion.[17] Research has demonstrated that collagen can promote higher adhesion, survival, and proliferation of mesenchymal stem cells compared to other coatings.[18]

Matrigel , a solubilized basement membrane preparation extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma, is rich in ECM proteins, including laminin, collagen IV, and heparan sulfate (B86663) proteoglycans. It is widely used for the culture of stem cells and for inducing differentiation.[19][20] Comparative studies have shown that for neural stem cells (NSCs), Matrigel surpasses poly-L-lysine in promoting adhesion, migration, and proliferation, while also favoring neural differentiation over astrocytic differentiation.[19][21]

Synthetic Alternatives: Defined and Controlled Surfaces

For applications requiring a chemically defined and reproducible surface, synthetic polymers offer a compelling alternative to natural ECM proteins.

Poly-L-lysine (PLL) is chemically similar to PDL but can be degraded by cellular proteases, which may be a consideration for certain cell types or long-term experiments.[3][4] Both PLL and PDL are effective in promoting the attachment of various cell types, including primary neurons, glial cells, and transfected cell lines.[1]

Poly[2-(methacryloyloxy)ethyl dimethyl-(3-sulfopropyl)ammonium hydroxide] (PMEDSAH) is a synthetic polymer coating that has been shown to support the long-term growth of human embryonic stem cells in a fully defined culture system.[22][23][24][25] This provides a significant advantage over animal-derived matrices like Matrigel by eliminating xenogeneic components and improving reproducibility.[23][24]

Quantitative Comparison of Cell Adhesion

The following tables summarize quantitative data on the performance of various cell adhesion coatings from different studies. It is important to note that direct comparisons can be challenging due to variations in cell types, coating concentrations, and experimental methodologies.

CoatingCell TypeMetricResultReference
Laminin hASCsCell ProliferationHighest cell numbers after 125 hours compared to TCPS, fibronectin, Matrigel, and PLL.[8]
Fibronectin hASCsCell ProliferationHigher proliferation than TCPS, Matrigel, and PLL, but plateaued compared to laminin.[8]
Matrigel hESCsColony ExpansionHighest cell numbers and stem cell marker expression.[8]
Laminin hiPSCsColony ExpansionLarger colony area and perimeter than Matrigel.[8]
Collagen IV PC12 cellsCell AttachmentOptimal substrate for attachment and differentiation compared to other substrates.[16]
Matrigel MSCsNeuronal DifferentiationHighest percentage of neuron-like cells with best morphology compared to PDL, PLL, collagen, laminin, and fibronectin.[20]
Matrigel Neural Stem CellsProliferation & AdhesionSurpasses PLL in driving NSC adhesion, migration, and proliferation.[19][21]
CoatingCell TypeAdhesion Strength (dynes/cell)Time PointReference
Fibronectin Fibroblasts/Glioma cells~10⁻⁵Initial (4°C)[26]
Fibronectin Fibroblasts/Glioma cells>10⁻⁴15 min (37°C)[26]
Tenascin Fibroblasts/Glioma cellsUnchanged or weakened15 min (37°C)[26]

Experimental Protocols

General Protocol for Coating Cultureware with ECM Proteins (Fibronectin, Laminin, Collagen)
  • Thaw and Dilute: Thaw the ECM protein solution at 2-8°C.[13][27] Dilute to the desired concentration (typically 1-10 µg/cm²) in a balanced salt solution (e.g., PBS or HBSS).

  • Coat Surface: Add a minimal volume of the diluted protein solution to the culture surface, ensuring the entire area is covered.

  • Incubate: Incubate the coated surface for at least 30-60 minutes at 37°C or overnight at 4°C.[13][28] For laminin, avoid rapid thawing to prevent gel formation.[13][27]

  • Aspirate and Rinse: Aspirate the excess solution. Some protocols recommend rinsing with sterile PBS, while others suggest air-drying for at least 45 minutes before adding cells and medium.[13] Do not over-dry, as this can disrupt the protein structure.[27]

Protocol for Coating with Poly-D-Lysine or Poly-L-Lysine
  • Dilute: Dilute the poly-lysine stock solution to a working concentration (typically 0.1 mg/mL) in sterile water.

  • Coat Surface: Add the solution to the culture surface and incubate for at least 5 minutes at room temperature.

  • Aspirate and Dry: Aspirate the solution and let the surface dry completely.

  • Rinse: Rinse the surface thoroughly with sterile water to remove any unbound polymer before seeding cells.

Signaling Pathways in Cell Adhesion

Cell adhesion to ECM proteins is primarily mediated by integrins, which are transmembrane receptors that link the extracellular environment to the intracellular cytoskeleton.[5][7] This connection triggers a cascade of intracellular signaling events.

Upon ligand binding, integrins cluster and recruit various signaling proteins to form focal adhesions.[6][29] A key player in this process is the Focal Adhesion Kinase (FAK).[7][30] Autophosphorylation of FAK creates docking sites for other signaling molecules, including Src family kinases, which further phosphorylate downstream targets.[6] This signaling cascade influences a multitude of cellular processes, including cell spreading, migration, proliferation, and survival.[6][30] Different integrins can activate distinct signaling pathways; for example, α5β1 integrin signaling in response to fibronectin involves protein kinase Cα (PKCα), which is not required for α4β1-mediated adhesion.[31]

Integrin Signaling Pathway cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm ECM Fibronectin / Laminin / Collagen Integrin Integrin Receptor (e.g., α5β1) ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Paxillin Paxillin FAK->Paxillin Phosphorylation Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) FAK->Signaling Activation Src->FAK Actin Actin Cytoskeleton Paxillin->Actin Cytoskeletal Reorganization Signaling->Actin Experimental Workflow cluster_Analysis Quantitative & Qualitative Analysis Start Start: Select Coatings (PDL, FN, LN, COL, etc.) Coat Coat Culture Plates Start->Coat Seed Seed Cells Coat->Seed Incubate Incubate (Time Course) Seed->Incubate Adhesion Cell Adhesion Assay (e.g., Crystal Violet) Incubate->Adhesion Proliferation Proliferation Assay (e.g., MTT, BrdU) Incubate->Proliferation Morphology Microscopy (Phase Contrast, IF) Incubate->Morphology Differentiation Marker Analysis (qPCR, Western Blot, ICC) Incubate->Differentiation Data Data Analysis & Comparison Adhesion->Data Proliferation->Data Morphology->Data Differentiation->Data Conclusion Select Optimal Coating Data->Conclusion

References

A Comparative Guide to the In Vitro Toxicity of D-Lysine and L-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of D-Lysine and L-Lysine in cell culture, supported by available experimental data. The information presented herein is intended to assist researchers in understanding the differential biological activities of these stereoisomers and in designing relevant in vitro studies.

Executive Summary

While L-Lysine is an essential amino acid crucial for various physiological processes, its D-enantiomer, this compound, is not typically utilized by mammalian cells for protein synthesis. Emerging research indicates that this compound can exert cytotoxic effects on various cell lines, whereas L-Lysine is generally well-tolerated at physiological concentrations but can induce apoptosis at high concentrations. The mechanisms underlying their toxicity appear to be distinct. This compound's toxicity is at least partially attributed to the activity of D-amino acid oxidase (DAO), which can lead to the production of hydrogen peroxide (H₂O₂) and subsequent apoptosis, although other H₂O₂-independent pathways are also implicated.[1] In contrast, high concentrations of L-Lysine have been shown to induce apoptosis through a pathway involving NADPH oxidase and the generation of reactive oxygen species (ROS).

Data Presentation: Comparative Cytotoxicity

Direct comparative studies providing IC50 values for both this compound and L-Lysine in the same cell lines under identical experimental conditions are limited in the available scientific literature. However, data from individual studies on the cytotoxic effects of each isomer are summarized below.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineTreatment DurationAssayIC50 (mmol L⁻¹)Reference
HeLa24 hoursMTS~10[1]
MCF-724 hoursMTS~10[1]

Note: The IC50 values are estimated from the dose-response curves presented in the cited study. The same study noted that L-Lysine did not exhibit toxicity at concentrations up to 150 mmol L⁻¹ in the tested cell lines.

Table 2: Effects of High-Concentration L-Lysine on Cell Viability

Cell LineConcentration (mM)Treatment DurationEffectReference
HK-2 (Human Kidney)10Not SpecifiedIncreased apoptosis by ~30%
Pancreatic Acinar Cells10 - 60Not SpecifiedMitochondrial damage and necrosis

Signaling Pathways

The cytotoxic mechanisms of this compound and L-Lysine appear to involve distinct signaling cascades.

This compound-Induced Cytotoxicity: The primary proposed mechanism involves the enzymatic action of D-amino acid oxidase (DAO).

DLysine_Pathway DLysine This compound DAO D-Amino Acid Oxidase (DAO) DLysine->DAO OtherPathways Other Apoptotic Pathways DLysine->OtherPathways IminoAcid α-imino acid DAO->IminoAcid Oxidative deamination H2O2 Hydrogen Peroxide (H₂O₂) DAO->H2O2 KetoAcid α-keto acid IminoAcid->KetoAcid Non-enzymatic hydrolysis Apoptosis Apoptosis H2O2->Apoptosis OtherPathways->Apoptosis

This compound cytotoxic pathway.[1]

L-Lysine (High Concentration)-Induced Apoptosis: High concentrations of L-Lysine have been demonstrated to induce apoptosis through a mechanism dependent on NADPH oxidase.

LLysine_Pathway LLysine High Concentration L-Lysine NADPH_Oxidase NADPH Oxidase Activation LLysine->NADPH_Oxidase ROS Reactive Oxygen Species (ROS) Generation NADPH_Oxidase->ROS Mitochondria Mitochondrial Pathway ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

High-concentration L-Lysine apoptotic pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of D- and L-Lysine toxicity.

Cell Viability Assay (MTS Assay)

This protocol is adapted from studies investigating D-amino acid cytotoxicity.[1]

  • Cell Seeding:

    • Culture cells (e.g., HeLa, MCF-7) in appropriate complete medium.

    • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 2 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Treatment:

    • Prepare stock solutions of this compound and L-Lysine in a sterile buffer (e.g., PBS) and filter-sterilize.

    • Prepare serial dilutions of the amino acids in the complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the respective amino acid concentrations. Include untreated control wells.

    • Incubate the plates for the desired treatment duration (e.g., 24 or 48 hours).

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well.

    • Incubate for 1-4 hours at 37°C in the dark.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This is a standard protocol for detecting apoptosis by flow cytometry.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will not lead to over-confluence by the end of the experiment.

    • Treat cells with the desired concentrations of this compound or L-Lysine for the specified duration.

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA.

    • Combine the detached cells with the cells from the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

D-Amino Acid Oxidase (DAO) Activity Assay

This protocol provides a method to measure the activity of DAO, which is relevant to this compound metabolism.

  • Sample Preparation:

    • Culture cells and treat with this compound as required.

    • Harvest cells and prepare a cell lysate by sonication or using a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Reaction Mixture:

    • In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3), a D-amino acid substrate (e.g., D-Alanine as a positive control, or this compound), and a detection reagent system (e.g., horseradish peroxidase and a chromogenic or fluorogenic substrate that reacts with H₂O₂).

  • Assay Procedure:

    • Add the cell lysate to the reaction mixture to initiate the reaction.

    • Incubate at 37°C for a defined period.

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • DAO activity can be calculated based on a standard curve generated with known concentrations of H₂O₂.

Experimental Workflow

The following diagram illustrates a general workflow for comparing the cytotoxicity of this compound and L-Lysine.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanism Mechanistic Studies CellCulture Cell Culture (e.g., HeLa, MCF-7, CHO) Treatment Treatment with This compound & L-Lysine (Dose-Response) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis DAO_Assay DAO Activity Assay Treatment->DAO_Assay H2O2_Assay H₂O₂ Measurement Treatment->H2O2_Assay NADPH_Assay NADPH Oxidase Activity Treatment->NADPH_Assay WesternBlot Western Blot (Caspases, Bcl-2 family) Treatment->WesternBlot Data_Analysis Data Analysis & Comparison Viability->Data_Analysis IC50 Calculation Apoptosis->Data_Analysis Quantification of Apoptotic Cells DAO_Assay->Data_Analysis H2O2_Assay->Data_Analysis NADPH_Assay->Data_Analysis WesternBlot->Data_Analysis

General workflow for comparing D- and L-Lysine cytotoxicity.

Conclusion

The available evidence suggests a differential toxicity profile for this compound and L-Lysine in cell culture. This compound exhibits dose-dependent cytotoxicity, likely mediated by DAO activity and subsequent apoptosis, while L-Lysine is generally non-toxic at physiological concentrations but can induce apoptosis at high levels through an NADPH oxidase-dependent pathway. Further research with direct comparative studies is warranted to fully elucidate the concentration-dependent cytotoxic profiles of these stereoisomers across a broader range of cell lines. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such investigations.

References

Validating D-Lysine Incorporation into Peptides: A Comparative Guide to Edman Degradation and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids, such as D-lysine, into peptides is a critical step in designing novel therapeutics with enhanced stability and unique functionalities. Rigorous analytical validation is essential to confirm the presence, location, and stereochemistry of these modified amino acids. This guide provides an objective comparison of Edman degradation and other analytical techniques for validating this compound incorporation, supported by experimental data and detailed protocols.

Performance Comparison of Validation Techniques

A multi-faceted approach is often necessary for the unambiguous validation of this compound incorporation. While traditional Edman degradation can provide sequential information, modern mass spectrometry and other methods offer significant advantages in terms of sensitivity, throughput, and the ability to characterize complex modifications.

FeatureEdman Degradation with Chiral DetectionMass Spectrometry (LC-MS/MS)Enzymatic Assays (e.g., D-amino acid oxidase)Chiral Amino Acid Analysis (after hydrolysis)
Principle Sequential chemical degradation from the N-terminus, followed by chiral chromatographic identification of the cleaved phenylthiohydantoin (PTH)-amino acid derivative.[1][2]Ionization and fragmentation of the peptide, with sequence and structural information deduced from the mass-to-charge ratios of the resulting ions.[2]Specific enzymatic oxidation of D-amino acids, leading to a detectable product.Hydrolysis of the peptide followed by chromatographic separation (GC or HPLC) of the resulting D- and L-amino acid enantiomers.
Information Provided N-terminal sequence and stereochemistry of each amino acid in the sequence.[1]Molecular weight of the peptide, amino acid sequence (including location of modifications), and potential differentiation of stereoisomers based on fragmentation patterns or ion mobility.[2]Presence and quantification of specific D-amino acids.Overall D-amino acid content and ratio of D/L isomers for each amino acid present.
Sample Requirement 10-100 picomoles of purified peptide.[2][3]High sensitivity, often in the femtomole to attomole range.[4]High sensitivity, dependent on the specific enzyme and detection method.Nanomole to picomole range, depending on the derivatization and detection method.
Throughput Low; each cycle takes approximately one hour.[5][6]High; capable of analyzing complex mixtures in a single run.Moderate to high, suitable for screening.Moderate, dependent on the chromatographic run time.
Peptide Length Effective for peptides up to 30-60 residues.[3]Can analyze a wide range of peptide and protein sizes.Not directly dependent on peptide length, but requires hydrolysis for internal residues.Not applicable for sequence determination.
Limitations N-terminally blocked peptides cannot be sequenced.[3][7] Incomplete derivatization can be an issue.[3] Potential for racemization during chemical steps.[1]May not definitively distinguish between isomers without specialized techniques (e.g., ion mobility spectrometry). Database reliance for identification of unknown proteins.[8]Does not provide positional information of the D-amino acid within the peptide sequence. Specificity is dependent on the enzyme used.Destroys the peptide, losing all sequence information.
Accuracy High accuracy for sequencing small, well-defined peptides.[5]High mass accuracy provides strong evidence of incorporation. Fragmentation patterns can confirm location.High specificity for D-amino acids.High accuracy in determining the enantiomeric ratio.

Experimental Protocols

Edman Degradation for D/L Amino Acid Configuration Determination

This protocol outlines the general steps for validating the incorporation and determining the stereochemistry of this compound in a synthetic peptide using Edman degradation followed by chiral chromatography.

1. Sample Preparation:

  • Ensure the peptide sample is of high purity (>95%), free from salts, detergents, and other amine-containing contaminants.

  • Dissolve the peptide in a suitable volatile solvent, such as 0.1% trifluoroacetic acid (TFA) in water/acetonitrile.

  • The required amount is typically 10-100 picomoles.[2]

2. Automated Edman Degradation Cycles:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions (e.g., in a sodium bicarbonate or sodium borate (B1201080) buffer at pH 8-9) to form a phenylthiocarbamoyl (PTC)-peptide.[9]

  • Washing: Excess PITC and by-products are removed by washing with appropriate organic solvents.

  • Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide under anhydrous acidic conditions (e.g., using trifluoroacetic acid), forming an anilinothiazolinone (ATZ)-amino acid and the shortened peptide.[9]

  • Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.

  • Conversion: The unstable ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[9]

  • The cycle is repeated to sequentially analyze the next amino acid in the peptide chain.

3. Chiral High-Performance Liquid Chromatography (HPLC) of PTH-Amino Acids:

  • The collected PTH-amino acid from each cycle is injected onto a chiral HPLC column (e.g., a β-cyclodextrin-based stationary phase).[1]

  • An isocratic or gradient elution with a mobile phase suitable for separating the D- and L-PTH-amino acid enantiomers is used.

  • The eluting PTH-amino acids are detected by UV absorbance (typically around 254-270 nm).[2][10]

  • The retention times of the PTH-amino acids from the sample are compared to those of D- and L-PTH-amino acid standards to identify the amino acid and its stereochemistry at each position in the sequence.

Mandatory Visualizations

Edman_Degradation_Workflow cluster_Peptide_Prep Peptide Preparation cluster_Edman_Cycle Automated Edman Cycle cluster_Analysis Analysis Purified_Peptide Purified Peptide (>95%) Coupling Coupling with PITC Purified_Peptide->Coupling Washing1 Washing Coupling->Washing1 Cleavage Cleavage (TFA) Washing1->Cleavage Extraction Extraction of ATZ-Amino Acid Cleavage->Extraction Shortened_Peptide Shortened_Peptide Cleavage->Shortened_Peptide Shortened Peptide Conversion Conversion to PTH-Amino Acid Extraction->Conversion Chiral_HPLC Chiral HPLC Conversion->Chiral_HPLC Identification Identification of D/L Isomer Chiral_HPLC->Identification Shortened_Peptide->Coupling Next Cycle

Workflow for this compound validation by Edman degradation.

Validation_Decision_Tree Is_Sequence_Known Is the peptide sequence known? Is_N_Terminus_Free Is the N-terminus unblocked? Is_Sequence_Known->Is_N_Terminus_Free Yes Need_Quantitative_Data Is quantitative D/L ratio needed? Is_Sequence_Known->Need_Quantitative_Data Yes LC_MSMS Use LC-MS/MS (with Ion Mobility if needed) Is_Sequence_Known->LC_MSMS No Edman Use Edman Degradation with Chiral HPLC Is_N_Terminus_Free->Edman Yes Is_N_Terminus_Free->LC_MSMS No High_Throughput_Needed Is high throughput required? Need_Quantitative_Data->High_Throughput_Needed No Chiral_AA_Analysis Use Chiral Amino Acid Analysis after Hydrolysis Need_Quantitative_Data->Chiral_AA_Analysis Yes High_Throughput_Needed->LC_MSMS Yes Enzymatic_Assay Use Enzymatic Assay High_Throughput_Needed->Enzymatic_Assay No

Decision tree for selecting a validation method.

References

D-Lysine vs. D-Ornithine for Reducing Kidney Radioactivity in Peptide Receptor Radionuclide Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the therapeutic window of Peptide Receptor Radionuclide Therapy (PRRT) is paramount. A key challenge in PRRT is mitigating radiation-induced nephrotoxicity, a dose-limiting factor. This guide provides an objective comparison of D-lysine and D-ornithine as agents for reducing kidney radioactivity, supported by available experimental data.

Radiolabeled peptides used in PRRT are filtered by the glomerulus and subsequently reabsorbed in the proximal tubules of the kidneys. This reabsorption, primarily mediated by the megalin-cubilin receptor system, leads to the retention of radioactivity in the kidneys, posing a risk of long-term renal damage. The co-infusion of basic amino acids is a standard practice to competitively inhibit this uptake and protect the kidneys.

Mechanism of Action: Competitive Inhibition at the Proximal Tubules

Both this compound and D-ornithine are basic amino acids that, when administered during PRRT, compete with the positively charged radiolabeled peptides for binding to the megalin-cubilin receptors in the proximal renal tubules. This competitive inhibition reduces the reabsorption of the radioactive therapeutic agent, thereby decreasing the radiation dose delivered to the kidneys. The D-isomers of these amino acids are often preferred as they are less readily metabolized than their L-counterparts, leading to sustained plasma concentrations and a more prolonged protective effect.

dot

cluster_blood Bloodstream cluster_kidney Proximal Tubule Cell radiolabeled_peptide Radiolabeled Peptide megalin_cubilin Megalin-Cubilin Receptor radiolabeled_peptide->megalin_cubilin Binds amino_acid This compound / D-Ornithine amino_acid->megalin_cubilin Competitively Binds (Inhibits Peptide Binding) endocytosis Endocytosis & Radioactivity Retention megalin_cubilin->endocytosis Mediates

Caption: Competitive inhibition at the megalin-cubilin receptor.

Comparative Efficacy: A Review of Preclinical and Clinical Data

Extensive research has been conducted on the efficacy of this compound in reducing renal radioactivity. However, a notable scarcity of published data exists for D-ornithine in this specific application, precluding a direct, data-driven comparison at this time. The available evidence for this compound is summarized below.

This compound: Established Efficacy in Renal Protection

Preclinical and clinical studies have consistently demonstrated the effectiveness of this compound in reducing kidney uptake of radiolabeled peptides.

Table 1: Summary of Quantitative Data for this compound in Reducing Kidney Radioactivity

Study TypeRadiopharmaceuticalThis compound AdministrationReduction in Kidney Radioactivity (%)Reference
Preclinical (Rat)[¹¹¹In-DTPA]octreotide400 mg/kg IV or OralUp to 40%[1]
Preclinical (Rat)¹¹¹In-DOTATOC400 mg/kg IPSignificantly lower than control, histidine, and arginine[2]
Clinical[¹¹¹In-DTPA]octreotide75 g infusion44 ± 11%[3]
Clinical[¹¹¹In-DTPA]octreotide25 g Lysine + 25 g Arginine infusion33 ± 23%[3]

Note: IV - Intravenous, IP - Intraperitoneal, Oral - Oral gavage.

D-Ornithine: Lack of Comparative Data

Experimental Protocols

The following are examples of experimental methodologies employed in studies evaluating this compound for renal protection.

Preclinical Animal Study Protocol (Rat Model)

This protocol is a synthesized example based on common practices in the field.

dot

cluster_workflow Preclinical Experimental Workflow start Start animal_prep Animal Preparation (e.g., Male Wistar Rats) start->animal_prep grouping Randomization into Groups (Control, this compound) animal_prep->grouping amino_acid_admin Amino Acid Administration (e.g., 400 mg/kg this compound IP) grouping->amino_acid_admin radioligand_injection Radiolabeled Peptide Injection (e.g., [¹¹¹In-DTPA]octreotide IV) amino_acid_admin->radioligand_injection Co-administration or pre-administration biodistribution Biodistribution Study (e.g., at 24h post-injection) radioligand_injection->biodistribution organ_harvest Organ Harvesting (Kidneys, etc.) biodistribution->organ_harvest gamma_counting Gamma Counting of Organs organ_harvest->gamma_counting data_analysis Data Analysis (%ID/g calculation) gamma_counting->data_analysis end End data_analysis->end

Caption: Preclinical workflow for evaluating renal protection agents.

Detailed Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Grouping: Animals are randomized into control (saline) and treatment groups (this compound).

  • Amino Acid Administration: this compound is administered, typically via intravenous (IV) or intraperitoneal (IP) injection, at a specified dose (e.g., 400 mg/kg) either shortly before or concurrently with the radiopharmaceutical.[1][2]

  • Radiopharmaceutical Administration: A clinically relevant radiolabeled peptide (e.g., [¹¹¹In-DTPA]octreotide or ¹¹¹In-DOTATOC) is injected intravenously.[1][2]

  • Biodistribution: At a predetermined time point (e.g., 24 hours post-injection), animals are euthanized, and organs of interest (kidneys, tumor, liver, etc.) are harvested and weighed.

  • Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and compared between the control and treatment groups to determine the percentage of reduction in kidney radioactivity.

Conclusion

This compound is a well-established and effective agent for reducing kidney radioactivity during PRRT, with its efficacy supported by a substantial body of preclinical and clinical evidence. The mechanism of action is understood to be competitive inhibition of the megalin-cubilin receptor system in the proximal renal tubules.

In contrast, there is a significant lack of published scientific data on the use of D-ornithine for this indication. While its chemical properties suggest a similar potential mechanism of action, the absence of experimental evidence makes a direct comparison with this compound impossible at this time.

For researchers and clinicians, this compound, often in combination with L-arginine, remains the standard of care for renal protection in PRRT. Future studies are warranted to investigate the potential of D-ornithine and other basic amino acids to further optimize patient safety and the therapeutic efficacy of PRRT.

References

Assessing the Immunogenicity of D-Lysine Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding and mitigating the immunogenicity of therapeutic peptides is paramount. The substitution of naturally occurring L-amino acids with their D-enantiomers, such as D-lysine, represents a promising strategy to enhance peptide stability and reduce unwanted immune responses. This guide provides an objective comparison of the immunogenicity of this compound containing peptides with their L-lysine counterparts, supported by experimental data and detailed methodologies.

Reduced Immunogenicity of D-Amino Acid Containing Peptides

The incorporation of D-amino acids into peptides can significantly decrease their immunogenicity. This is primarily attributed to their increased resistance to proteolytic degradation by host enzymes, which are stereospecific for L-amino acids. Consequently, D-peptides are less efficiently processed by antigen-presenting cells (APCs) and are therefore less likely to be presented to T-cells, a critical step in initiating an adaptive immune response.

One study comparing polymer-peptide conjugates of L-melittin and D-melittin in mice demonstrated a significant reduction in anti-PEG antibody generation with the D-melittin conjugate. This suggests that the D-amino acid-containing peptide is less immunogenic, even in the context of a larger molecule.

Comparative Data on Immunogenicity Markers

The following tables summarize key quantitative data from studies comparing the immunogenic potential of L-lysine and this compound containing peptides.

Treatment Group Antibody Titer (IgG) Antibody Titer (IgM)
L-Melittin MicellesHighHigh
D-Melittin MicellesLow to undetectableLow to undetectable
Table 1: Comparative Immunogenicity of L- and D-Melittin Micelles in Mice. This table illustrates the significantly reduced immunogenicity of D-melittin containing micelles compared to their L-counterparts, as evidenced by the lower anti-PEG antibody titers in treated mice.
Peptide Cell Line LD50 (µg/mL)
CM15 (all L-lysine)Murine Macrophages~10
D3,13 (two this compound substitutions)Murine Macrophages>200
Table 2: Comparative Cytotoxicity of an all L-lysine antimicrobial peptide (CM15) and its this compound substituted analog (D3,13) against murine macrophages. The 20-fold increase in the LD50 value indicates a substantial reduction in toxicity to these immune cells with the incorporation of this compound.[1]
Peptide Hemolysis (%) at 64 µM
CM15 (all L-lysine)~50%
D1,13 (two this compound substitutions)~25%
D3,13 (two this compound substitutions)<6%
Table 3: Comparative Hemolytic Activity of an all L-lysine antimicrobial peptide (CM15) and its this compound substituted analogs. The introduction of this compound residues significantly reduces the lysis of human red blood cells.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide immunogenicity. Below are protocols for key in vitro experiments.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to antigenic stimulation.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling:

    • Resuspend 1-2 x 10^7 cells per mL in PBS.

    • Add an equal volume of 10 µM Carboxyfluorescein succinimidyl ester (CFSE) in PBS to the cell suspension while gently vortexing. The final CFSE concentration should be 5 µM.

    • Incubate for 5 minutes at room temperature.

    • Quench the staining by adding 10 volumes of cold PBS containing 0.5% BSA.

    • Wash the cells once with PBS + BSA.

  • Cell Culture and Stimulation:

    • Plate 1 x 10^6 labeled PBMCs per well in a 96-well flat-bottom plate.

    • Add the L-lysine or this compound containing peptide at various concentrations (e.g., 1, 5, 10 µg/mL).

    • Include a positive control (e.g., phytohemagglutinin) and a negative control (media alone).

    • Culture the cells for 4-6 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).

    • Analyze the cells using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Cytokine Release Assay (ELISpot)

This assay quantifies the number of cytokine-secreting cells (e.g., IFN-γ, IL-2) at the single-cell level.

  • Plate Coating:

    • Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 1 minute, then wash five times with sterile water.

    • Coat the plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) overnight at 4°C.

    • Wash the plate four times with sterile PBS and block with RPMI medium containing 10% FBS for at least 30 minutes at room temperature.

  • Cell Culture and Stimulation:

    • Add 1-3 x 10^5 PBMCs per well.

    • Add the L-lysine or this compound containing peptide at various concentrations.

    • Include positive and negative controls as in the CFSE assay.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated detection antibody specific for the cytokine and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (ALP) conjugate. Incubate for 1.5 hours at room temperature.

    • Wash the plate and add a substrate solution (e.g., BCIP/NBT) to develop the spots.

  • Analysis:

    • Wash the plate with deionized water to stop the reaction and allow it to dry.

    • Count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and workflows involved in assessing peptide immunogenicity.

antigen_processing_workflow cluster_l_peptide L-Lysine Peptide cluster_d_peptide This compound Peptide l_peptide L-Lysine Peptide l_apc Antigen Presenting Cell (APC) l_peptide->l_apc Uptake l_uptake Endocytosis l_processing Proteolytic Processing l_uptake->l_processing l_presentation MHC-II Presentation l_processing->l_presentation l_tcell T-Cell Activation l_presentation->l_tcell l_response Immune Response (Cytokines, Antibodies) l_tcell->l_response d_peptide This compound Peptide d_apc Antigen Presenting Cell (APC) d_peptide->d_apc Uptake d_uptake Endocytosis d_no_processing Resistance to Processing d_uptake->d_no_processing d_no_presentation No MHC-II Presentation d_no_processing->d_no_presentation d_no_tcell No T-Cell Activation d_no_presentation->d_no_tcell d_no_response Reduced/No Immune Response d_no_tcell->d_no_response

Figure 1: Comparative Antigen Processing of L- and this compound Peptides.

mhc_class_ii_pathway cluster_cell Antigen Presenting Cell exogenous_antigen Exogenous Antigen (L-Peptide) endosome Endosome exogenous_antigen->endosome Endocytosis lysosome Lysosome endosome->lysosome peptide_fragments Peptide Fragments lysosome->peptide_fragments Proteolysis peptide_loading Peptide Loading peptide_fragments->peptide_loading er Endoplasmic Reticulum mhc_ii MHC Class II er->mhc_ii invariant_chain Invariant Chain er->invariant_chain mhc_ii_complex MHC-II-Invariant Chain Complex mhc_ii->mhc_ii_complex invariant_chain->mhc_ii_complex golgi Golgi Apparatus mhc_ii_complex->golgi vesicle Vesicle golgi->vesicle vesicle->peptide_loading pmhc_ii Peptide-MHC-II Complex peptide_loading->pmhc_ii cell_surface Cell Surface pmhc_ii->cell_surface t_cell CD4+ T-Cell cell_surface->t_cell Presentation tcr T-Cell Receptor

Figure 2: MHC Class II Antigen Presentation Pathway for L-Peptides.

t_cell_activation_pathway cluster_membrane Cell Membrane Interaction cluster_cytoplasm Intracellular Signaling Cascade cluster_nucleus Nuclear Events pmhc Peptide-MHC-II tcr TCR pmhc->tcr Signal 1 cd4 CD4 tcr->cd4 lck Lck tcr->lck cd28 CD28 b7 B7 b7->cd28 Signal 2 zap70 ZAP-70 lck->zap70 lat LAT zap70->lat plc PLCγ lat->plc ras Ras lat->ras rac Rac lat->rac dag DAG plc->dag ip3 IP3 plc->ip3 pkc PKC dag->pkc ca Ca2+ release ip3->ca mapk MAPK Pathway ras->mapk jnk JNK/p38 rac->jnk calcineurin Calcineurin ca->calcineurin nfkb NF-κB pkc->nfkb ap1 AP-1 mapk->ap1 jnk->ap1 nfat NFAT calcineurin->nfat transcription Gene Transcription nfkb->transcription ap1->transcription nfat->transcription cytokines Cytokine Production (IL-2, IFN-γ) transcription->cytokines proliferation Cell Proliferation transcription->proliferation

References

A Comparative Analysis of D-Lysine and L-Lysine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the metabolic fates of D- and L-lysine, offering insights for researchers, scientists, and drug development professionals. This guide details the distinct pathways of absorption, distribution, metabolism, and excretion of these two stereoisomers, supported by experimental data and protocols.

The stereochemistry of amino acids plays a pivotal role in their biological activity and metabolic processing. L-lysine is the naturally occurring and biologically active form essential for protein synthesis and various physiological functions in mammals.[1][2] In contrast, its enantiomer, D-lysine, is not incorporated into proteins in higher organisms and follows a distinct metabolic route.[1] Understanding the differential metabolic rates and pathways of D- and L-lysine is crucial for applications in nutrition, pharmacology, and drug development.

Key Metabolic Differences at a Glance

ParameterThis compoundL-Lysine
Primary Metabolic Pathway Oxidative deamination via D-amino acid oxidase (DAO); Pipecolic acid pathwaySaccharopine pathway
Primary Site of Metabolism Kidney, Liver, BrainLiver (mitochondria)[3]
Incorporation into Protein NoYes
Oral Absorption Rate HighHigh
Renal Excretion of Absorbed Dose ~80.2%~7.6%
Retention in the Body ~18.5% (after partial deamination)High, for protein synthesis and other metabolic functions

Data for renal excretion and retention are derived from a study on infants administered 15N-labeled lysine (B10760008).[4]

Metabolic Pathways: A Tale of Two Isomers

The metabolic fates of this compound and L-lysine are governed by stereospecific enzymes, leading to vastly different outcomes within the body.

L-Lysine Metabolism: The Saccharopine Pathway

The primary catabolic route for L-lysine in mammals is the saccharopine pathway , which predominantly occurs in the mitochondria of the liver.[3][5] This pathway involves the conversion of L-lysine into saccharopine, which is then further metabolized to α-aminoadipate semialdehyde and ultimately to acetyl-CoA. This final product can then enter the tricarboxylic acid (TCA) cycle for energy production.[6] The initial and rate-limiting steps are catalyzed by the bifunctional enzyme α-aminoadipate semialdehyde synthase (AASS), which possesses both lysine-ketoglutarate reductase and saccharopine dehydrogenase activities.[3][7]

This compound Metabolism: The Role of D-Amino Acid Oxidase and the Pipecolic Acid Pathway

This compound is primarily metabolized through oxidative deamination, a reaction catalyzed by the peroxisomal flavoenzyme D-amino acid oxidase (DAO) .[8] DAO is found in various tissues, with high concentrations in the kidney, liver, and brain.[9] This enzyme converts D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[8] For this compound, this process is followed by the pipecolic acid pathway .[10] While the pipecolic acid pathway is also active in the brain for L-lysine catabolism, it is a more prominent route for this compound metabolism throughout the body.[10]

cluster_legend Legend LLys L-Lysine Sacch Saccharopine LLys->Sacch AASS (LKR) Protein Protein Synthesis LLys->Protein AASA α-Aminoadipate Semialdehyde Sacch->AASA AASS (SDH) AcetylCoA Acetyl-CoA AASA->AcetylCoA Multiple Steps TCA TCA Cycle AcetylCoA->TCA DLys This compound KetoAcid α-Keto-ε-aminocaproate DLys->KetoAcid DAO Excretion Renal Excretion DLys->Excretion Pipecolic Pipecolic Acid KetoAcid->Pipecolic Spontaneous Cyclization & Reduction KeyMetabolite Key Metabolite Enzyme Enzyme/Process PathwayFlow Pathway Flow Start Start: Administer Isotopically Labeled Lysine (e.g., ¹⁵N-Lysine) Collection Timed Sample Collection (Blood, Urine, Breath, Tissue) Start->Collection Analysis Isotope Enrichment Analysis (Mass Spectrometry) Collection->Analysis Modeling Kinetic Modeling Analysis->Modeling Output Determine Metabolic Rates: - Flux - Oxidation - Protein Incorporation Modeling->Output

References

Safety Operating Guide

Proper Disposal Procedures for D-Lysine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of D-Lysine, a common reagent in research and drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Profile and Safety Overview

This compound and its common forms (e.g., DL-Lysine, Poly-D-Lysine) are generally not classified as hazardous substances.[1][2] However, they may cause mild irritation to the skin, eyes, and respiratory tract.[1][3] Handling and disposal should always be performed in accordance with good industrial hygiene and safety practices.[4]

The following table summarizes the typical hazard ratings for this compound compounds.

Hazard CategoryHMIS RatingNFPA RatingDescription
Health Hazard 00No significant risk to health.
Flammability 00Will not burn under normal fire conditions.
Physical / Reactivity 00Normally stable, even under fire exposure conditions, and is not reactive with water.

Data sourced from a representative Safety Data Sheet (SDS) for DL-Lysine.[1]

Standard Disposal Protocol for this compound Waste

The primary method for disposing of this compound is through a licensed professional waste disposal service.[3] Do not allow the product or its solutions to enter drains or waterways.[1][3][5][6]

Step 1: Segregate this compound Waste

Isolate all this compound waste from other chemical waste streams to prevent unintended reactions. Waste can be categorized as:

  • Unused or Surplus Solid this compound: Pure, unadulterated this compound powder.

  • Contaminated Solids: Items such as personal protective equipment (PPE), weigh boats, or paper towels contaminated with this compound.

  • Aqueous this compound Solutions: Liquid waste generated from experimental protocols.

Step 2: Contain and Label Waste
  • Solid Waste:

    • Carefully sweep up solid this compound, avoiding dust formation.[1][2][7]

    • Place the material into a suitable, sealed, and clearly labeled container for disposal.[1][2][3]

  • Contaminated Materials:

    • Place all contaminated items, including gloves, into a designated, sealed waste container.[2] Contaminated packaging should be handled in the same manner as the product itself.[8]

  • Liquid Waste:

    • Collect all aqueous waste containing this compound in a sealable, non-reactive container.

    • Label the container clearly as "Aqueous this compound Waste" and include concentration if known.

Step 3: Arrange for Professional Disposal
  • Offer surplus and non-recyclable this compound waste to a licensed disposal company.[1][2][9]

  • Always consult with your institution's Environmental Health and Safety (EHS) office and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4][10]

Experimental Protocol Generating this compound Waste

A common laboratory procedure that generates this compound waste is the coating of cell culture vessels to enhance cell attachment. The following is a representative protocol.

Objective: To coat a 6-well tissue culture plate with Poly-D-Lysine.

Methodology:

  • Preparation of Working Solution: A stock solution of Poly-D-Lysine is diluted in sterile DPBS (Dulbecco's Phosphate-Buffered Saline) to a final working concentration, typically around 50 µg/mL.[11]

  • Coating the Vessel: Approximately 1.5 mL of the 50 µg/mL Poly-D-Lysine working solution is added to each well of a 6-well plate, ensuring the entire surface is covered.[11]

  • Incubation: The plate is incubated at room temperature for approximately one hour.[10][11]

  • Aspiration and Waste Collection: Following incubation, the Poly-D-Lysine solution is aspirated from each well. This aspirated solution constitutes the primary liquid waste and must be collected in a designated waste container.[10][11]

  • Rinsing: The culture surface is then thoroughly rinsed, typically three times, with sterile, tissue culture grade water to remove any remaining unbound Poly-D-Lysine, which can be toxic to cells.[11] The rinse water is also aspirated and collected as aqueous this compound waste.

  • Drying: The coated vessel is left to dry in a laminar flow hood for at least two hours before use.[11]

All collected liquid waste from steps 4 and 5 must be disposed of following the procedures outlined above.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.

D_Lysine_Disposal_Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid Solid this compound (Unused or Spilled) waste_type->solid Solid liquid Aqueous Solution (From Experiments) waste_type->liquid Liquid contaminated Contaminated Materials (PPE, Labware) waste_type->contaminated Contaminated   Items sweep Sweep Carefully (Avoid Dust Formation) solid->sweep collect_liquid Collect in Sealable Container liquid->collect_liquid collect_contaminated Place in Designated Waste Bag/Bin contaminated->collect_contaminated contain Keep in Suitable, Closed Containers sweep->contain collect_liquid->contain collect_contaminated->contain label Label Container Clearly contain->label dispose Contact Licensed Disposal Service label->dispose consult Consult Institutional EHS & Local Regulations dispose->consult

Caption: Logical workflow for the safe disposal of various forms of this compound waste.

References

Essential Safety and Logistics for Handling D-Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure and efficient work environment. This guide provides essential, immediate safety and logistical information for handling D-Lysine, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Protection TypeRequired EquipmentPurpose
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.[1][2][3][4]To prevent eye contact with this compound dust.
Skin and Body Protection - Protective gloves (e.g., Nitrile rubber).[1][2][4] - Long-sleeved laboratory coat.[1][2]To avoid direct skin contact.
Respiratory Protection - A NIOSH-approved N95 dust mask is recommended where dusts are generated.[2][3][5] - In general, respiratory protection is not required if there is adequate ventilation.[1][2]To prevent inhalation of dust particles.

Physical and Chemical Properties

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 923-27-3[1]
Molecular Formula C₆H₁₄N₂O₂[1]
Molecular Weight 146.19 g/mol [1]
Appearance White to off-white powder.[3]
Melting Point 218 °C (decomposes)[1][3]
Solubility Soluble in water.[3]
Occupational Exposure Limits No occupational exposure limit values have been established.[1]

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting:

1. Preparation:

  • Ensure the work area is well-ventilated.[1][2] Provide appropriate exhaust ventilation at places where dust is formed.[1][2]

  • Locate the nearest eyewash station and safety shower before beginning work.

  • Don all required PPE as outlined in the table above.

2. Handling:

  • Avoid the formation of dust and aerosols.[1][2]

  • Minimize all unnecessary personal contact.[6]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the handling area.

3. Storage:

  • Store this compound in a tightly closed container.[1][2]

  • Keep the container in a dry, cool, and well-ventilated place.[1][2] The recommended storage temperature is -20°C.[1]

In Case of a Spill:

  • For dry spills, avoid breathing in the dust.[1][2]

  • Sweep up the spilled material and place it into a suitable, labeled container for disposal.[1][2]

  • Do not let the product enter drains.[1][2]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][2]
Skin Contact Wash off with soap and plenty of water.[1][2]
Eye Contact Flush eyes with water as a precaution.[1][2]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][2]

Disposal Plan

This compound is not generally classified as a hazardous substance.[1][2] However, all disposals must be conducted in accordance with local, state, and national regulations.

  • Product Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[1][2] Dispose of the material as unused product.[1][2]

  • Contaminated Packaging: Dispose of as unused product.

Experimental Workflow: Safe Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Ensure Adequate Ventilation prep2 Locate Safety Equipment (Eyewash, Shower) prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh/Handle this compound (Avoid Dust Generation) prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedure handle1->handle2 spill1 Sweep Up Spilled Material handle1->spill1 If Spill Occurs dispose1 Place Waste this compound in a Sealed and Labeled Container handle2->dispose1 End of Experiment spill2 Place in Labeled Container for Disposal spill1->spill2 spill2->dispose1 Containment Complete dispose2 Consult Institutional EHS for Local Disposal Regulations dispose1->dispose2 dispose3 Dispose via Licensed Disposal Company dispose2->dispose3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.